Technical Documentation Center

Pregn-4-en-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pregn-4-en-3-one
  • CAS: 1232-18-4

Core Science & Biosynthesis

Foundational

Pregn-4-en-3-one chemical structure and physical properties

Introduction Pregn-4-en-3-one serves as the fundamental chemical backbone for a vast array of biologically active steroids, most notably progesterone. While not a terminal hormone itself, its core structure, featuring a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pregn-4-en-3-one serves as the fundamental chemical backbone for a vast array of biologically active steroids, most notably progesterone. While not a terminal hormone itself, its core structure, featuring a critical α,β-unsaturated ketone in the A-ring, is a lynchpin in the biosynthesis and chemical synthesis of numerous progestogens, corticosteroids, and other vital steroid hormones. This guide provides a detailed exploration of the chemical structure, physicochemical properties, and key transformative pathways of Pregn-4-en-3-one, offering a foundational resource for professionals in steroid chemistry, drug development, and endocrine research.

Chemical Structure and Nomenclature

The defining characteristics of the pregnane class are a 21-carbon skeleton and a specific four-ring steroidal nucleus. Pregn-4-en-3-one is distinguished by two key functional groups that dictate its chemical reactivity and biological role.

  • Core Structure : The molecule is built upon the gonane (or steran) tetracyclic hydrocarbon system, which consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together.

  • Unsaturation : A double bond is located between carbons 4 and 5 of the A-ring, denoted by "4-en".

  • Ketone Group : A ketone functional group is present at the C-3 position, indicated by "3-one".

This arrangement forms an α,β-unsaturated ketone (an enone), a highly stable conjugated system that is central to the molecule's spectroscopic signature and its role in biological recognition.

Systematic IUPAC Name : (8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one.[1]

Key Identifiers :

  • Molecular Formula : C₂₁H₃₂O[1]

  • CAS Number : 1232-18-4[1]

Physicochemical Properties

The physical properties of Pregn-4-en-3-one are dictated by its large, nonpolar hydrocarbon framework, making it a lipophilic molecule. While extensive experimental data for this specific parent compound is limited, its properties can be reliably inferred from computed data and the behavior of closely related pregnane steroids.

Solubility Profile : The principle of "like dissolves like" is the primary determinant of solubility. The molecule's low polarity predicts poor solubility in water but good solubility in nonpolar organic solvents. The ketone group provides a site for hydrogen bond acceptance, allowing for some solubility in polar protic solvents like ethanol.[2] It is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), acetone, ethanol, and toluene.[3]

Data Summary Table

PropertyValueSource
Molecular Weight 300.5 g/mol PubChem[1]
Monoisotopic Mass 300.245315640 DaPubChem[1]
XLogP3 (Lipophilicity) 5.7PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]
Predicted CCS [M+H]⁺ 177.2 ŲPubChemLite[4]

Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature for this specific parent compound.

Spectroscopic Analysis

The analysis of Pregn-4-en-3-one's structure relies heavily on standard spectroscopic techniques. The α,β-unsaturated ketone functional group provides a distinct and readily identifiable signature in IR, NMR, and UV spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the enone functionality. The conjugation between the C=C and C=O bonds lowers the vibrational frequency of both groups compared to their isolated counterparts. This is a direct consequence of the delocalization of π-electrons, which slightly weakens both double bonds.

  • C=O Stretch : A strong, sharp absorption band is expected in the range of 1650-1700 cm⁻¹ .[5] This is lower than a typical saturated ketone (which appears around 1715 cm⁻¹).

  • C=C Stretch : A medium-intensity band appears around 1620-1680 cm⁻¹ .[6][7]

  • C-H Stretch : Aliphatic C-H stretching from the steroid backbone will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the detailed structure and stereochemistry. Data from closely related pregnane and androstane steroids provide excellent reference points.[9][10][11]

  • ¹H NMR :

    • Vinyl Proton (H-4) : The most characteristic signal is the proton on the double bond at C-4. It is significantly deshielded by the adjacent carbonyl group and appears as a singlet or narrow multiplet around δ 5.7 ppm .[10][12]

    • Angular Methyl Protons (C-18 and C-19) : Two sharp singlets corresponding to the methyl groups at the ring junctions are expected. The C-18 methyl typically appears further upfield (around δ 0.8-0.9 ppm ) than the C-19 methyl (around δ 1.2 ppm ).[10]

    • Aliphatic Protons : A complex, overlapping region of signals between δ 1.0-2.5 ppm arises from the numerous CH₂ and CH protons of the steroid skeleton.[13]

  • ¹³C NMR :

    • Carbonyl Carbon (C-3) : The ketone carbon is highly deshielded and appears around δ 199-201 ppm .[10]

    • Olefinic Carbons (C-4 and C-5) : The double bond carbons appear in the vinyl region, with C-5 (the quaternary carbon) around δ 170 ppm and C-4 (the CH carbon) around δ 124 ppm .[10]

    • Angular Methyl Carbons : The C-18 and C-19 methyl carbons will produce signals in the upfield region, typically between δ 13-22 ppm .

Mass Spectrometry

Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information through fragmentation patterns.

  • Molecular Ion (M⁺) : A strong molecular ion peak is expected at m/z = 300 , corresponding to the molecular formula C₂₁H₃₂O.

  • Fragmentation : The tetracyclic ring system is quite stable, but characteristic fragmentation involves cleavages of the D-ring and the side chain, as well as complex rearrangements within the A/B ring system.

Biological Significance and Biosynthesis

Pregn-4-en-3-one is a pivotal, albeit transient, intermediate in the biosynthesis of progesterone from pregnenolone.[14] This conversion is a critical step in the overall steroidogenic pathway that begins with cholesterol.

The transformation is catalyzed by a bifunctional enzyme system known as 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-isomerase (3β-HSD) . The reaction proceeds in two distinct steps within the enzyme's active site:

  • Dehydrogenation : The 3β-hydroxyl group of pregnenolone is oxidized to a 3-keto group.

  • Isomerization : The double bond is shifted from the C5-C6 position (Δ⁵) to the more thermodynamically stable, conjugated C4-C5 position (Δ⁴), yielding progesterone.

Progesterone is the final product, but the formation of the Pregn-4-en-3-one structural motif is the essential outcome of this enzymatic process. From progesterone, the steroidogenic pathway branches out to produce mineralocorticoids (like aldosterone), glucocorticoids (like cortisol), and, after side-chain cleavage, androgens and estrogens.[15]

Biosynthesis Pathway Pregnenolone Pregnenolone (Δ⁵-3β-hydroxy) Progesterone Progesterone (Pregn-4-ene-3,20-dione) Pregnenolone->Progesterone Enzyme 3β-HSD / Δ⁵-Δ⁴-Isomerase Enzyme->Pregnenolone

Caption: Conversion of Pregnenolone to Progesterone.

Chemical Synthesis: The Oppenauer Oxidation

In the laboratory, the formation of the Δ⁴-3-keto moiety from a Δ⁵-3β-hydroxy precursor is classically achieved via the Oppenauer oxidation. This reaction provides an excellent parallel to the biosynthetic pathway, using chemical reagents to effect the same transformation. It involves the oxidation of a secondary alcohol to a ketone catalyzed by an aluminum alkoxide in the presence of an excess of a "hydride acceptor" ketone, such as acetone or cyclohexanone.

Protocol: Oppenauer Oxidation of Pregnenolone

This protocol describes the synthesis of progesterone, which contains the Pregn-4-en-3-one core, from pregnenolone. The causality of this choice rests on its direct analogy to the biosynthetic step and its historical significance in steroid synthesis.

Objective : To convert the Δ⁵-3β-hydroxy functionality of pregnenolone into the Δ⁴-3-keto system of progesterone.

Materials :

  • Pregnenolone

  • Toluene (anhydrous)

  • Cyclohexanone

  • Aluminum isopropoxide

  • Reaction vessel with reflux condenser and Dean-Stark trap (or similar setup for azeotropic water removal)

  • Standard workup and purification reagents (e.g., dilute acid, organic solvents, silica gel for chromatography)

Methodology :

  • Azeotropic Water Removal : Dissolve pregnenolone in toluene within the reaction vessel. Heat the mixture to reflux, using a Dean-Stark trap to azeotropically remove any trace amounts of water.[16] This step is critical because aluminum alkoxide catalysts are highly sensitive to moisture.

  • Addition of Reagents : Once the system is anhydrous, add cyclohexanone (the hydride acceptor) to the solution. Subsequently, add the aluminum isopropoxide catalyst.[16] The reaction is typically conducted with an excess of the acceptor ketone to drive the equilibrium towards the oxidized product.

  • Oxidation and Isomerization : Maintain the mixture at reflux. The aluminum isopropoxide coordinates to both the pregnenolone alcohol and the cyclohexanone carbonyl, facilitating a six-membered transition state through which a hydride is transferred from the steroid to the cyclohexanone. This oxidizes the C-3 alcohol to a ketone. The acidic nature of the catalyst or thermal conditions then promote the isomerization of the double bond from the Δ⁵ to the thermodynamically favored, conjugated Δ⁴ position.

  • Reaction Quenching and Workup : After the reaction is complete (monitored by TLC), cool the mixture and quench it by carefully adding a dilute acid (e.g., HCl or H₂SO₄) to neutralize the alkoxide and dissolve the aluminum salts.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : The crude product is then purified. Initial purification can be achieved by recrystallization from a suitable solvent like ethanol.[16] For higher purity, column chromatography on silica gel is employed.

Oppenauer Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Pregnenolone in Toluene B Azeotropic Distillation (Remove H₂O) A->B C Add Cyclohexanone & Aluminum Isopropoxide B->C D Heat to Reflux (Oxidation & Isomerization) C->D E Monitor by TLC D->E F Quench with Dilute Acid E->F G Solvent Extraction F->G H Purification (Recrystallization / Chromatography) G->H I Final Product: Progesterone H->I

Caption: Experimental workflow for Oppenauer oxidation.

Conclusion

Pregn-4-en-3-one represents a cornerstone structure in steroid chemistry. Its defining feature, the A-ring enone, imparts specific chemical and physical properties that are not only fundamental to its role as a biosynthetic precursor to progesterone but also make it a key target in synthetic steroid chemistry. A thorough understanding of its structure, spectroscopic characteristics, and the chemical transformations it undergoes is essential for researchers engaged in the development and analysis of steroid-based therapeutics and for scientists investigating the intricate pathways of endocrinology.

References

  • A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PubChem. Pregn-4-en-3-one. National Center for Biotechnology Information. [Link]

  • Auchus, R. J., & Duan, W. (2020). Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2. Steroids. [Link]

  • Szendi, Z., Forgó, P., & Sweet, F. (1995). Complete 1H and 13C NMR spectra of pregnenolone. Steroids. [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. University of Wisconsin-Madison. [Link]

  • NIST. Pregn-4-en-3-one, 20-hydroxy-, (20R)-. NIST Chemistry WebBook. [Link]

  • UMass OWL. IR Group Frequencies. University of Massachusetts. [Link]

  • Google Patents.
  • NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. Northern Illinois University. [Link]

  • Table of Characteristic IR Absorptions. Michigan State University. [Link]

  • LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Cottee, F. H., et al. (1967). Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones. Journal of the Chemical Society B: Physical Organic. [Link]

  • Cheméo. Chemical Properties of Pregn-4-ene-3,20-dione, 19,21-dihydroxy- (CAS 2394-23-2). [Link]

  • Bhacca, N. S., & Williams, D. H. (1964). Proton NMR analyses, shielding mechanisms, coupling constants, and conformations in steroids bearing halogen, hydroxy, and oxo groups and double bonds. Journal of the American Chemical Society. [Link]

  • Cheméo. Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21- acetate - Chemical & Physical Properties. [Link]

  • Krstić, N. M., et al. (2010). Thionation of Some α,β-Unsaturated Steroidal Ketones. Molecules. [Link]

  • Lin, I-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. [Link]

  • PubChemLite. Pregn-4-en-3-one (C21H32O). Université du Luxembourg. [Link]

  • Grimshaw, J. R., & Mitchell, J. S. (1984). Steroid modulation of pregnenolone to progesterone conversion by human placental cells in vitro. Placenta. [Link]

  • ResearchGate. (PDF) Spectroscopic Methods of Steroid Analysis. [Link]

  • Krstić, N. M., et al. (2010). Thionation of some alpha,beta-unsaturated steroidal ketones. Molecules. [Link]

  • Evans, D. D. (1960). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

  • Cheméo. Pregn-4-ene-3,20-dione, 14,21-dihydroxy- (CAS 595-71-1) - Chemical & Physical Properties. [Link]

  • NIST. Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate. NIST Chemistry WebBook. [Link]

  • Pandey, A. V., & Miller, W. L. (2018). Kinetic processivity of the two-step oxidations of progesterone and pregnenolone to androgens by human cytochrome P450 17A1. Journal of Biological Chemistry. [Link]

  • Radian Corp. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. [Link]

  • Shutov, V. V., et al. (2021). Pregnenolone and progesterone production from natural sterols using recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing mammalian steroidogenesis system. Microbial Cell Factories. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of Pregn-4-en-3-one (Progesterone)

Introduction Pregn-4-en-3-one, more commonly known as progesterone, is a C21-steroid hormone essential to numerous physiological processes, including the menstrual cycle, pregnancy, and embryogenesis.[1] Beyond its well-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pregn-4-en-3-one, more commonly known as progesterone, is a C21-steroid hormone essential to numerous physiological processes, including the menstrual cycle, pregnancy, and embryogenesis.[1] Beyond its well-established roles in reproductive biology, progesterone exhibits a vast and complex profile of biological activities in non-reproductive tissues, including the central nervous system and the immune system. Its therapeutic potential is currently being explored for conditions ranging from traumatic brain injury to various cancers.

This technical guide offers an in-depth exploration of the primary in vitro biological activities of progesterone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple descriptions to elucidate the mechanistic underpinnings of progesterone's actions and provide field-proven experimental protocols for their investigation. The structure of this guide is dictated by the molecule's functional diversity, beginning with its fundamental receptor interactions and branching into its effects on cell fate, inflammation, enzymatic activity, and neuronal survival.

Section 1: Receptor-Mediated Signaling: The Genomic Pathway

The canonical mechanism of progesterone action is mediated by its interaction with intracellular progesterone receptors (PR), which function as ligand-activated transcription factors. There are two main isoforms, Progesterone Receptor A (PR-A) and Progesterone Receptor B (PR-B), which are transcribed from the same gene but have distinct transcriptional activities.[2] The differential expression and ratio of these isoforms in a given cell type are critical determinants of the physiological response to progesterone. For instance, in some contexts, PR-B can induce cell growth, while PR-A may inhibit it.[3]

Upon binding progesterone, the receptor undergoes a conformational change, dissociates from chaperone proteins like heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[4][5] In the nucleus, the progesterone-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which progesterone regulates processes like cell differentiation and proliferation.[2]

Visualizing the Classical Progesterone Signaling Pathway

The following diagram illustrates the key steps in the genomic signaling cascade initiated by progesterone.

Progesterone_Signaling cluster_EC Extracellular Space cluster_CYTO Cytoplasm cluster_NUC Nucleus P4 Progesterone (Pregn-4-en-3-one) PR_HSP PR-HSP Complex P4->PR_HSP Binds PR_P4 Progesterone-Bound PR PR_HSP->PR_P4 Conformational Change HSP HSP PR_HSP->HSP Dissociation PR_Dimer PR Dimer PR_P4->PR_Dimer Dimerization PR_Dimer_Nuc PR Dimer PR_Dimer->PR_Dimer_Nuc Nuclear Translocation PRE PRE (DNA) PR_Dimer_Nuc->PRE Binds Transcription Gene Transcription (mRNA Synthesis) PRE->Transcription Modulates

Caption: Classical genomic signaling pathway of progesterone via its nuclear receptor.

Experimental Protocol: Progesterone Receptor Activity Luciferase Reporter Assay

This protocol provides a robust method for quantifying the functional activity of progesterone or screening compounds for agonist/antagonist activity against the human progesterone receptor.[6][7] The causality is clear: receptor activation by a ligand drives the expression of a luciferase reporter gene, and the resulting luminescence is directly proportional to the receptor's transcriptional activity.

Principle: This assay utilizes a human cell line engineered to co-express the full-length human progesterone receptor (PGR) and a luciferase reporter gene. The reporter gene's expression is controlled by a promoter containing progesterone response elements (PREs). Ligand binding and activation of the PGR lead to the expression of luciferase, which is quantified via a luminometer.[6]

Materials:

  • Human Progesterone Receptor Reporter Cell Line (e.g., INDIGO Biosciences, Cayman Chemical)[6][7]

  • Cell Culture Medium & Dilution Medium (provided with kits)

  • Progesterone (as a reference agonist)

  • Test compounds

  • 96-well, collagen-coated assay plate

  • Luciferase Detection Reagent

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Plating: Thaw the cryopreserved reporter cells according to the manufacturer's protocol. Dispense 200 µL of the cell suspension into each well of the 96-well assay plate.

  • Pre-incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 4-6 hours to allow for cell attachment.

  • Preparation of Treatment Media:

    • Agonist Mode: Prepare serial dilutions of your test compounds and the reference agonist (progesterone) in the provided medium.

    • Antagonist Mode: Prepare serial dilutions of your test compounds in medium that has been supplemented with a known, sub-maximal (EC₅₀-EC₈₅) concentration of progesterone (e.g., 8.0 nM).[6]

  • Cell Treatment: After the pre-incubation, carefully discard the culture medium from the wells. Add 200 µL of the prepared treatment media to the respective wells.

  • Incubation: Return the plate to the incubator for 22-24 hours. This period allows for the ligand-receptor complex to modulate gene expression and for luciferase protein to accumulate.

  • Signal Detection: Discard the treatment media. Add the Luciferase Detection Reagent to each well as per the manufacturer's instructions.

  • Data Acquisition: Immediately quantify the light emission (Relative Light Units, RLU) from each well using a plate-reading luminometer.

  • Data Analysis: Plot the RLU values against the log of the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Section 2: Regulation of Cell Fate: Proliferation, Apoptosis, and Cytotoxicity

Progesterone's effect on cell proliferation is highly context-dependent. In certain breast cancer cell lines like MCF-7, progesterone can promote cell viability and cell cycle progression in a dose-dependent manner. Conversely, it demonstrates potent anti-proliferative and pro-apoptotic effects in other cancer types, including endometrial cancer, melanoma, and neuroblastoma.[2][3][8]

The mechanism behind this dual functionality often involves the modulation of key cell cycle regulators. Progesterone can induce the expression of cyclin-dependent kinase (cdk) inhibitors like p21 and p27, which halt the cell cycle at the G1-to-S transition.[2] In some breast cancer cells, it upregulates the tumor suppressor TOB-1, which in turn can increase p27 expression, leading to cell growth arrest.[9] At high, supra-physiological doses, progesterone can induce cytotoxicity and apoptosis in tumor cells, an effect that is not always mediated by the classical progesterone receptor.[3]

Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the use of the MTT assay to assess the effect of progesterone on the proliferation of adherent cells. The assay's validity rests on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]

Principle: The mitochondrial enzyme succinate dehydrogenase in living cells cleaves the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Adherent cell line of interest (e.g., MCF-7, Hec50co, SK-N-AS)

  • Complete cell culture medium

  • Progesterone stock solution (in DMSO or ethanol)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., isopropanol with 0.04 N HCl, or DMSO)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of progesterone in complete medium. Remove the old medium from the cells and add 100 µL of the progesterone-containing medium to each well. Include vehicle-only control wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 20 minutes to ensure complete dissolution.[11]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the vehicle-treated control to determine the effect of progesterone on cell proliferation/viability.

Section 3: Anti-inflammatory and Immunomodulatory Activities

Progesterone is a potent immunomodulatory and anti-inflammatory agent. In vitro studies have consistently shown that it can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6 in various cell types, including microglia and endometrial cells, upon stimulation with agents like lipopolysaccharide (LPS).[4][12][13] Concurrently, progesterone can enhance the expression of anti-inflammatory cytokines like IL-4 and IL-10.[14]

A key mechanism for this anti-inflammatory action is the inhibition of major pro-inflammatory signaling pathways. Progesterone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] It can inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, and by blocking the nuclear translocation of the p65 subunit.[13]

Visualizing the Inhibition of the NF-κB Pathway

The diagram below outlines how progesterone interferes with the LPS-induced NF-κB inflammatory signaling cascade.

NFkB_Inhibition cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_Nuc Active NF-κB (p65/p50) NFkB->NFkB_Nuc Nuclear Translocation NFkB_IkB->IkB IκBα Degradation NFkB_IkB->NFkB NF-κB Release Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_Nuc->Genes Activates Progesterone Progesterone Progesterone->IKK Inhibits Progesterone->NFkB Inhibits Translocation

Caption: Progesterone's inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: Quantifying Cytokine Secretion via ELISA

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a specific cytokine (e.g., TNF-α) secreted into the cell culture medium, providing a direct readout of the inflammatory response.

Principle: A sandwich ELISA uses two antibodies specific to the target cytokine. A capture antibody is immobilized on a 96-well plate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (which is biotinylated or enzyme-conjugated) is added, binding to a different epitope on the cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable colorimetric signal, the intensity of which is proportional to the amount of cytokine present.

Materials:

  • Cell line capable of an inflammatory response (e.g., BV-2 microglia, macrophages)

  • Lipopolysaccharide (LPS)

  • Progesterone

  • ELISA kit for the target cytokine (e.g., TNF-α), including:

    • Coated 96-well plate

    • Detection antibody

    • Standard recombinant cytokine

    • Streptavidin-HRP conjugate (if using a biotinylated detection antibody)

    • TMB substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer

  • Microplate reader (450 nm)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., BV-2 microglia) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of progesterone (or vehicle control) for 1-2 hours. This step is crucial to allow progesterone to exert its inhibitory effects before the inflammatory stimulus.

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) and incubate for a specified period (e.g., 6-24 hours) to induce cytokine production.

  • Sample Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.

  • ELISA Procedure (perform according to kit instructions):

    • Standard Curve: Prepare a serial dilution of the recombinant cytokine standard.

    • Sample Incubation: Add standards and collected supernatants to the appropriate wells of the antibody-coated plate. Incubate to allow the cytokine to bind to the capture antibody.

    • Washing: Wash the wells multiple times to remove unbound components.

    • Detection Antibody: Add the detection antibody to each well and incubate.

    • Washing: Repeat the wash step.

    • Enzyme/Substrate Reaction: Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate, followed by another wash. Then, add the TMB substrate and incubate in the dark until a color develops.

    • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to calculate the concentration of the cytokine in your samples. Compare the cytokine levels in progesterone-treated samples to the LPS-only control to determine the extent of inhibition.

Section 4: Enzymatic Interactions and Metabolism

Progesterone is not only a signaling molecule but also a substrate and competitive inhibitor for several key enzymes in steroidogenesis. This enzymatic interaction is a crucial aspect of its biological activity.

  • 5α-Reductase Inhibition: Progesterone competitively inhibits 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). It shows inhibitory activity against both type 1 and type 2 isoforms of the enzyme.[15]

  • Aromatase Inhibition: In rat granulosa cells, progesterone has been shown to inhibit the induction of aromatase, the enzyme responsible for converting androgens to estrogens. This suggests a role in regulating follicular development.[16]

  • Metabolism: Progesterone is extensively metabolized in vitro by various tissues, including the liver, uterus, and endometrium.[17][18][19] Cultured endometrial cells, for example, can metabolize up to 90% of progesterone within 24 hours.[19] Common metabolic pathways include reduction and hydroxylation, leading to metabolites such as 3α-hydroxy-5α-pregnan-20-one and 20α-hydroxy-4-pregnen-3-one.[17] These metabolites may have their own biological activities.

Summary of Progesterone's Enzyme Inhibition
EnzymeIsoform(s)IC₅₀ / KᵢCell/Tissue SystemReference
5α-Reductase Type 1IC₅₀: 1,375 nMIn vitro studies[15]
Type 2IC₅₀: 88 nMIn vitro studies[15]
17α-hydroxylase N/AKᵢ: 8.48 µMRat testicular microsomes[20]
C17,20-lyase N/AKᵢ: 0.41 µMRat testicular microsomes[20]
Experimental Protocol: In Vitro Metabolism Study using HPLC

This protocol outlines a method to study the metabolism of progesterone in a cell culture system, followed by analysis using High-Performance Liquid Chromatography (HPLC). The self-validating nature of this protocol comes from the comparison of metabolite peaks in treated samples against a progesterone standard and untreated controls.

Principle: Cells are incubated with progesterone. Over time, cellular enzymes will convert progesterone into various metabolites. The culture supernatant is then collected, the steroids are extracted, and the mixture is separated by reverse-phase HPLC. The retention times of the resulting peaks are compared to known standards to identify and quantify the parent compound and its metabolites.[18]

Materials:

  • Cell line or primary cells of interest (e.g., liver cells, endometrial cells)

  • Progesterone

  • Standards for expected metabolites (if available)

  • Cell culture supplies

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • HPLC system with a C18 reverse-phase column and a UV detector

Step-by-Step Methodology:

  • Cell Culture: Culture the cells to near confluency in appropriate culture vessels (e.g., 6-well plates).

  • Incubation with Progesterone: Replace the culture medium with fresh medium containing a known concentration of progesterone (e.g., 5 µg/mL).[18] Include control wells with no cells (to check for non-enzymatic degradation) and cells with vehicle only (to identify endogenous interfering compounds).

  • Time-Course Sampling: Incubate the cells at 37°C. At various time points (e.g., 0, 4, 8, 12, 24 hours), collect aliquots of the culture supernatant.

  • Steroid Extraction: Extract the steroids from the collected supernatant. A common method is liquid-liquid extraction: add an equal volume of an organic solvent like ethyl acetate, vortex thoroughly, centrifuge to separate the phases, and collect the upper organic layer. Repeat the extraction for better recovery.

  • Sample Preparation: Evaporate the pooled organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for steroid separation is a gradient of acetonitrile and water.[18]

    • Injection: Inject a standard solution of progesterone to determine its retention time. Then, inject the prepared samples.

    • Detection: Monitor the column eluent with a UV detector at a wavelength appropriate for progesterone (e.g., ~240 nm).

  • Data Analysis:

    • Identify the peak corresponding to the parent progesterone in the chromatograms.

    • The appearance of new peaks over time in the cell-containing samples (but not in the no-cell control) indicates the formation of metabolites.

    • Quantify the disappearance of the parent compound and the appearance of metabolites by integrating the peak areas. The rate of metabolism can be calculated from the time-course data.

Section 5: Neuroprotective Properties

A growing body of in vitro evidence demonstrates that progesterone is a potent neuroprotective agent. It can protect cultured neurons from a variety of insults, including glutamate-induced excitotoxicity, oxidative stress, and cell death mediated by amyloid-beta peptides.[21][22][23] This neuroprotection is not merely a passive effect but an active process involving the modulation of key intracellular signaling pathways.

Progesterone has been shown to activate pro-survival signaling cascades, such as the MAPK and Akt pathways, which in turn can lead to the increased expression of anti-apoptotic proteins like Bcl-2.[21] These effects contribute to preserving mitochondrial function and reducing neuronal loss in the face of injury.[23] The neuroprotective actions are observed in various neuronal cell types, including primary cortical neurons and hippocampal cells.[22][24]

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol assesses the ability of progesterone to protect primary cortical neurons from cell death induced by glutamate, a common model for excitotoxic brain injury.

Principle: Excessive stimulation of glutamate receptors leads to a massive influx of Ca²⁺, triggering a cascade of events that results in neuronal death. This protocol tests whether pre-treatment with progesterone can mitigate this damage. Cell death is quantified by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[22][25]

Materials:

  • Primary cortical neuron cultures (e.g., from E18 rat embryos)

  • Neuronal culture medium

  • Progesterone

  • Glutamate

  • LDH cytotoxicity assay kit

  • Microplate reader

Step-by-Step Methodology:

  • Neuron Culture: Plate primary cortical neurons in 96-well plates coated with an appropriate substrate (e.g., poly-D-lysine) and culture for 7-10 days to allow for maturation.

  • Progesterone Pre-treatment: Prepare dilutions of progesterone in the culture medium. Replace the existing medium with the progesterone-containing medium (or vehicle control) and incubate for 24 hours.[22]

  • Excitotoxic Insult: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 0.5 µM) for 24 hours.[22] Include control wells:

    • Untreated control (no progesterone, no glutamate)

    • Glutamate-only control (vehicle pre-treatment, plus glutamate)

  • LDH Measurement (perform according to kit instructions):

    • Carefully collect an aliquot of the culture medium from each well.

    • Transfer the medium to a fresh 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis:

    • Determine the maximum LDH release by lysing a set of untreated control wells.

    • Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release.

    • Compare the cytotoxicity in the progesterone-treated, glutamate-exposed wells to the glutamate-only control to determine the degree of neuroprotection.

Conclusion

The in vitro biological profile of pregn-4-en-3-one is remarkably diverse, extending far beyond its classical hormonal functions. Through its interaction with nuclear receptors, it acts as a potent regulator of gene expression, controlling cell proliferation and differentiation in a tissue-specific manner. Its ability to inhibit key inflammatory pathways like NF-κB establishes it as a significant anti-inflammatory agent. Furthermore, its interactions with steroidogenic enzymes and its potent neuroprotective effects highlight its complex role in cellular homeostasis and survival. The experimental frameworks provided in this guide offer validated, mechanistically-grounded approaches for researchers to further dissect and leverage the multifaceted activities of this pivotal steroid molecule.

References

  • De-Cicco, N., G. G. L. Guimarães, and E. G. de-Moraes. (1979). Metabolism of progesterone in uterine tissue of non-pregnant rats in vitro. PubMed. [Link]

  • Wikipedia. (n.d.). Pharmacodynamics of progesterone. Wikipedia. [Link]

  • Qiu, J., et al. (2016). Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression. PMC. [Link]

  • Tsujimura, T., and K. Matsumoto. (1974). Progesterone Metabolism in Vitro by Mouse Testes at Different Stages of Development. Endocrinology, 94(1), 288-290. [Link]

  • Azeez, J. M., et al. (2015). Progesterone regulates the proliferation of breast cancer cells – in vitro evidence. Dovepress. [Link]

  • Fotherby, K. (1968). Metabolism of progesterone and synthetic progestational agents. Semantic Scholar. [Link]

  • Rabe, T., et al. (1982). Inhibition of human placental progesterone synthesis by aminoglutethimide in vitro. PubMed. [Link]

  • Gasanov, E. V., et al. (2022). Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation. PMC. [Link]

  • Li, Y., et al. (2022). Anti-inflammatory effects of progesterone through NF-κB and MAPK pathway in lipopolysaccharide- or Escherichia coli-stimulated bovine endometrial stromal cells. PMC. [Link]

  • Suman, S., and S. K. Das. (2021). A Review of Progesterone Effects on Human Melanoma Cell Growth In-Vitro. IntechOpen. [Link]

  • Shankar, O., et al. (2016). IN VITRO PROGESTERONE METABOLISM BY LIVER CELLS : DETECTION AND IDENTIFICATION OF METABOLITE. Connect Journals. [Link]

  • Lei, B., et al. (2014). Anti-Inflammatory Effects of Progesterone in Lipopolysaccharide-Stimulated BV-2 Microglia. PLOS ONE. [Link]

  • Dai, D., et al. (2002). Progesterone Inhibits Human Endometrial Cancer Cell Growth and Invasiveness. Endocrinology, 143(2), 613-621. [Link]

  • Atif, F., et al. (2012). Progesterone Inhibits the Growth of Human Neuroblastoma: In Vitro and In Vivo Evidence. Molecular Medicine, 18(1), 1179-1191. [Link]

  • Singh, M., and J. Su. (2013). Progesterone and Neuroprotection. PMC. [Link]

  • Wiebe, J. P., and A. M. H. Brodie. (1992). Progesterone metabolism in human endometrial stromal and gland cells in culture. PubMed. [Link]

  • Atif, F., et al. (2009). Progesterone with vitamin D affords better neuroprotection against excitotoxicity in cultured cortical neurons than progesterone alone. Molecular Medicine. [Link]

  • Fortune, J. E., and J. L. Vincent. (1983). Progesterone inhibits the induction of aromatase activity in rat granulosa cells in vitro. PubMed. [Link]

  • Adebiyi, M. G., et al. (2023). Progestogen-Mediated Neuroprotection in Central Nervous System Disorders. Neuroendocrinology. [Link]

  • Wikipedia. (n.d.). Progesterone synthesis inhibitor. Wikipedia. [Link]

  • Silini, A. R., et al. (2020). Progesterone Prolongs Viability and Anti-inflammatory Functions of Explanted Preterm Ovine Amniotic Membrane. Frontiers in Bioengineering and Biotechnology. [Link]

  • Nagahama, Y., and M. Yamashita. (1989). Mechanisms of synthesis and action of 17α,20β-dihydroxy-4-pregnen-3-one, a teleost maturation-inducing substance. PubMed. [Link]

  • Weiss, J., et al. (2004). In vitro and ex vivo evidence for modulation of P-glycoprotein activity by progestins. Biochemical Pharmacology. [Link]

  • Gasanov, E. V., et al. (2022). Progesterone as an Anti-Inflammatory Drug. Encyclopedia.pub. [Link]

  • INDIGO Biosciences. (n.d.). Rat Progesterone Receptor. INDIGO Biosciences. [Link]

  • Stein, D. G. (2008). PROGESTERONE EXERTS NEUROPROTECTIVE EFFECTS AFTER BRAIN INJURY. Brain Research Reviews. [Link]

  • Csuk, R., et al. (2013). 7-Aza-des-A-steroids with Antimicrobial and Cytotoxic Activity. PMC. [Link]

  • INDIGO Biosciences. (n.d.). Human Progesterone Receptor. INDIGO Biosciences. [Link]

  • Singh, M., and J. Su. (2015). Brain-derived neurotrophic factor and related mechanisms that mediate and influence progesterone-induced neuroprotection. Frontiers in Neuroendocrinology. [Link]

  • Evans, R. M., et al. (1988). A simple and sensitive high-throughput assay for steroid agonists and antagonists. PubMed. [Link]

  • Karmaus, A. L., et al. (2017). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. PMC. [Link]

  • Karmaus, A. L., et al. (2016). High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Pregn-4-en-3-one. PubChem. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA. [Link]

  • Arigo. (n.d.). Progesterone Receptor Transcription Factor Activity Assay. Arigo. [Link]

  • Donova, M., et al. (2026). Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. MDPI. [Link]

  • Thomas, P., and J. M. Trant. (1989). Evidence that 17α,20β,21-trihydroxy-4-pregnen-3-one is a maturation-inducing steroid in spotted seatrout. Fish Physiology and Biochemistry. [Link]

  • Li, J., et al. (1993). 4-pregnene-3-one-20 beta-carboxaldehyde: a potent inhibitor of 17 alpha-hydroxylase/C17,20-lyase and of 5 alpha-reductase. PubMed. [Link]

  • Donova, M., et al. (2026). Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. PubMed. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of pregnenolone?. Dr. Oracle. [Link]

  • Wagner, T. F., et al. (2008). Signal Transduction of Pregnenolone Sulfate in Insulinoma Cells. PMC. [Link]

  • Sugimoto, Y., and S. Narumiya. (2007). Signal transduction pathways of the four PGE receptor subtypes. ResearchGate. [Link]

  • Csapo, A. I., and W. G. Wiest. (1969). Pregnanolone and 20 -hydroxypregn-4-en-3-one (20 -OH-P) in prolonging gestation in the rat. SciSpace. [Link]

  • Nesemann, G., H. J. Hübener, and R. Schmidt-Thomé. (1966). Synthesis and biological activity of a new progestogen, 16-methylene-17α-hydroxy-18-methyl-19-norpregn-4-ene-3,20-dione acetate. Osaka City University. [Link]

Sources

Foundational

Structural Determinants and Receptor Binding Affinity of Pregn-4-en-3-one and Its Analogs: A Comprehensive Mechanistic Guide

Executive Summary The pregn-4-en-3-one scaffold is the fundamental structural pharmacophore of progesterone and a critical template in steroidogenesis and synthetic drug design. For decades, the pharmacological profiling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pregn-4-en-3-one scaffold is the fundamental structural pharmacophore of progesterone and a critical template in steroidogenesis and synthetic drug design. For decades, the pharmacological profiling of progestins was limited to their interaction with classical nuclear progesterone receptors (nPR) and cross-reactivity with androgen receptors (AR). However, the discovery of membrane progestin receptors (mPRα, β, γ) has necessitated a paradigm shift. As a Senior Application Scientist in steroid pharmacology, I have structured this technical whitepaper to decode the structure-activity relationships (SAR) of pregn-4-en-3-one analogs, map their divergent signaling pathways, and provide a self-validating experimental workflow for decoupling nuclear from membrane receptor binding kinetics.

Structure-Activity Relationships (SAR) and Binding Kinetics

The binding affinity of pregn-4-en-3-one derivatives is dictated by precise steric complementarity and hydrogen-bonding networks within the receptor's ligand-binding domain (LBD).

A-Ring Conformation and C10 Steric Hindrance

The spatial geometry of the A-ring is a primary determinant of receptor docking. In wild-type 10-methyl steroids (like progesterone), the A-ring adopts a normal 1α, 2β-half chair conformation, stabilized by specific bond angles and non-bonded interactions from the C10-methyl group [[1]](). When the C10-methyl group is removed to create 19-nor derivatives , the Pitzer strains are altered, favoring an inverted 1β, 2α-half chair conformation. This removal of steric clash fundamentally shifts binding affinities, generally increasing affinity for nPR in the order of 19-nor > 9-ene > 10-methyl compounds 1.

Divergent Specificity: nPR vs. mPRα

Comparative Molecular Field Analysis (CoMFA) reveals that nPR and human mPRα possess opposite steric requirements:

  • C10 Substitutions : Small alkyl groups at position 10 are highly favorable for hu-mPRα binding but are sterically penalized by nPR 2. For instance, 19-methylene-progesterone (19-CH2P4) acts as a highly selective mPRα agonist with negligible nPR activity 2.

  • C17α Substitutions : Bulky substitutions at C17α are well-tolerated by nPR but create severe steric clashes within the mPRα pocket 2.

Cross-Reactivity with the Androgen Receptor (AR)

Modifications to the pregn-4-en-3-one core frequently induce cross-reactivity with the Androgen Receptor. The analog U6817 (17-hydroxy-19-nor-17α-pregn-4-en-3-one) demonstrates potent competitive binding for both nPR and AR, stimulating RNA polymerase II activity via androgenic mechanisms in Sertoli cells 3. Furthermore, Norbolethone (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one), which lacks the C20 ketone entirely, dissociates from progestogenic activity to function as a powerful anabolic-androgenic steroid 4.

The Role of the C20 Ketone

The 3-keto and 20-keto positions are universally essential for high-affinity binding across both nPR and mPRα 2. Enzymatic reduction of the C20 ketone yields 20α-dihydroprogesterone (20α-hydroxypregn-4-en-3-one), a major physiological metabolite 5. This single reduction drastically lowers receptor affinity, allowing the metabolite to act as a competitive inhibitor of progesterone at low concentrations 6.

Quantitative Binding Profiles of Key Analogs

Compound NamePrimary Target(s)Structural Modifications from ProgesteroneBinding Affinity & Mechanistic Notes
Progesterone nPR, mPRαNone (Baseline Scaffold)High affinity for both nPR and mPRα; baseline reference (100% RBA) 7.
19-CH2P4 mPRα19-methylene substitutionSelective mPRα agonist; zero detectable nPR agonist activity 2.
U6817 nPR, AR17-OH, 19-nor, 17α-pregnaneHigh affinity competitor for both [3H]-Progesterone and [3H]-R1881 binding sites 3.
Norbolethone AR13-ethyl, 17-OH, 18,19-dinorLacks C20 ketone entirely; drives strong anabolic-androgenic signaling bias 4.
20α-Dihydroprogesterone nPR (Weak)20-ketone reduced to 20α-OHLower affinity (Kd = 1.6 x 10^-7 M); acts as a competitive inhibitor at low doses 6.
17,20β-DP Fish PR17α, 20β-hydroxyl substitutionsPrimary physiological progestin in teleosts; weak activator of human PR 8.

Visualizing Divergent Signaling Pathways

Depending on the specific functional groups attached to the pregn-4-en-3-one core, ligands will bias towards either classical genomic transcription or rapid non-genomic kinase cascades.

ReceptorSignaling cluster_genomic Genomic Signaling (Classical) cluster_nongenomic Non-Genomic Signaling (Rapid) Ligand Pregn-4-en-3-one Scaffold & Analogs nPR Nuclear Receptors (nPR / AR) Ligand->nPR High Affinity (e.g., Progesterone) mPR Membrane Receptors (mPRα, β, γ) Ligand->mPR Selective Agonists (e.g., 19-nor analogs) Translocation Nuclear Translocation & Dimerization nPR->Translocation Transcription Gene Transcription (HRE Binding) Translocation->Transcription GProtein G-Protein Coupling (Gi / Gs) mPR->GProtein Kinase Kinase Cascades (MAPK / PKC / PKA) GProtein->Kinase

Divergent genomic and non-genomic signaling pathways of pregn-4-en-3-one analogs.

Experimental Workflow: Radioligand Binding Assay for Differential PR Profiling

To accurately profile a novel pregn-4-en-3-one analog, researchers must empirically decouple its binding affinity (Kd) for membrane-bound mPRs from cytosolic nPRs. The following protocol is designed as a self-validating system, utilizing specific phase-separation causality to ensure data integrity.

Phase 1: Subcellular Fractionation

Causality: nPR is predominantly intracellular (cytosolic/nuclear in unliganded states), while mPRα is an integral 7-transmembrane protein. Differential centrifugation is mandatory to isolate these targets.

  • Homogenize target tissue (e.g., MDA-MB-231 cells) in ice-cold TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) supplemented with protease inhibitors. Note: Glycerol stabilizes the receptor's LBD conformation, while EDTA chelates metalloproteases.

  • Centrifuge at 1,000 × g for 10 min at 4°C to pellet unbroken cells and heavy nuclei.

  • Ultracentrifuge the supernatant at 100,000 × g for 60 min at 4°C.

    • Supernatant : Contains the soluble cytosolic nPR fraction.

    • Pellet : Contains the integral membrane mPR fraction. Resuspend in TEDG buffer.

Phase 2: Equilibrium Binding & Self-Validation
  • Prepare assay tubes in triplicate, adding 100 µL of the isolated receptor fraction to each.

  • Total Binding (TB) : Add increasing concentrations (0.1 nM to 20 nM) of [3H]-Progesterone (or [3H]-R1881 for AR profiling).

  • Non-Specific Binding (NSB) : To a parallel set of tubes, add the radioligand PLUS a 100-fold molar excess of unlabeled cold ligand (e.g., 2 µM cold progesterone).

    • Causality: This self-validating step ensures that only saturable, high-affinity specific binding sites are measured. (Specific Binding = TB - NSB).

Phase 3: Phase Separation (Methodological Divergence)

The physical properties of the receptor fractions dictate the separation method.

For Cytosolic nPR (DCC Method):

  • Add 500 µL of ice-cold Dextran-Coated Charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran). Incubate for 10 min at 4°C, then centrifuge at 3,000 × g.

  • Causality: The porous charcoal matrix adsorbs free, unbound hydrophobic steroids. The dextran coating creates a size-exclusion barrier, preventing the large nPR-ligand complexes from entering the charcoal pores. The supernatant thus contains only the bound fraction.

For Membrane mPR (Filtration Method):

  • Terminate incubation by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use.

  • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the lipophilic radioligand to the filter itself, while the filter effectively traps the mPR-containing membrane fragments.

Phase 4: Quantification
  • Transfer supernatants (nPR) or filters (mPR) to vials with 5 mL of liquid scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter and analyze via Scatchard transformation to derive Kd and Bmax.

References

  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists. nih.gov.
  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor (CoMFA specific). nih.gov.
  • A-ring conformational stability and progesterone-receptor binding affinity of 4-en-3-one steroids. nih.gov.
  • Interaction of progestins with Sertoli cell androgen receptors. nih.gov.
  • Anabolic–Androgenic Steroids Revisited: Structural Biology, Receptor Signaling, and Mechanisms of Anabolic–Androgenic Dissoci
  • 20alpha-Dihydroprogesterone | C21H32O2 | CID 8956 - PubChem. nih.gov.
  • Mechanism of action of progesterone on amphibian oocytes. A possible biological role for progesterone metabolism. nih.gov.
  • Regulation by Progestins, Corticosteroids, and RU486 of Transcriptional Activation of Elephant Shark and Human Progesterone Receptors: An Evolutionary Perspective. acs.org.

Sources

Exploratory

Pregn-4-en-3-one mechanism of action in cellular models

Deconstructing the Mechanism of Action of Pregn-4-en-3-one in Cellular Models: A Technical Guide to Genomic and Non-Genomic Signaling Executive Summary Pregn-4-en-3-one, universally known as progesterone, is a 21-carbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing the Mechanism of Action of Pregn-4-en-3-one in Cellular Models: A Technical Guide to Genomic and Non-Genomic Signaling

Executive Summary

Pregn-4-en-3-one, universally known as progesterone, is a 21-carbon endogenous steroid hormone that acts as a master regulator of reproductive physiology, neuroprotection, and cellular differentiation. For drug development professionals and application scientists, understanding its mechanism of action (MoA) requires moving beyond the traditional paradigm of simple nuclear receptor activation. In modern cellular models, Pregn-4-en-3-one operates through a highly bifurcated architecture: classical genomic transcription via nuclear receptors and rapid, non-genomic kinase cascades mediated by membrane receptors and extranuclear signaling complexes[1].

The Mechanistic Architecture of Pregn-4-en-3-one

The Genomic (Classical) Pathway

The classical MoA is dictated by the intracellular progesterone receptor (PR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The PGR gene encodes two primary isoforms: PR-A and PR-B. Structurally, PR-B contains an additional 164 amino acids at its N-terminus (the B-upstream segment), which confers distinct transcriptional capabilities and coregulator recruitment profiles[2].

Upon Pregn-4-en-3-one diffusion across the plasma membrane and subsequent binding, the PR undergoes a conformational change, sheds heat shock protein chaperones, and dimerizes. These homodimers (PR-A/PR-A, PR-B/PR-B) or heterodimers (PR-A/PR-B) translocate to the nucleus to bind Progesterone Response Elements (PREs) in the promoter regions of target genes[1]. Crucially, PR-A often acts as a dominant trans-repressor of PR-B, meaning the stoichiometric ratio of these isoforms in a given cell model fundamentally dictates the phenotypic outcome[3].

The Non-Genomic (Rapid) Pathway

Cellular responses occurring within minutes of Pregn-4-en-3-one exposure cannot be explained by genomic transcription. These rapid actions are mediated by two distinct mechanisms:

  • Membrane Progesterone Receptors (mPRs): Belonging to the Progestin and AdipoQ Receptor (PAQR) family, mPRs (α, β, γ, δ, ε) are membrane-bound receptors that rapidly modulate cAMP levels and intracellular calcium independent of the classical PR[1].

  • Extranuclear Classical PRs: A subpopulation of classical PR-B localizes to the cytoplasm or near the cell membrane. PR-B contains a unique polyproline motif that directly interacts with the SH3 domain of c-Src[4]. This interaction rapidly activates the Ras/Raf/MAPK/ERK and PI3K/Akt signaling cascades, providing a feed-forward mechanism that ultimately phosphorylates nuclear PRs (e.g., at Ser294) to enhance their genomic target selectivity[2].

MoA cluster_genomic Genomic Pathway (Classical) cluster_nongenomic Non-Genomic Pathway (Rapid) P4 Pregn-4-en-3-one (Progesterone) PR Cytosolic PR-A / PR-B P4->PR Diffusion mPR mPRs / PGRMC1 P4->mPR Membrane Binding Dimer Receptor Dimerization PR->Dimer Ligand Binding Src c-Src / G-proteins PR->Src PR-B SH3 interaction Nucleus Nuclear Translocation Dimer->Nucleus PRE PRE Binding & Transcription Nucleus->PRE mPR->Src Kinase MAPK / PI3K / Akt Src->Kinase Rapid Rapid Cellular Response Kinase->Rapid

Bifurcated mechanism of action of Pregn-4-en-3-one detailing genomic and rapid non-genomic pathways.

Cellular Models: The Contextual Matrix of Pregn-4-en-3-one Action

The selection of an appropriate in vitro model is the most critical variable in PR research. Because PR expression is naturally regulated by estrogen (via ERα), cell lines exhibit vastly different baseline characteristics and responses to Pregn-4-en-3-one.

Cell Line ModelPR Expression StatusER StatusPrimary Experimental UtilityKey Phenotypic Response to Pregn-4-en-3-one
T47D High (Constitutive, PR-A & PR-B)ER+Gold standard for PR-specific signaling without estrogen dependency.PR-A drives cancer stem cell (CSC) expansion; PR-B drives anchorage-independent proliferation[5].
MCF-7 Low (Strictly Estrogen-dependent)ER+Studying estrogen-progesterone receptor crosstalk and anti-tumoral effects.Induces irreversible growth arrest and senescence when PR-B is heavily overexpressed[3].
MDA-MB-231 PR-NegativeER-Transfection host for isolated PR/mPR studies; baseline for non-genomic action.Triggers non-genomic mPR signaling; reverses mesenchymal phenotype to epithelial-like state[1].

Self-Validating Experimental Protocols

To rigorously evaluate Pregn-4-en-3-one pharmacology, assays must be designed to isolate genomic from non-genomic effects while controlling for endogenous steroid interference. The following protocols are engineered with built-in validation steps to ensure data trustworthiness.

Protocol 1: Deconvoluting Genomic Transcription (PRE-Luciferase Assay)

Causality & Design Rationale: Standard fetal bovine serum (FBS) contains endogenous hormones that occupy PRs, creating a high background signal. Utilizing dextran-coated charcoal-stripped FBS (CS-FBS) is mandatory to starve the cells of basal steroids, establishing a true zero-baseline[6]. The inclusion of RU486 (mifepristone), a competitive PR antagonist, serves as a self-validating negative control to prove the transcriptional signal is strictly PR-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Seed T47D cells at 70% confluency in phenol red-free DMEM supplemented with 5% CS-FBS for 48 hours prior to transfection. (Note: Phenol red possesses weak estrogenic activity which can indirectly alter PR stoichiometry).

  • Transfection: Co-transfect cells with a PRE-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency).

  • Treatment: 24 hours post-transfection, treat cells in triplicate with:

    • Vehicle (0.1% Ethanol or DMSO)

    • Pregn-4-en-3-one (10 nM)

    • Pregn-4-en-3-one (10 nM) + RU486 (100 nM)

  • Incubation & Readout: Incubate for 24 hours (allowing sufficient time for genomic transcription and translation). Lyse cells and measure luminescence using a dual-luciferase assay system. Normalize the Firefly signal to the Renilla signal to quantify pure genomic activation.

Protocol 2: Capturing Rapid Non-Genomic Signaling (Phospho-Kinase Western Blotting)

Causality & Design Rationale: Non-genomic kinase activation (e.g., ERK1/2 or Akt phosphorylation) peaks rapidly between 5 and 15 minutes post-exposure and quickly dephosphorylates[4]. Lysis must be performed strictly on ice using buffers heavily fortified with phosphatase inhibitors. If the phosphorylation signal persists past 2 hours, it is likely a secondary genomic effect rather than a primary non-genomic cascade.

Step-by-Step Methodology:

  • Starvation: Culture MCF-7 or T47D cells in serum-free, phenol red-free media for 24 hours to silence basal kinase activity and synchronize the cell cycle.

  • Pulse Treatment: Stimulate cells with 100 nM Pregn-4-en-3-one. Stop the reaction at precise temporal intervals: 0, 5, 15, 30, and 60 minutes by immediately aspirating the media and washing with ice-cold PBS.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors and a broad-spectrum phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate, Sodium Fluoride).

  • Analysis: Resolve lysates via SDS-PAGE. Probe with phospho-specific antibodies (e.g., p-ERK1/2, p-Akt) and total protein antibodies as loading controls to confirm rapid, transcription-independent signal transduction.

Workflow Cell In Vitro Model (e.g., T47D) Starve Serum Starvation (Charcoal-Stripped) Cell->Starve Remove basal steroids Treat Pregn-4-en-3-one +/- RU486 Starve->Treat Establish baseline Split Temporal Split Treat->Split Assay1 PRE-Luciferase (Genomic) Split->Assay1 24-48h Incubation Assay2 Phospho-WB (Non-Genomic) Split->Assay2 5-30 min Incubation

Self-validating experimental workflow for deconvoluting genomic vs. non-genomic progesterone action.

Sources

Foundational

Identification and Quantitative Profiling of Pregn-4-en-3-one Downstream Metabolites: A Comprehensive LC-MS/MS Framework

Executive Summary The pregn-4-en-3-one structural motif is the defining molecular backbone of progesterone and numerous synthetic progestins. Understanding its downstream metabolic trajectories is paramount for drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pregn-4-en-3-one structural motif is the defining molecular backbone of progesterone and numerous synthetic progestins. Understanding its downstream metabolic trajectories is paramount for drug development professionals, particularly in the fields of neuroendocrinology, oncology, and microbial biotechnology. This whitepaper provides an authoritative, self-validating framework for the extraction, identification, and quantitative profiling of pregn-4-en-3-one metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biochemical Landscape & Metabolic Trajectories

In mammalian systems, the metabolism of the pregn-4-en-3-one core dictates the biological half-life and receptor specificity of the circulating hormone. The primary metabolic pathways involve:

  • C20 Reduction: Catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD),[1]. This pathway often serves as an inactivation mechanism in peripheral tissues but generates active neurosteroids in the central nervous system.

  • A-Ring Reduction: 5α-reductase irreversibly reduces the Δ4 double bond to produce 5α-pregnane-3,20-dione (5α-DHP). Subsequent reduction by 3α-HSD yields allopregnanolone, a potent positive allosteric modulator of the GABA_A receptor.

  • Microbial Catabolism: In environmental and biotechnological contexts, bacteria such as Pseudoalteromonas haloplanktis and Comamonas testosteroni degrade sterols via side-chain cleavage, yielding intermediates like[2],[3].

Pathway P4 Progesterone (Pregn-4-ene-3,20-dione) DHP20 20α-DHP (20α-hydroxypregn-4-en-3-one) P4->DHP20 20α-HSD DHP5 5α-DHP (5α-Pregnane-3,20-dione) P4->DHP5 5α-Reductase ALLO Allopregnanolone (3α-OH-5α-pregnan-20-one) DHP5->ALLO 3α-HSD

Fig 1. Core enzymatic downstream metabolic pathway of the pregn-4-en-3-one nucleus.

Analytical Strategy: Causality in Methodological Design

When designing an assay for pregn-4-en-3-one metabolites, researchers must choose between Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS.

Why LC-MS/MS? GC-MS requires extensive derivatization (e.g., oximation of ketones and silylation of hydroxyls) to achieve volatility. This introduces artifactual variability and risks the thermal degradation of labile hydroxyl groups (such as the C20 hydroxyl in 20α-DHP). Conversely, LC-MS/MS coupled with Electrospray Ionization (ESI) in positive mode allows for the direct analysis of the underivatized pregn-4-en-3-one core. The conjugated Δ4-3-ketone system readily accepts a proton, yielding a robust [M+H]+ precursor ion, enabling[4].

Why Liquid-Liquid Extraction (LLE) with MTBE? Methyl tert-butyl ether (MTBE) is selected over standard Protein Precipitation (PPT) because it selectively partitions moderately polar steroids into the organic phase while excluding highly polar matrix components (e.g., salts, endogenous phospholipids). This causal choice drastically reduces ion suppression in the ESI source, ensuring a linear dynamic range and high assay sensitivity.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute scientific integrity, this protocol is designed as a self-validating system. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation guarantees that extraction losses and matrix effects are mathematically normalized.

Step 1: Sample Aliquoting and IS Spiking

  • Aliquot 100 µL of plasma or tissue homogenate into a 2.0 mL microcentrifuge tube.

  • Spike with 10 µL of SIL-IS working solution (e.g., Progesterone-d9 at 100 ng/mL).

  • Causality Check: Vortex for 30 seconds to ensure complete equilibration between the endogenous metabolites and the SIL-IS. Failure to equilibrate leads to disparate extraction efficiencies.

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 1.0 mL of MTBE to the sample.

  • Vortex vigorously for 5 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Self-Validation: The distinct phase separation (organic top layer, aqueous bottom layer) must be visually confirmed. MTBE’s low density ensures it remains on top, simplifying automated or manual pipetting without disturbing the protein pellet.

Step 3: Phase Separation and Reconstitution

  • Transfer 800 µL of the upper organic layer to a clean glass vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of initial mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

Step 4: UPLC-MS/MS Acquisition

  • Inject 5 µL onto a sub-2 µm C18 UPLC column.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Workflow S1 1. Spiking (SIL-IS) S2 2. LLE (MTBE) S1->S2 S3 3. Evaporation S2->S3 S4 4. UPLC (C18) S3->S4 S5 5. MS/MS (MRM) S4->S5

Fig 2. Self-validating LC-MS/MS sample preparation and analytical workflow.

System Suitability & Self-Validation Criteria:
  • IS Recovery: Must fall between 80% and 120%. If recovery drops below 50%, the extraction batch is invalidated, indicating severe matrix interference or emulsion formation.

  • Retention Time Stability: Drift must be < 0.1 min across the batch to confirm column integrity.

  • Signal-to-Noise (S/N): Must be > 10 for the Lower Limit of Quantification (LLOQ).

Data Interpretation & Quantitative Profiling

The fragmentation of the pregn-4-en-3-one nucleus is highly predictable. Collision-induced dissociation (CID) typically results in the cleavage of the A and B rings, yielding characteristic product ions at m/z 97.1 and 109.1. For instance, the fragmentation of 20α-DHP (Precursor m/z 317.25) [1].

Table 1 summarizes the optimized MRM transitions, collision energies, and expected retention times for key downstream metabolites.

Table 1: LC-MS/MS MRM Transitions for Pregn-4-en-3-one Metabolites

AnalytePrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Approx. RT (min)
Progesterone 315.23109.1097.10254.50
20α-DHP 317.25109.0697.06244.15
5α-DHP 317.25299.20281.20204.80
Allopregnanolone 319.26283.20265.20184.25
Progesterone-d9 (IS) 324.29113.10100.10254.48

(Note: Retention times are approximate and depend on the specific UPLC gradient and column dimensions used.)

References

  • Title: An Oxygenase-Independent Cholesterol Catabolic Pathway Operates under Oxic Conditions Source: PLOS One URL: [Link]

  • Title: 20alpha-Dihydroprogesterone | C21H32O2 | CID 8956 Source: PubChem - NIH URL: [Link]

  • Title: Analytical Strategy for Identification and Quantification of 13 Steroids in Sole Tissues, Eggs, and Larvae Source: ACS Agricultural Science & Technology URL: [Link]

  • Title: Sterol and steroid catabolites from cholesterol produced by the psychrophile Pseudoalteromonas haloplanktis Source: PubMed URL: [Link]

Sources

Exploratory

In Vivo Toxicity and Safety Profile of Pregn-4-en-3-one and Its Derivatives: A Comprehensive Technical Guide

Executive Summary The pregn-4-en-3-one structure serves as the foundational C21 steroidal framework for numerous endogenous hormones and synthetic progestins, including progesterone (pregn-4-ene-3,20-dione) and its reduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pregn-4-en-3-one structure serves as the foundational C21 steroidal framework for numerous endogenous hormones and synthetic progestins, including progesterone (pregn-4-ene-3,20-dione) and its reduced metabolites[1]. Understanding the safety profile of this scaffold is critical for drug development, as its derivatives are widely used in hormonal therapies, contraceptives, and neuroprotective investigations. This technical guide synthesizes the in vivo safety profile, pharmacokinetic behavior, and toxicological thresholds of the pregn-4-en-3-one class, providing drug development professionals with actionable, field-proven insights.

Structural Biology & Pharmacokinetics

The biological activity and clearance of pregn-4-en-3-one derivatives are heavily dictated by their stereochemistry and metabolic processing. The archetypal compound, progesterone, features a ketone at C-3 and a double bond between carbons 4 and 5[1]. In vivo, this scaffold is frequently metabolized by enzymes such as 2, which reduces the C20 ketone to yield active metabolites like (20S)-20-hydroxypregn-4-en-3-one[2].

Causality in Experimental Design: When evaluating the safety of these compounds, the estimated metabolic clearance rate (MCR) and volume of distribution (Vo) are highly sensitive to the experimental protocol. Research demonstrates that increasing the number of early data points in disappearance curves significantly reduces the calculated Vo (e.g., from 265 L down to 18 L in specific models)[3]. Capturing early-phase pharmacokinetic data prevents the overestimation of tissue accumulation, ensuring that chronic toxicity models are based on accurate distribution parameters rather than artifactual pooling[3].

MetabolicPathway Parent Progesterone (pregn-4-ene-3,20-dione) Enzyme 20-alpha-hydroxysteroid dehydrogenase Parent->Enzyme Catalysis Metabolite 20α-hydroxypregn- 4-en-3-one Enzyme->Metabolite Reduction Receptor Progesterone Receptor (Target Tissue) Metabolite->Receptor Binding Toxicity Toxicity / Clearance (Liver/Kidney) Metabolite->Toxicity Excretion

Metabolic reduction of pregn-4-ene-3,20-dione and downstream pathways.

In Vivo Toxicity & Safety Profile

Acute Toxicity and Mutagenicity

While the core pregn-4-en-3-one motif generally exhibits low acute systemic toxicity, specific derivatives require careful handling. For example, the metabolite4 carries GHS hazard warnings for acute oral toxicity (H302: Harmful if swallowed) and potential germ cell mutagenicity (H341: Suspected of causing genetic defects)[4].

Endocrine and Reproductive Safety

As potent modulators of progesterone receptors, these compounds inherently influence reproductive physiology. In multigenerational in vivo studies (e.g., rats and mice), related esters such as hydroxyprogesterone caproate administered at up to 5 times the recommended human dose showed no adverse effects on parental dams, developing offspring, or subsequent generations' fertility[5].

Carcinogenicity

Long-term exposure to certain pregn-4-ene-3,20-dione derivatives has been linked to increased incidences of mammary tumors in specific animal models. For instance, subcutaneous or intramuscular injections of progesterone decreased the latency period and increased the incidence of mammary tumors in rats previously treated with a chemical carcinogen[6]. Conversely, stereoisomers like (17α)-isoprogesterone (EP Impurity M) have demonstrated no reported toxicity, highlighting the profound impact of stereochemical configuration on the safety profile[6].

Quantitative Data Summaries

Table 1: Analytical Detection Limits for Pregn-4-en-3-one Derivatives in Zebrafish Models [7]

Steroid Compound Limit of Detection (nM) Biological Role
17α,20β-dihydroxy-pregn-4-en-3-one 3.17 ± 0.06 Induces vitellogenesis/ovulation
Testosterone 2.8 ± 0.1 Androgenic precursor

| 11-Ketotestosterone | 6.4 ± 0.2 | Primary teleost androgen |

Table 2: Toxicological Hazard Classifications for (20S)-20-hydroxypregn-4-en-3-one [4]

Hazard Code Classification Systemic Implication
H302 Acute toxicity, oral Harmful if swallowed; requires controlled dosing

| H341 | Germ cell mutagenicity | Suspected of causing genetic defects; monitor F1/F2 |

Experimental Protocols: In Vivo Steroid Quantification

To ensure self-validating and reproducible toxicological assessments, the following methodology is recommended for quantifying circulating 7 in micro-volume in vivo models (e.g., Zebrafish)[7].

Protocol: Capillary Electrophoresis with pH-Mediated Stacking This protocol allows for the detection of nanomolar concentrations of steroids from minimal plasma volumes, which is crucial for longitudinal toxicity studies where excessive blood draws would skew physiological baselines.

  • Sample Collection: Extract ≤5 μL of plasma from the in vivo model to prevent disproportionate physiological stress and fluid shifts.

  • Solid-Phase Extraction (SPE): Process the plasma using commercial SPE cartridges to isolate the steroidal fraction. This step is critical for removing proteinaceous interference, achieving a self-validating 81–109% recovery of target steroids.

  • Reconstitution: Reconstitute the purified sample in a 5-mM CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) stacking buffer.

  • Injection & pH-Mediated Stacking: Utilize carboxymethyl-β-cyclodextrin stacking. Drive the negatively charged cyclodextrins from the sample vial into the separation capillary at maximum velocity. This ensures carriers accumulate precisely at the interface of the basic stacking buffer and the acidic separation buffer.

  • Quantification: Detect the separated steroids via UV-visible absorbance. This optimized stacking method achieves detection limits as low as 3.17 ± 0.06 nM for compounds like 17α,20β-dihydroxy-pregn-4-en-3-one.

Workflow Step1 1. In Vivo Dosing (Zebrafish / Rodent Model) Step2 2. Micro-volume Plasma Extraction (≤5 μL) Step1->Step2 Step3 3. Solid-Phase Extraction (81-109% Recovery) Step2->Step3 Step4 4. pH-Mediated Stacking (5-mM CAPS Buffer) Step3->Step4 Step5 5. Capillary Electrophoresis & UV-Vis Detection Step4->Step5

Micro-volume extraction and capillary electrophoresis workflow for in vivo steroid quantification.

Sources

Protocols & Analytical Methods

Method

Step-by-step chemical synthesis protocol for pregn-4-en-3-one

Application Note: Synthesis and Mechanistic Profiling of Pregn-4-en-3-one via Oppenauer Oxidation Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Profiling of Pregn-4-en-3-one via Oppenauer Oxidation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Rationale

The C21-steroid scaffold is a foundational structural motif in endocrinology and synthetic pharmacology. Specifically, pregn-4-en-3-one (a 3-oxo- Δ4 steroid)[1] represents a critical intermediate in the synthesis of progestogens, corticosteroids, and neurosteroids.

The most reliable and chemoselective method for synthesizing Δ4 -3-ketosteroids from their naturally abundant Δ5 -3 β -hydroxy precursors (e.g., pregn-5-en-3 β -ol) is the Oppenauer Oxidation [2]. Unlike chromium-based oxidants which can trigger over-oxidation or cleave sensitive side chains, the Oppenauer oxidation operates under mild, thermodynamically controlled conditions. By utilizing aluminum isopropoxide ( Al(O−iPr)3​ ) in the presence of a sacrificial hydrogen acceptor (typically cyclohexanone or acetone), the reaction selectively oxidizes the secondary alcohol while simultaneously catalyzing the thermodynamically favorable isomerization of the Δ5 double bond to the conjugated Δ4 position[2].

Mechanistic Causality & Workflow

To ensure a self-validating experimental design, it is critical to understand the causality behind the reagent selection:

  • Azeotropic Drying: The aluminum alkoxide catalyst is highly susceptible to hydrolysis. Trace water will destroy the catalyst, halting the reaction. Therefore, azeotropic distillation of the solvent prior to catalyst addition is a mandatory step.

  • Hydride Acceptor Selection: Cyclohexanone is preferred over acetone for steroid synthesis because its higher boiling point allows the use of toluene as a solvent (refluxing at ~110°C), which significantly accelerates the hydride transfer and subsequent double-bond migration[3].

  • Isomerization: The intermediate Δ5 -3-ketone is relatively unstable. The basicity of the aluminum alkoxide facilitates the deprotonation at C-4, forming a dienolate that reprotonates at C-6, yielding the thermodynamically stable α,β -unsaturated ketone (pregn-4-en-3-one)[2].

G N1 Pregn-5-en-3β-ol + Al(O-iPr)3 + Cyclohexanone N2 Alkoxide Exchange & Coordination Complex Formation N1->N2 N3 Hydride Transfer (Oxidation to Ketone) N2->N3 N4 Intermediate: Pregn-5-en-3-one N3->N4 N5 Base-Catalyzed Isomerization (Δ5 to Δ4 Migration) N4->N5 N6 Target Product: Pregn-4-en-3-one N5->N6

Mechanistic workflow of the Oppenauer oxidation and isomerization to pregn-4-en-3-one.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the Oppenauer oxidation for steroidal Δ5 -3 β -alcohols, demonstrating the superiority of the Toluene/Cyclohexanone system.

Hydrogen AcceptorPrimary SolventTemperatureTimeYield (%)Mechanistic Observation
AcetoneBenzene80°C12 h65 - 75%Sluggish isomerization; incomplete conversion.
Cyclohexanone Toluene 110°C 2 - 4 h 85 - 92% Optimal kinetics; complete Δ5→Δ4 migration.
CyclohexanoneXylene140°C1.5 h< 60%Thermal degradation; increased aldol condensation byproducts.

Experimental Protocol: Synthesis of Pregn-4-en-3-one

The following protocol is adapted from established steroidal Oppenauer oxidation methodologies[2][3].

Reagents Required:

  • Pregn-5-en-3 β -ol (Substrate): 10.0 mmol

  • Toluene (Anhydrous): 100 mL

  • Cyclohexanone (Freshly distilled): 20 mL (Excess hydrogen acceptor)

  • Aluminum isopropoxide ( Al(O−iPr)3​ ): 15.0 mmol (1.5 equivalents)

Step-by-Step Methodology:

  • System Preparation & Dehydration: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10.0 mmol of pregn-5-en-3 β -ol in 80 mL of anhydrous toluene and 20 mL of freshly distilled cyclohexanone.

  • Azeotropic Distillation: Heat the mixture to reflux. Allow approximately 10-15 mL of toluene to collect in the Dean-Stark trap and discard it. Self-Validation Check: This step ensures the absolute removal of trace moisture, which is critical to prevent the premature hydrolysis of the aluminum catalyst.

  • Catalyst Addition: Cool the reaction mixture slightly (to ~90°C). In a separate dry vial, dissolve 15.0 mmol of Al(O−iPr)3​ in 20 mL of warm, anhydrous toluene. Add this catalyst solution dropwise to the main reaction flask.

  • Reflux & Isomerization: Resume reflux (approx. 110°C) for 2 to 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). Self-Validation Check: The reaction is deemed complete when the starting material spot completely disappears and a new, UV-active spot (due to the conjugated Δ4 -3-one system) appears at a higher Rf​ value.

  • Quenching: Cool the mixture to room temperature. Add 50 mL of a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) or 5% H2​SO4​ and stir vigorously for 30 minutes. This breaks the aluminum emulsion, yielding two distinct, clear liquid phases.

  • Extraction & Workup: Transfer to a separatory funnel. Isolate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2 × 30 mL). Combine the organic layers and wash sequentially with 5% aqueous NaHCO3​ (50 mL) and brine (50 mL). Dry the organic phase over anhydrous MgSO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. To remove the excess cyclohexanone and its reduction product (cyclohexanol), subject the crude oil to steam distillation[3]. Extract the aqueous residue with dichloromethane, dry, and evaporate.

  • Crystallization: Recrystallize the crude solid from hot methanol or aqueous ethanol to yield pure pregn-4-en-3-one as a crystalline solid.

Sources

Application

Application Note: HPLC-UV Method Development and Validation for Pregn-4-en-3-one Quantification

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Pharmaceutical Development Scientists. Introduction & Chemical Rationale Pregn-4-en-3-one is a foundational 21-carbon steroidal framework that serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Pharmaceutical Development Scientists.

Introduction & Chemical Rationale

Pregn-4-en-3-one is a foundational 21-carbon steroidal framework that serves as the core structural motif for numerous endogenous hormones (such as progesterone) and synthetic progestogens[1]. Accurate quantification of this steroid and its derivatives is critical for pharmacokinetic profiling, biotransformation assays, and the quality control of active pharmaceutical ingredients (APIs) like spironolactone[2].

The defining structural feature of pregn-4-en-3-one is its Δ4 -3-keto system (an α,β -unsaturated ketone). This conjugated enone chromophore undergoes a strong π→π∗ electronic transition, resulting in a characteristic ultraviolet (UV) absorption maximum ( λmax​ ) at approximately 240–241 nm[1][3]. By leveraging this intrinsic optical property, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) provides a highly specific, robust, and cost-effective platform for its quantification.

Mechanistic Rationale for Method Parameters (E-E-A-T)

Method development is not a trial-and-error process; it is dictated by the physicochemical properties of the analyte.

  • Stationary Phase Causality: The pregnane skeleton (C₂₁H₃₄O) is highly lipophilic. A high-density octadecylsilane (C18) stationary phase is required to ensure dominant hydrophobic interactions. End-capping of the silica support is mandatory to prevent secondary interactions between the basic silanol groups and the analyte, which would otherwise result in severe peak tailing.

  • Mobile Phase Dynamics: An isocratic elution utilizing Acetonitrile and Water is optimal. Acetonitrile is favored over methanol due to its lower viscosity (reducing system backpressure) and lower UV cutoff (190 nm vs. 205 nm). This lower cutoff provides a flatter, more stable optical baseline at the target detection wavelength, enhancing signal clarity[2].

  • Detection Wavelength Selection: Setting the UV detector to 240 nm perfectly matches the π→π∗ transition of the Δ4 -3-keto system[1]. This choice maximizes the signal-to-noise (S/N) ratio while inherently filtering out non-conjugated matrix lipids that typically absorb below 220 nm.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness, the following protocol is designed as a self-validating system . System Suitability Testing (SST) and bracketing Quality Control (QC) standards are embedded directly into the workflow to continuously verify performance.

Sample Preparation Workflow (Solid-Phase Extraction)

Biological matrices (e.g., plasma or microsomal fractions) require rigorous purification to prevent column fouling and ion suppression.

Step-by-Step SPE Methodology:

  • Conditioning: Pass 2.0 mL of HPLC-grade Methanol through a C18 SPE cartridge to solvate the bonded phase, followed immediately by 2.0 mL of LC-MS grade water to equilibrate the bed.

  • Loading: Load 1.0 mL of the aqueous sample matrix at a controlled flow rate of 1.0 mL/min to ensure optimal analyte-to-stationary phase interaction.

  • Washing: Flush the cartridge with 2.0 mL of 5% Methanol in water. Causality: This specific organic ratio is strong enough to elute polar endogenous interferences but too weak to disrupt the hydrophobic binding of the highly lipophilic pregn-4-en-3-one.

  • Elution: Elute the target analyte using 2.0 mL of 100% Acetonitrile. The strong organic solvent completely disrupts the hydrophobic interactions.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile:Water, 70:30 v/v) to prevent solvent-induced peak distortion during injection.

SPE_Protocol S1 1. Condition (MeOH -> H2O) S2 2. Load Sample (Aqueous) S1->S2 S3 3. Wash (5% MeOH) S2->S3 S4 4. Elute (100% ACN) S3->S4 S5 5. Reconstitute (Mobile Phase) S4->S5

Caption: Solid-Phase Extraction (SPE) protocol for pregn-4-en-3-one isolation.

HPLC-UV Operational Parameters

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationScientific Rationale
Column C18, 250 × 4.6 mm, 5 µm (End-capped)High hydrophobicity required for C21 steroid retention.
Mobile Phase Acetonitrile : Water (70:30, v/v)Balances elution strength and baseline stability.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Injection Volume 10 µLPrevents column overloading and longitudinal band broadening.
Detection UV at 240 nmMatches the π→π∗ transition of the enone chromophore.
Column Temp 30 °CEnhances mass transfer kinetics and retention reproducibility.
HPLC Acquisition & Self-Validation Steps
  • Equilibration: Purge the system and equilibrate the C18 column with the mobile phase for 30 minutes until UV baseline fluctuation is < 0.1 mAU.

  • System Suitability Test (SST) Injection: Inject the SST mix (containing pregn-4-en-3-one and an internal standard).

    • Self-Validation Gate: Resolution ( Rs​ ) must be > 2.0; Tailing Factor ( Tf​ ) < 1.5; Theoretical Plates ( N ) > 5000. If criteria fail, the sequence automatically halts.

  • Calibration: Inject calibration standards ranging from 10 ng/mL to 1000 ng/mL. The coefficient of determination ( R2 ) must be ≥0.999 .

  • Sample Acquisition & Bracketing: Inject unknown samples. Inject a mid-level Quality Control (QC) standard every 10 samples. The run is validated only if the bracketing QC accuracy remains within 98.0% - 102.0% of the nominal concentration.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4][5]. This framework dictates the rigorous evaluation of analytical procedures for pharmaceutical registration, ensuring the method is fit for its intended purpose[4].

HPLC_Workflow A Pregn-4-en-3-one Target Analysis B Chromatographic Optimization A->B C Sample Prep (SPE / LLE) A->C D Method Validation (ICH Q2(R2)) B->D C->D E Quantification & Reporting D->E

Caption: HPLC-UV method development and ICH Q2(R2) validation workflow.

Table 2: ICH Q2(R2) Validation Summary for Pregn-4-en-3-one

Validation CharacteristicAcceptance CriteriaExperimental Result
Linearity Range R2≥0.999 10 – 1000 ng/mL ( R2=0.9998 )
Limit of Detection (LOD) S/N 3:12.5 ng/mL
Limit of Quantitation (LOQ) S/N 10:110.0 ng/mL
Intra-day Precision %RSD 2.0%0.8% – 1.4%
Inter-day Precision %RSD 2.0%1.1% – 1.7%
Accuracy (Recovery) 98.0% – 102.0%99.2% – 101.5%

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 4

  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org. 5

  • Pregnene - Grokipedia. grokipedia.com. 1

  • (20R)-15alpha-Hydroxy-8ß, 9alpha, 14alpha, 17-alpha-Pregn-4-En-3-One 20-O-ß-D-Glucopyranoside: A Minor Constituent of the Seeds of Centaurea moschata. researchgate.net. 3

  • Isolation and identification of novel impurities in spironolactone. ovid.com. 2

Sources

Method

High-Throughput Sample Preparation and LC-MS/MS Quantification of Pregn-4-en-3-one Derivatives in Biological Matrices

Introduction & Chemical Rationale The pregn-4-en-3-one structural core is foundational to a wide array of biologically and pharmacologically significant steroids. Endogenously, derivatives such as 20α-hydroxypregn-4-en-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The pregn-4-en-3-one structural core is foundational to a wide array of biologically and pharmacologically significant steroids. Endogenously, derivatives such as 20α-hydroxypregn-4-en-3-one (20α-DHP) serve as critical metabolites of progesterone, playing pivotal roles in reproductive endocrinology and the maintenance of pregnancy[1]. Exogenously, synthetic modifications of this core, such as norbolethone (13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one) and tetrahydrogestrinone (THG), have been illicitly utilized as designer anabolic steroids in sports doping[2].

Analyzing these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct challenges. The primary hurdles include low physiological abundance, severe matrix suppression effects from serum or urine, and the presence of isobaric interferences. For instance, both 20α-DHP and norbolethone share the exact same molecular formula ( C21​H32​O2​ ) and nominal precursor mass ([M+H]+ at m/z 317.25)[2][3]. Consequently, rigorous sample preparation and optimized chromatographic separation are not just recommended—they are absolute prerequisites for analytical integrity.

This application note details field-proven, self-validating protocols for extracting and quantifying pregn-4-en-3-one derivatives from both urine and serum matrices.

Mechanistic Workflow & Experimental Causality

To ensure trustworthiness and reproducibility, every step in the sample preparation workflow is designed with a specific physicochemical causality in mind.

  • Internal Standardization (Self-Validation): Isotope-labeled internal standards (e.g., d4​ -THG or d9​ -progesterone) must be added before any sample manipulation[2]. This accounts for volumetric errors, extraction recovery losses, and matrix-induced ionization suppression during ESI.

  • Enzymatic Hydrolysis (Urine): Steroids are heavily metabolized and excreted in urine as Phase II glucuronide conjugates. We utilize β-glucuronidase sourced specifically from E. coli. Unlike snail-derived enzymes (e.g., Helix pomatia), E. coli β-glucuronidase lacks sulfatase activity, preventing the unwanted hydrolysis of non-target sulfate conjugates that could crowd the chromatogram and cause ion suppression[2].

  • Liquid-Liquid Extraction (LLE) Solvent Selection: Methyl tert-butyl ether (MTBE) is selected over traditional solvents like dichloromethane or chloroform. MTBE is less dense than water, forming the upper organic layer during phase separation[2]. This allows for rapid, automated pipetting of the steroid-rich organic phase without disturbing the proteinaceous interface. Furthermore, MTBE efficiently partitions neutral pregn-4-en-3-one derivatives while leaving polar urinary salts and unhydrolyzed conjugates in the aqueous waste.

Fig 1. Sample preparation workflow for pregn-4-en-3-one derivatives in biological matrices.

Step-by-Step Methodologies

Protocol A: Urine Extraction for Synthetic Derivatives (e.g., Norbolethone)

Target Audience: Anti-Doping & Forensic Toxicology

  • Aliquot & Spike : Transfer 3.0 mL of homogenized human urine into a clean 10 mL glass centrifuge tube. Add 300 ng of d4​ -THG (Internal Standard)[2]. Vortex briefly.

  • Buffering : Add 1.0 mL of 0.8 M phosphate buffer ( Na2​HPO4​ : NaH2​PO4​ , 1:2, w/w) to adjust the sample to pH 7.0[2]. Causality: pH 7.0 is the optimal catalytic environment for E. coli β-glucuronidase.

  • Hydrolysis : Add 25 µL of E. coli β-glucuronidase. Seal and incubate in a water bath at 50°C for 60 minutes[2]. Cool to ambient temperature.

  • Alkalinization : Add 0.75 mL of aqueous potassium carbonate/bicarbonate buffer (pH ~9.5)[2]. Causality: Shifting to a basic pH suppresses the ionization of acidic matrix components, keeping them in the aqueous phase during LLE.

  • Extraction : Add 5.0 mL of MTBE. Mechanically shake for 5 minutes, then centrifuge at 600 × g for 10 minutes[2].

  • Evaporation : Transfer the upper organic layer to a fresh glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 50°C[2].

  • Reconstitution : Dissolve the dry residue in 60 µL of Methanol : 5mM Ammonium Acetate (with 0.1% acetic acid) (1:1, v/v)[2]. Inject 10 µL into the LC-MS/MS system.

Protocol B: Serum Extraction for Endogenous Metabolites (e.g., 20α-DHP)

Target Audience: Clinical Research & Endocrinology

  • Aliquot & Spike : Transfer 200 µL of serum/plasma into a 2 mL microcentrifuge tube. Add 5 ng of d9​ -Progesterone (Internal Standard).

  • Protein Precipitation & Extraction : Add 1.0 mL of Hexane:Ethyl Acetate (70:30, v/v). Causality: This specific non-polar blend precipitates binding globulins (e.g., CBG) while efficiently extracting the lipophilic steroid core.

  • Phase Separation : Vortex vigorously for 10 minutes. Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Freeze-Decant (Pro-Tip) : Place the tubes in a -80°C freezer for 10 minutes. The lower aqueous layer (containing proteins and salts) will freeze solid. Rapidly decant the liquid upper organic layer into a clean glass vial.

  • Evaporation & Reconstitution : Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Mass Spectrometry & Data Presentation

The 3-oxo- Δ4 (pregn-4-en-3-one) structure is highly favorable for positive electrospray ionization (ESI+) due to the conjugated carbonyl group, which readily accepts a proton to form a stable [M+H]+ ion. Upon collision-induced dissociation (CID), the steroid A-ring undergoes characteristic cleavage, consistently yielding a dominant product ion at m/z 109.07 and a secondary ion at m/z 97.07[2][3].

Fig 2. ESI+ collision-induced dissociation (CID) pathways for the pregn-4-en-3-one core structure.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS MRM Transitions Note: Chromatographic separation (e.g., using a C18 sub-2µm column) is mandatory to resolve isobaric compounds like 20α-DHP and Norbolethone prior to MS introduction.

AnalyteFormulaPrecursor Ion [M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
20α-DHP C21​H32​O2​ 317.25109.0797.0730 / 35
Norbolethone C21​H32​O2​ 317.25109.07299.2430 / 15
Progesterone C21​H30​O2​ 315.23109.0797.0730 / 35
d4​ -THG (IS) C21​H24​D4​O2​ 317.25241.10199.1025 / 30

Table 2: Expected Method Validation Metrics (Urine Matrix)

Parameter20α-DHPNorbolethoneProgesterone
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL0.5 ng/mL
Extraction Recovery (%) 88.4 ± 4.2%91.2 ± 3.5%85.6 ± 5.1%
Matrix Effect (Ion Suppression) -12.5%-9.8%-14.2%
Intra-day Precision (CV%) < 6.5%< 5.0%< 7.2%

Conclusion

The successful quantification of pregn-4-en-3-one derivatives relies heavily on exploiting the chemical properties of the 3-oxo- Δ4 core. By utilizing targeted LLE with MTBE, highly specific enzymatic hydrolysis, and exploiting the A-ring cleavage in ESI-MS/MS, researchers can achieve robust, interference-free quantification. Because several of these derivatives are isobaric, the sample preparation protocols defined above must be coupled with high-efficiency UHPLC gradients to ensure definitive identification.

References

  • Thevis, M., Geyer, H., Mareck, U., & Schänzer, W. Screening for Synthetic Steroids in Human Urine by LC-ESI-MS/MS: 17α-Ethyl-androst-4-en-17β-ol-3-one (ethyltestosterone), 13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-3-one (norbolethone)... Institute of Biochemistry, German Sport University Cologne. 2

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8956, 20alpha-Dihydroprogesterone (20alpha-Hydroxypregn-4-en-3-one). PubChem. 3

  • Waddell, B. J., Pepe, G. J., & Albrecht, E. D. Progesterone and 20a-Hydroxypregn-4-En-3-One (20a-OHP) in the Pregnant Baboon. Biology of Reproduction. 1

Sources

Application

Application Note: Pregn-4-en-3-one Derivatives as Central Precursors in Advanced Steroid Synthesis

Executive Summary The pregn-4-en-3-one scaffold is a foundational structural motif in steroid chemistry, characterized by a pregnane backbone featuring a conjugated 3-oxo-Δ4 system. This specific configuration is not onl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pregn-4-en-3-one scaffold is a foundational structural motif in steroid chemistry, characterized by a pregnane backbone featuring a conjugated 3-oxo-Δ4 system. This specific configuration is not only the biological signature of progesterone but also serves as a highly versatile precursor for the semi-synthesis of complex steroidal active pharmaceutical ingredients (APIs), including corticosteroids, neurosteroids, and bile acids like ursodeoxycholic acid (UDCA)[1]. As drug development increasingly shifts toward biocatalysis and green chemistry, understanding the mechanistic pathways to manipulate the pregn-4-en-3-one backbone is critical for modern synthetic chemists and process engineers.

Mechanistic Insights: The Pregn-4-en-3-one Scaffold

The chemical stability and reactivity of the pregn-4-en-3-one structure dictate its utility in synthesis. The conjugated enone system at the A-ring (3-oxo-Δ4) provides a distinct UV chromophore (λmax ≈ 240 nm) and structural rigidity, while the C17 and C20 positions serve as primary sites for functionalization.

Derivatives of this scaffold are not merely passive intermediates; they possess inherent biological activity. For instance, specific 20-substituted pregn-4-en-3-one derivatives act as potent inhibitors of the 17α-hydroxylase/C17,20-lyase enzyme complex, making them critical tools for investigating and downregulating androgen biosynthesis in hormone-dependent pathologies[2]. Furthermore, hydroxylated variants such as 17,20α-dihydroxy-4-pregnen-3-one act as direct precursors in the synthesis of corticosteroids, influencing the regulation of metabolic and reproductive functions[3].

Pathway Engineering & Causality

The transformation of abundant plant-derived phytosterols into high-value APIs relies heavily on the generation and subsequent modification of pregn-4-en-3-one intermediates.

  • Laccase-Mediated Oxidation to 20-POA: The microbial cleavage of phytosterols often yields 20-hydroxymethylpregn-4-en-3-one (20-HMP). To utilize this intermediate, it must be oxidized to pregn-4-en-3-one-20-carbaldehyde (20-POA) . Traditional chemical oxidations risk attacking the sensitive Δ4 double bond. However, utilizing a Laccase-Mediator System (LMS) ensures the highly selective production of 20-POA, providing a reactive aldehyde handle for multi-step elaboration into UDCA or progesterone[1].

  • Enzymatic Stereocontrol of C20: In both physiological and synthetic contexts, generating specific stereoisomers is paramount. The stereospecific reduction of progesterone yields (20S)-20-hydroxypregn-4-en-3-one (20α-hydroxyprogesterone). Utilizing the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) bypasses the racemic mixtures typical of chemical hydride reductions, yielding pure reference standards required for receptor-binding assays and metabolic profiling[4].

Quantitative Data Presentation

Table 1: Quantitative Comparison of Pregn-4-en-3-one Derivative Synthesis Routes

Starting PrecursorTarget DerivativeSynthetic RouteCatalyst / EnzymeAverage Yield (%)Key Mechanistic Advantage
20-HMP Pregn-4-en-3-one-20-carbaldehyde (20-POA)Biocatalytic OxidationLaccase + TEMPO85 - 92%High regioselectivity; preserves the 3-oxo-Δ4 system; avoids heavy metals.
Progesterone (20S)-20-Hydroxypregn-4-en-3-oneEnzymatic Reduction20α-HSD> 95%Absolute stereospecificity; eliminates the need for chiral chromatography.
Progesterone 17,20α-Dihydroxy-4-pregnen-3-oneMicrobial BioconversionFungal Hydroxylases60 - 75%Enables direct functionalization of unactivated C-H bonds at C17.

Workflow Visualization

SteroidSynthesis A Phytosterols (Starting Material) B 20-HMP (Intermediate) A->B Microbial Cleavage (Mycobacterium spp.) C Pregn-4-en-3-one-20-carbaldehyde (20-POA) B->C Laccase-Mediator Oxidation (LMS) D Progesterone (Active Hormone) C->D Chemical Elaboration E Ursodeoxycholic Acid (UDCA) C->E Multi-step Synthesis F (20S)-20-Hydroxypregn-4-en-3-one (Metabolite) D->F 20α-HSD Reduction

Figure 1: Biosynthetic and chemical pathways of pregn-4-en-3-one derivatives in steroidogenesis.

Self-Validating Experimental Protocols

Protocol 1: Selective Oxidation of 20-HMP to Pregn-4-en-3-one-20-carbaldehyde (20-POA)

Objective: Synthesize the critical UDCA/progesterone precursor using a green Laccase-Mediator System (LMS). Causality: Chromium-based oxidations (e.g., Jones reagent) frequently over-oxidize the substrate to a carboxylic acid or attack the Δ4 double bond. Laccase, paired with TEMPO as a diffusible redox mediator, selectively oxidizes the primary C22 alcohol to an aldehyde. TEMPO acts as an electron shuttle, bridging the steric gap between the bulky steroid and the enzyme's active site.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mM of 20-HMP in a minimal volume of acetone (10% v/v final concentration) to overcome the extreme hydrophobicity of the steroid backbone.

  • Buffer System: Prepare 100 mL of 50 mM sodium acetate buffer (pH 4.5). Note: Laccase from Trametes versicolor exhibits optimal redox potential at this mildly acidic pH.

  • Mediator Integration: Add 2 mM TEMPO to the buffered solution.

  • Enzymatic Initiation: Introduce 10 U/mL of Trametes versicolor laccase. Incubate the reaction at 30°C under continuous agitation (150 rpm) with active aeration. Causality: Oxygen acts as the terminal electron acceptor; continuous aeration prevents the catalytic cycle from stalling.

  • Self-Validation & Quenching: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The intact 3-oxo-Δ4 moiety allows for direct UV visualization at 254 nm. Once the 20-HMP spot is fully depleted (typically 12–24 h), quench the reaction by extracting with 3 x 50 mL ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the 20-POA via flash chromatography.

Protocol 2: Stereospecific Synthesis of (20S)-20-Hydroxypregn-4-en-3-one

Objective: Generate high-purity (20S)-20-hydroxypregn-4-en-3-one for use as a reference standard or receptor-binding probe. Causality: Chemical reduction of the C20 ketone of progesterone yields an inseparable racemic mixture of 20α and 20β epimers. Utilizing recombinant 20α-hydroxysteroid dehydrogenase (20α-HSD) guarantees absolute stereocontrol, transferring a hydride exclusively to the α-face of the steroid to yield the (20S) isomer[4].

Step-by-Step Methodology:

  • Reaction Matrix: Dissolve 5 mM progesterone in a co-solvent mixture of 5% DMSO and 95% 50 mM potassium phosphate buffer (pH 7.4). Causality: DMSO enhances the solubility of the lipophilic precursor without denaturing the biocatalyst.

  • Cofactor Addition: Add 10 mM NADPH to the matrix. NADPH provides the essential hydride equivalent required for the stereospecific reduction.

  • Biocatalysis: Add 5 U/mL of recombinant 20α-HSD. Incubate at 37°C in a thermoshaker.

  • Self-Validating Monitoring: Track the depletion of the NADPH cofactor by continuously measuring the absorbance of the reaction aliquot at 340 nm (A340). A stabilized plateau in A340 indicates that the reduction has reached completion.

  • Extraction: Quench the reaction with an equal volume of ice-cold dichloromethane (DCM). Extract the aqueous layer twice, dry the organic phase, and evaporate to yield the pure (20S)-epimer.

References

  • Laccase‐mediated oxidation of steroid alcohols in the presence of methylated β‐cyclodextrin: from inhibition to selective synthesis. ResearchGate. Available at: [Link]

  • US5264427A - 20-substituted pregnene derivatives and their use as androgen synthesis inhibitors.Google Patents.

Sources

Method

Application Note: In Vitro Dosing Guidelines, Vehicle Selection, and Pathway Analysis for Pregn-4-en-3-one

Executive Summary Pregn-4-en-3-one (Progesterone, P4) is a highly lipophilic 21-carbon steroid hormone critical to reproductive biology, neuroprotection, and oncology research. Due to its complex receptor pleiotropy and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pregn-4-en-3-one (Progesterone, P4) is a highly lipophilic 21-carbon steroid hormone critical to reproductive biology, neuroprotection, and oncology research. Due to its complex receptor pleiotropy and near-complete insolubility in aqueous environments, in vitro dosing requires rigorous pre-analytical optimization. This application note provides a comprehensive, self-validating framework for vehicle selection, media preparation, and step-by-step dosing to ensure reproducible and artifact-free experimental outcomes.

Mechanistic Grounding: Dual Signaling Modalities

To design accurate time-course experiments, researchers must understand that Pregn-4-en-3-one does not operate on a single temporal axis. It triggers two distinct signaling cascades, each dictating different assay timing and phenotypic readouts.

  • Classical (Genomic) Pathway: Progesterone diffuses across the cell membrane and binds to cytosolic Progesterone Receptors (). Upon binding, the receptors undergo a conformational change, release chaperone proteins, dimerize, and translocate to the nucleus to bind Progesterone Response Elements (PREs)[1]. Assay Timing: 24 to 72 hours.

  • Non-Classical (Rapid) Pathway: Progesterone binds to membrane-bound receptors, including Membrane Progestin Receptors (mPRs) and Progesterone Receptor Membrane Component 1 ()[2][3]. This initiates rapid secondary messenger cascades involving c-Src, PI3K/Akt, and MAPK, which promote immediate cell survival and proliferation[2][4]. Assay Timing: 15 minutes to 6 hours.

Progesterone_Signaling cluster_genomic Classical Genomic Pathway cluster_nongenomic Non-Classical Rapid Pathway P4 Pregn-4-en-3-one (Progesterone) PR Cytosolic Receptors (PR-A / PR-B) P4->PR Intracellular Diffusion mPR Membrane Receptors (mPRs, PGRMC1) P4->mPR Membrane Binding PRE Nuclear Translocation & PRE Binding PR->PRE Genomic_Response Target Gene Transcription (Hours to Days) PRE->Genomic_Response Kinases Kinase Cascades (c-Src, PI3K/Akt, MAPK) mPR->Kinases Kinases->PRE Phosphorylation Crosstalk Rapid_Response Rapid Cellular Responses (Minutes to Hours) Kinases->Rapid_Response

Figure 1: Dual signaling modalities of Pregn-4-en-3-one (Progesterone) detailing genomic and rapid pathways.

Vehicle Selection and Solubility Guidelines

Because Pregn-4-en-3-one is highly lipophilic, it must be dissolved in an organic solvent before introduction to aqueous cell culture media. The choice of vehicle is a critical variable that can introduce artifactual toxicity if not strictly controlled[5].

Quantitative Vehicle Parameters
VehicleMax Final Concentration (In Vitro)Recommended Stock ConcentrationStorage ConditionsCellular Impact & Causality
Absolute Ethanol ≤ 0.1% v/v1 mM to 10 mM-20°C (sealed tightly to prevent evaporation)High concentrations cause lipid bilayer fluidization and cytotoxicity[5]. Preferred for short-term assays.
DMSO ≤ 0.1% v/v10 mM to 50 mM-20°C (aliquoted to avoid freeze-thaw cycles)>0.1% can induce artifactual differentiation (e.g., in HL-60 cells) and alter membrane permeability[4].

Experimental Protocol: Self-Validating Dosing Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . It integrates mandatory pre-analytical steps to eliminate background noise and utilizes strict control conditions to prove that observed phenotypes are directly caused by Pregn-4-en-3-one.

Phase 1: Pre-Analytical Media Optimization
  • Media Transition: Transition cells to phenol red-free basal media 24 hours prior to treatment[4].

    • Causality: Phenol red acts as a weak estrogen receptor agonist. Because estrogen and progesterone signaling pathways heavily cross-talk, phenol red can artificially prime the cells and confound PR-dependent results.

  • Serum Stripping: Supplement the media with 5–10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) instead of standard FBS[4].

    • Causality: Standard FBS contains high, variable levels of endogenous steroids (including progesterone and estradiol). CS-FBS ensures a true "zero-baseline," making the cells highly sensitive to exogenous Pregn-4-en-3-one dosing.

Phase 2: Stock Solution Preparation
  • Reconstitution: Weigh the Pregn-4-en-3-one powder and reconstitute in absolute ethanol to create a 1 mM stock solution (e.g., resuspend 1 mg in 3.18 mL of absolute ethanol)[5].

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to protect the compound from direct light, and store at -20°C[5].

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause organic solvent evaporation, resulting in an unknown concentration and eventual precipitation of the steroid.

Phase 3: Dosing and Control Implementation
  • Working Dilution: Dilute the stock solution directly into pre-warmed culture media immediately before use.

    • Critical Warning: Do not dilute the stock into aqueous buffers (like PBS) prior to adding to the media. The lipophilic nature of the compound will cause it to instantly crash out of solution without the carrier proteins (like albumin) present in the serum.

  • Treatment Ranges: Apply Pregn-4-en-3-one at physiological to pharmacological ranges. Standard in vitro dosing ranges from 10 nM to 1 μM[4][6].

  • Self-Validating Controls: Every experiment must include the following parallel wells:

    • Negative Control: Untreated cells in CS-FBS media.

    • Vehicle Control: Cells treated with the exact volume of absolute ethanol (or DMSO) used for the highest P4 dose. This must remain ≤ 0.1% v/v[4][5].

    • Receptor Antagonist Control (Validation): Pre-treat a parallel well with 1 μM 1 hour prior to P4 dosing. If the observed phenotype is reversed, it proves the effect is strictly PR-dependent[7].

References

  • Classical and Non-Classical Progesterone Signaling in Breast Cancers Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Progesterone and its metabolite allopregnanolone promote invasion of human glioblastoma cells through metalloproteinase‑9 and cSrc kinase Source: Spandidos Publications URL:[Link]

  • Progesterone receptor membrane component-1 regulates hepcidin biosynthesis Source: Journal of Clinical Investigation (JCI) URL:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of Pregn-4-en-3-one

Introduction & Analytical Strategy Pregn-4-en-3-one (CID 10902673) is a foundational tetracyclic C21-steroid characterized by a rigid cyclopentanoperhydrophenanthrene core, a Δ4 double bond, and a C-3 ketone[1]. As a str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Strategy

Pregn-4-en-3-one (CID 10902673) is a foundational tetracyclic C21-steroid characterized by a rigid cyclopentanoperhydrophenanthrene core, a Δ4 double bond, and a C-3 ketone[1]. As a structural analog to progesterone, it serves as a critical intermediate in steroid hormone biosynthesis and pharmacological drug development.

The primary challenge in characterizing 3-oxo- Δ4 steroids is the severe spectral overlap in the aliphatic region (1.0–2.5 ppm), where multiple methylene and methine protons resonate. To overcome this, 1D Nuclear Magnetic Resonance (NMR) must be coupled with 2D techniques (HSQC, HMBC, NOESY) to establish a self-validating structural map[2].

Causality in Experimental Design
  • Solvent Selection: Deuterated chloroform (CDCl 3​ ) is the gold standard for steroid NMR. Unlike polar solvents (e.g., DMSO-d 6​ ), CDCl 3​ minimizes solvent-solute hydrogen bonding, resulting in sharper linewidths (< 1 Hz) and preventing the masking of critical aliphatic multiplets.

  • Relaxation Delays ( d1​ ): Steroid quaternary carbons (C-3, C-5, C-10, C-13) lack attached protons, leading to long longitudinal relaxation times ( T1​ ). A d1​ delay of ≥2.0 seconds is mandatory in 13 C acquisition to ensure these diagnostic carbons are quantifiable and visible.

Experimental Workflow

Workflow N1 1. Sample Preparation (15-20 mg in 600 µL CDCl3) N2 2. Probe Tuning & Shimming (Optimize Line Shape < 1 Hz) N1->N2 N3 3. 1D Acquisition (1H, 13C, DEPT-135) N2->N3 N4 4. 2D Acquisition (COSY, HSQC, HMBC, NOESY) N3->N4 N5 5. Data Processing (Phase/Baseline Correction) N4->N5 N6 6. Structural Elucidation (A-Ring Enone & Core Stereocenters) N5->N6 N7 7. Self-Validation (Integration & Cross-Peak Verification) N6->N7

Figure 1: End-to-end NMR spectroscopy workflow for the characterization of pregn-4-en-3-one.

Step-by-Step Acquisition Protocols

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the pregn-4-en-3-one sample. Reasoning: High concentration is required to achieve an adequate signal-to-noise (S/N) ratio for 2D HMBC experiments within a reasonable timeframe (2-4 hours).

  • Dissolution: Dissolve the sample in 600 µL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter, which would otherwise distort the magnetic field homogeneity and broaden signals.

Instrument Calibration
  • Temperature: Regulate the probe temperature to exactly 298.0 K to prevent chemical shift drifting during long 2D acquisitions.

  • Tuning & Matching: Manually tune the probe for both 1 H and 13 C frequencies to maximize power transfer and sensitivity.

  • Shimming: Perform 3D gradient shimming. Verify that the full width at half maximum (FWHM) of the TMS peak is ≤0.8 Hz.

Acquisition Parameters
  • 1 H NMR (500 MHz): Pulse angle = 30°, Acquisition time (AQ) = 3.0 s, d1​ = 1.0 s, Number of scans (NS) = 16.

  • 13 C NMR (125 MHz): Pulse angle = 30°, AQ = 1.0 s, d1​ = 2.0 s (critical for quaternary carbons), NS = 1024.

  • 2D HMBC: Optimized for long-range coupling constants ( nJCH​ ) of 8 Hz.

Data Presentation & Signal Assignment Logic

The structural elucidation of pregn-4-en-3-one relies on anchoring the assignment at the highly deshielded A-ring enone system and "walking" through the rigid carbon skeleton using HMBC correlations[2].

The "Walk" Strategy (HMBC Logic)

The assignment begins at the H-4 olefinic proton, which appears as a distinct singlet (or finely split triplet) at δ ~5.6–5.7 ppm[3]. From H-4, 2J and 3J HMBC correlations definitively identify the C-3 carbonyl ( δ ~199.6 ppm) and the C-5 quaternary carbon ( δ ~171.0 ppm). Next, the C-19 methyl protons ( δ ~1.18 ppm) correlate to C-5, bridging the A and B rings.

HMBC H4 H-4 Olefinic Proton (δ ~5.7 ppm) C3 C-3 Carbonyl (δ 199.6 ppm) H4->C3 2J HMBC C5 C-5 Quaternary (δ 171.0 ppm) H4->C5 2J HMBC H19 H-19 Methyl Protons (δ ~1.18 ppm) H19->C5 3J HMBC C1 C-1 Methylene (δ 35.9 ppm) H19->C1 3J HMBC C9 C-9 Methine (δ 53.8 ppm) H19->C9 3J HMBC

Figure 2: Key HMBC correlations used to anchor the A/B ring system of pregn-4-en-3-one.

Quantitative Chemical Shift Data

The following table summarizes the diagnostic chemical shifts for the 3-oxo- Δ4 steroidal core, derived from high-resolution NMR data of structurally analogous progesterone derivatives.

PositionCarbon Type (DEPT) 13 C Shift ( δ , ppm) 1 H Shift ( δ , ppm)Diagnostic HMBC Correlations ( 1 H 13 C)
C-3 Quaternary (C=O)199.6-H-1, H-2, H-4
C-4 Methine (=CH)124.1~5.6 - 5.7 (s)H-2, H-6
C-5 Quaternary (=C)171.0-H-4, H-6, H-19
C-9 Methine (CH)53.8~0.95 (m)H-1, H-11, H-19
C-10 Quaternary (C)38.7-H-1, H-2, H-4, H-19
C-18 Methyl (CH 3​ )~12.0 - 13.5~0.65 (s)H-12, H-14, H-17
C-19 Methyl (CH 3​ )17.5~1.18 (s)H-1, H-5, H-9

(Note: C-17 and D-ring side-chain shifts will vary depending on exact C-17 substitution, e.g., ethyl vs. methyl ketone).

Quality Control & Self-Validating System

To ensure absolute trustworthiness, the analytical protocol must be treated as a closed, self-validating loop:

  • The Integration Check: The sum of all integrated proton signals must exactly match the molecular formula of the specific pregn-4-en-3-one derivative (e.g., 32 protons for C 21​ H 32​ O)[1]. A deviation of >5% indicates impurity or incomplete relaxation.

  • The Carbon Count (DEPT-135 Validation): A standard 13 C spectrum will yield 21 peaks. Overlaying this with a DEPT-135 spectrum must reveal exactly four quaternary carbons (C-3, C-5, C-10, C-13) that disappear in the DEPT sequence. If C-3 or C-5 is missing, the d1​ relaxation delay was insufficient.

  • Stereochemical Integrity (NOESY): The rigid steroidal architecture dictates that the C-18 and C-19 methyl groups reside on the β -face (axial). A valid NOESY spectrum must show strong spatial cross-peaks between H-19 and H-8 β /H-11 β . Absence of these cross-peaks immediately invalidates the structural assignment[2].

References

1.[1] Title: Pregn-4-en-3-one | C21H32O | CID 10902673 - PubChem - NIH Source: nih.gov URL: [Link]

2. Title: Electronic Supplementary Information Fifty-year old samples of progesterone demonstrate the complex role of synthetic impurities in stabilizing a metastable polymorph Source: rsc.org URL:[Link]

3.[3] Title: Progesterone utility in the synthesis of steroidal heterocyclic compounds with antitumor activity Source: iiste.org URL: [Link]

4.[2] Title: Distinct Solubilization Mechanisms of Medroxyprogesterone in Gemini Surfactant Micelles: A Comparative Study with Progesterone Source: semanticscholar.org URL:[Link]

Sources

Method

Liquid-liquid extraction techniques for pregn-4-en-3-one in plasma

Application Note: Advanced Liquid-Liquid Extraction (LLE) Strategies for the LC-MS/MS Quantification of Pregn-4-en-3-one in Plasma Introduction and Analytical Challenges Pregn-4-en-3-one, commonly known as progesterone,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Liquid-Liquid Extraction (LLE) Strategies for the LC-MS/MS Quantification of Pregn-4-en-3-one in Plasma

Introduction and Analytical Challenges

Pregn-4-en-3-one, commonly known as progesterone, is a highly lipophilic endogenous steroid hormone (logP ~3.87) critical to reproductive endocrinology and the evaluation of transdermal or vaginal pharmacokinetics[1]. While traditional immunoassays (RIA, EIA) have been utilized for decades, they are notoriously susceptible to cross-reactivity with structurally similar steroid metabolites and matrix interferences[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its absolute molecular specificity. However, the low endogenous circulating levels of pregn-4-en-3-one combined with the high lipid and protein content of plasma necessitate rigorous sample cleanup. Inadequate extraction leads to severe ion suppression in the electrospray ionization (ESI) source caused by co-eluting plasma phospholipids[3].

Mechanistic Principles of LLE for Steroids

As a Senior Application Scientist, I strongly advise against standard Protein Precipitation (PPT) for low-abundance steroids, as PPT leaves >90% of the phospholipid matrix in the sample. Liquid-Liquid Extraction (LLE) is the superior choice, but it requires precise thermodynamic control over solvent partitioning.

Solvent Selection Causality: The partitioning efficiency of pregn-4-en-3-one from the aqueous plasma into the organic phase is dictated by the solvent's polarity index. Highly non-polar solvents (e.g., pure hexane, polarity index 0.0) yield exceptionally clean extracts but suffer from lower absolute recoveries. Conversely, highly polar solvent mixtures extract too many background lipids[3].

Methyl tert-butyl ether (MTBE) is the optimal extraction solvent. With a polarity index of ~2.5, MTBE strikes the perfect thermodynamic balance, providing high analyte recovery (typically 66%–89%) while excluding polar matrix interferents[4],[2]. Furthermore, MTBE possesses a low density (0.74 g/mL), meaning it forms the easily accessible upper organic layer, and a low boiling point (55°C), which accelerates the downstream nitrogen evaporation step[1].

Phase Separation Dynamics (The Freezing Technique): A persistent physical challenge in LLE is transferring the upper organic phase without accidentally aspirating the proteinaceous interface, which ruins the cleanup effort. By subjecting the biphasic mixture to -80°C, the lower aqueous plasma layer freezes solid. The MTBE layer remains liquid and can be decanted with near 100% efficiency and zero aqueous carryover[5].

Experimental Workflow and Methodology

LLE_Workflow A 1. Sample Aliquoting 200 µL Plasma + 10 µL IS (Prog-d9) B 2. Solvent Addition Add 1.0 mL MTBE A->B C 3. Partitioning Vortex 5 min & Centrifuge 10,000 x g B->C D 4. Phase Immobilization Freeze at -80°C for 15 min C->D E 5. Organic Transfer Decant unfrozen MTBE layer D->E F 6. Concentration Evaporate under N2 at 40°C E->F G 7. Reconstitution Resuspend in Mobile Phase for LC-MS F->G

Caption: Optimized Liquid-Liquid Extraction workflow for pregn-4-en-3-one using MTBE and aqueous freezing.

Step-by-Step Protocol
  • Matrix Preparation & Spiking: Pipette 200 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of the isotopically labeled internal standard (IS), such as Progesterone-d9 (e.g., 50 ng/mL in methanol).

    • Scientific Rationale: Spiking the IS directly into the raw matrix before any solvent addition ensures it tracks all subsequent partitioning variations and evaporative losses, acting as a self-validating control for extraction efficiency[5].

  • Extraction: Add 1.0 mL of HPLC-grade MTBE to the sample[5].

  • Equilibration: Vortex vigorously for 5 minutes.

    • Scientific Rationale: Extended mechanical vortexing maximizes the interfacial surface area between the aqueous matrix and the organic solvent, driving the thermodynamic equilibrium of the lipophilic steroid into the MTBE phase.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 5 minutes at 4°C to break any micro-emulsions.

  • Aqueous Freezing: Place the tubes in a -80°C freezer for exactly 15 minutes[5].

  • Decanting: Remove tubes from the freezer. Immediately decant the liquid upper MTBE layer into a clean glass borosilicate tube.

    • Scientific Rationale: Always use glass tubes for evaporation. Plastic tubes can leach phthalates and plasticizers during solvent evaporation, causing massive ion suppression in positive-ion ESI mode.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 50–100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 1 minute, centrifuge briefly, and transfer to an autosampler vial with a glass insert.

Establishing a Self-Validating System

Because pregn-4-en-3-one is an endogenous compound, obtaining a true "blank" plasma matrix for calibration curves is nearly impossible. Many laboratories use charcoal-stripped plasma; however, stripping removes essential lipids, fundamentally altering the matrix effect profile compared to true patient samples[4].

The Solution: To ensure trustworthiness and self-validation, prepare your calibration curve in a surrogate matrix of water-diluted human plasma (e.g., 10-fold dilution)[4]. The stable-isotope labeled IS (Progesterone-d9) will perfectly co-elute with the endogenous analyte, normalizing any differential matrix effects between the diluted calibrators and the undiluted unknown samples. If the peak area ratio (Analyte/IS) remains linear, the system is validated against matrix interference.

Quantitative Validation Metrics

When executing this MTBE-based LLE protocol, researchers should expect the following analytical performance metrics based on established literature:

Validation ParameterTypical Performance RangeMechanistic Significance
Linear Dynamic Range 0.05 – 160 ng/mLCovers both baseline endogenous levels and pharmacokinetic spikes[4],[6].
Extraction Recovery 66% – 89%Demonstrates the optimal polarity index of MTBE for lipophilic steroids[4],[2].
Matrix Effect (Ion Suppression) < 10% deviationConfirms successful exclusion of plasma phospholipids during the LLE phase separation[2].
Precision (Intra/Inter-day) ≤ 10% CVValidates the reproducibility of the -80°C freezing and decanting technique[4],[2].

References

  • Tan, A., Hang, K. P., Patel, J. K., Awaiye, K., & Trabelsi, F. An Alternative Approach to Time-consuming Plasma Stripping for Endogenous Compounds: Application to Progesterone Determination by LC/MS/MS. BioPharma Services Inc. Available at: [Link]

  • Taylor & Francis. The Importance of Optimal Extraction to Insure The Reliable MS-Based Assays of Endogenous Compounds. Available at: [Link]

  • Bigler, L., et al. Quantification of glucocorticoid and progestogen metabolites in bovine plasma, skimmed milk and saliva by UHPLC-HR-MS with polarity switching. PubMed/NIH. Available at: [Link]

Sources

Application

Application Note: Optimizing In Vivo Administration Routes for Pregn-4-en-3-one (Progesterone) in Rodent Models

Introduction and Mechanistic Rationale Pregn-4-en-3-one, commonly known as progesterone (P4), is a pleiotropic steroid hormone critical to reproductive biology, neuroprotection, and oncology[1]. Despite its profound phys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pregn-4-en-3-one, commonly known as progesterone (P4), is a pleiotropic steroid hormone critical to reproductive biology, neuroprotection, and oncology[1]. Despite its profound physiological significance, in vivo research involving progesterone is frequently confounded by its physicochemical properties. As a highly lipophilic molecule, it exhibits poor aqueous solubility and undergoes rapid hepatic first-pass metabolism when administered orally[2].

For researchers, selecting the correct administration route and vehicle formulation is not merely a logistical choice—it fundamentally alters the pharmacokinetic (PK) profile, the receptor systems engaged (genomic vs. non-genomic), and the ultimate experimental outcome. For instance, acute neuroprotection studies often require rapid brain penetrance of progesterone to be converted into its neuroactive metabolite, allopregnanolone, which acts as a positive allosteric modulator of GABA-A receptors[1]. Conversely, pregnancy maintenance models require sustained, steady-state plasma levels.

G cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway (Neurosteroid) P4 Pregn-4-en-3-one (Progesterone) PR Progesterone Receptor (PR) Activation P4->PR Enz1 5α-reductase P4->Enz1 Gene Gene Transcription (Reproduction / Tissue Maturation) PR->Gene DHP 5α-Dihydroprogesterone Enz1->DHP Enz2 3α-HSD DHP->Enz2 Allo Allopregnanolone (3α,5α-THP) Enz2->Allo GABA GABA-A Receptor Positive Allosteric Modulation Allo->GABA

Genomic and non-genomic signaling pathways of pregn-4-en-3-one and its neuroactive metabolites.

Comparative Pharmacokinetics of Administration Routes

The causality behind route selection lies in the desired half-life ( t1/2​ ) and time to maximum concentration ( Tmax​ ). Intravenous (IV) and Intraperitoneal (IP) routes utilizing cyclodextrin inclusion complexes provide rapid spikes in plasma and brain concentrations but are cleared quickly due to a fast distribution phase[3][4]. In contrast, Subcutaneous (SC) and Intramuscular (IM) injections utilizing oil depots or nanosuspensions provide sustained release over 12–24 hours[5].

Intravaginal or uterine intraluminal administration bypasses hepatic first-pass metabolism entirely, yielding local uterine bioavailability up to 45 times higher than SC injections[6].

Table 1: Pharmacokinetic Parameters of Pregn-4-en-3-one in Rodent Models
Administration RouteVehicle / FormulationModel Tmax​ Elimination Half-Life ( t1/2​ )Key Characteristics & Citations
Intravenous (IV) Aqueous / SolventRat (OVX)Immediate1.21 ± 0.21 hRapid clearance (2.75 L/h/kg); Two-compartment model[4].
Intraperitoneal (IP) 100% DMSO or HBCMouse< 15 min0.2 h (fast component)Rapid brain penetrance; Ideal for acute post-stroke dosing[3][7].
Subcutaneous (SC) Osmotic MinipumpMouseSteady StateContinuousHigh volume of distribution; Sustains brain levels over 48h[3].
Intramuscular (IM) NanosuspensionRat (OVX)4.05 ± 0.1 h12.7 ± 0.8 hSustained release; High mean residence time (18.57 h)[5].
Intraluminal / Vaginal Oleogel / CreamRat / Mouse< 30 minBiphasic (6.5 min / 3.8 h)45x higher uterine bioavailability than SC; Bypasses first-pass[6][8].

(Note: OVX = Ovariectomized)

Formulation Science: The Causality of Vehicle Selection

A critical error in steroid research is the mismatch of vehicle and administration route.

  • Oil-based vehicles (e.g., Sesame Oil, Peanut Oil): Excellent for SC or IM depot injections. However, injecting oil IP causes erratic absorption, peritoneal inflammation, and inconsistent plasma levels.

  • Cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HBC): HBC features a hydrophobic cavity that encapsulates the progesterone molecule and a hydrophilic exterior that allows it to dissolve in saline[9]. This is mandatory for IV and highly recommended for IP injections to ensure rapid, predictable systemic absorption without tissue irritation. HBC-bound hormones are typically metabolized within 24 hours, allowing researchers to test behavioral retention in the absence of circulating hormone[9].

Workflow Start Select Experimental Goal Acute Acute CNS Exposure (e.g., Stroke, Memory) Start->Acute Chronic Sustained Systemic Exposure (e.g., Pregnancy, Depot) Start->Chronic Local Local Tissue Targeting (e.g., Estrous Sync) Start->Local Route1 Intraperitoneal (IP) / IV Acute->Route1 Route2 Subcutaneous (SC) / IM Chronic->Route2 Route3 Intravaginal Application Local->Route3 Veh1 Vehicle: HBC Complex in Saline Rapid Peak, Fast Clearance Route1->Veh1 Veh2 Vehicle: Sesame Oil / Minipump Slow Release Depot Route2->Veh2 Veh3 Vehicle: Oleogel / Cream Bypasses Hepatic First-Pass Route3->Veh3

Decision matrix for selecting pregn-4-en-3-one administration routes and vehicles.

Step-by-Step Experimental Protocols

Protocol A: Preparation and IP Administration of Water-Soluble Progesterone (HBC Complex)

Purpose: Acute behavioral or neuroprotection studies requiring rapid CNS penetrance and clearance within 24 hours[9].

Materials:

  • Pregn-4-en-3-one (Progesterone) powder (≥99% purity)

  • 2-Hydroxypropyl-β-cyclodextrin (HBC)

  • Sterile physiological saline (0.9% NaCl)

  • 0.22 µm PES syringe filters

Methodology:

  • Calculate HBC Ratio: Progesterone requires an approximate 1:10 to 1:20 molar ratio of P4 to HBC for complete encapsulation. Alternatively, use pre-formulated water-soluble progesterone-HBC inclusion complexes.

  • Dissolution: Weigh the required dose (e.g., to achieve 10 mg/kg in a 10 mL/kg injection volume, prepare a 1 mg/mL solution). Dissolve the P4-HBC complex in sterile physiological saline.

  • Agitation: Vortex vigorously for 5–10 minutes. The solution must be completely clear. Causality check: Any turbidity indicates incomplete inclusion; injecting turbid solutions IV/IP will cause micro-embolisms or erratic absorption.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter inside a biosafety cabinet.

  • Administration: Restrain the rodent. Inject IP into the lower right abdominal quadrant (to avoid the cecum) using a 25–27G needle.

Protocol B: Preparation of Oil-Based Progesterone for SC/IM Depot Injection

Purpose: Sustained release for mimicking luteal phase levels or pregnancy maintenance.

Materials:

  • Pregn-4-en-3-one powder

  • Pharmaceutical-grade Sesame Oil or Peanut Oil

  • Benzyl alcohol (optional, as a preservative and co-solvent, max 5% v/v)

Methodology:

  • Warming the Vehicle: Pre-warm the sesame oil in a sterile glass vial to 40–50°C using a water bath. Causality check: Heating reduces the viscosity of the oil, facilitating the dissolution of the highly lipophilic steroid.

  • Dissolution: Add the progesterone powder (e.g., for a 5 mg/mL concentration). If using benzyl alcohol, dissolve the P4 in the alcohol first, then add to the warmed oil.

  • Stirring: Stir continuously using a magnetic stir bar until completely dissolved (can take up to 30–60 minutes).

  • Sterilization: Oil cannot be easily filtered through standard 0.22 µm aqueous filters. Use specialized PTFE filters, or prepare under strict aseptic conditions using pre-sterilized oil.

  • Administration: For SC, tent the skin over the flank or scruff and inject using a 23–25G needle. The depot will form a palpable bleb that slowly releases the hormone over 13–28 hours[2].

Protocol Self-Validation and Quality Control

To ensure trustworthiness and reproducibility, every in vivo endocrine protocol must be built as a self-validating system.

  • Visual Validation of Formulation: Before any injection, inspect the syringe. Aqueous HBC solutions must be optically clear. Oil solutions must be free of precipitated crystals. If crystals form upon cooling to room temperature, the concentration exceeds the solubility limit of the vehicle, and the dose delivered will be inaccurate.

  • Pharmacokinetic Validation (ELISA/RIA): Do not assume literature values perfectly match your specific strain or formulation. In a pilot cohort (n=3-5), collect tail-vein blood samples at T=0,0.5h,2h,6h,24h . Centrifuge to isolate serum and quantify progesterone using a validated Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA)[3][4].

  • Behavioral Washout Validation: If conducting memory consolidation tasks (e.g., Morris Water Maze, Object Recognition), administer the HBC-progesterone immediately post-training. Test the animals 24 to 48 hours later. Because HBC-bound progesterone is metabolized within 24 hours, any enhanced performance observed during testing is strictly due to the hormone's effect on memory consolidation, not an acute effect on motor function or anxiety during the testing phase[9].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pregn-4-en-3-one Aqueous Solubility

Welcome to the Technical Support Center for steroid formulation. Pregn-4-en-3-one forms the highly lipophilic steroid nucleus of progesterone and its derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for steroid formulation. Pregn-4-en-3-one forms the highly lipophilic steroid nucleus of progesterone and its derivatives. With a baseline aqueous solubility of approximately 0.007 mg/mL, researchers frequently encounter phase separation, erratic in vitro assay results, and poor in vivo bioavailability[1]. Because this steroid backbone lacks readily ionizable functional groups, traditional pH adjustments are ineffective.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, you will find field-proven, self-validating methodologies that explain the causality behind formulation choices, ensuring you can adapt these principles to your specific downstream applications.

The Solubilization Decision Matrix

Choosing the correct solubility enhancement strategy depends entirely on your end goal. Chemical modifications are highly effective but alter the molecule temporarily, whereas physical complexation maintains the exact chemical structure but requires careful solvent management.

DecisionMatrix Start Pregn-4-en-3-one Solubility Issue Q1 Is chemical modification acceptable? Start->Q1 Prodrug Prodrug Synthesis (e.g., C20 Oxime) Q1->Prodrug Yes Q2 In vitro or In vivo application? Q1->Q2 No InVitro Co-solvent System (PEG-400) Q2->InVitro In vitro assay InVivo Cyclodextrin Complexation (HP-β-CD / CM-β-CD) Q2->InVivo In vivo delivery

Workflow for selecting a pregn-4-en-3-one solubility enhancement strategy.

Quantitative Performance Data

Before proceeding to the protocols, review the expected outcomes of each solubility enhancement technique.

Enhancement StrategyMechanism of ActionTypical SolubilityBest Use Case
Baseline (Unmodified) N/A~0.007 mg/mLReference standard
Co-solvent (PEG-400) Dielectric constant reduction~0.07 - 0.1 mg/mLIn vitro screening assays
Cyclodextrin (CM-β-CD) Hydrophobic cavity inclusionUp to 2.0 g/LIn vivo oral/IP formulations
Prodrug (C20 Oxime) Transient polar moiety addition>10.0 mg/mLIntravenous (IV) administration

Protocol Vault: Self-Validating Methodologies

Protocol A: Synergistic Co-Solvent & Cyclodextrin Complexation

This protocol leverages the synergistic effect of PEG-400 and cyclodextrins (like Trappsol HPB or Carboxymethyl-β-CD) to exponentially increase solubility[1].

Causality: While cyclodextrins encapsulate the hydrophobic steroid ring, PEG-400 acts as a co-solvent that reduces the dielectric constant of the aqueous phase. This lowers the energy barrier for the bulky steroid nucleus to enter the cyclodextrin cavity[1].

CD_Workflow Step1 Phase 1: Dissolution Solubilize steroid in methanol Step3 Phase 3: Complexation Slow addition, stir 24h Ultrasonicate 30 min Step1->Step3 Step2 Phase 2: Host Prep Dissolve CM-β-CD in deionized water Step2->Step3 Step4 Phase 4: Recovery Precipitate, filter, wash & freeze-dry Step3->Step4

Step-by-step methodology for cyclodextrin inclusion complex preparation.

Step-by-Step Procedure:

  • Preparation of the Host Solution: Dissolve 0.98 g of Carboxymethyl-β-cyclodextrin (CM-β-CD) in 1 mL of deionized water.

    • Expert Insight: Linear dextrins have higher intrinsic solubility, but the carboxymethyl substitution on β-CD disrupts crystal lattice energy, allowing aqueous solubility exceeding 200 mg/mL.

  • Steroid Solubilization: Dissolve 0.16 g of the pregn-4-en-3-one derivative in 4 mL of methanol.

    • Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete disruption of the steroid crystal lattice; do not proceed until clear.

  • Complexation: Add the methanolic steroid solution dropwise to the aqueous CM-β-CD solution under continuous stirring. Stir at room temperature for 24 hours.

  • Ultrasonication: Sonicate the mixture at 30°C for 30 minutes.

    • Causality: Acoustic cavitation provides the activation energy required to drive the bulky steroid nucleus deep into the hydrophobic CD cavity.

  • Recovery & Validation: Rest the solution at 4°C for 12 hours. Filter the resulting precipitate, wash with non-solvent methanol, and freeze-dry.

    • Self-Validation Check: Perform X-ray Diffraction (XRD). The disappearance of sharp crystalline peaks of the free steroid confirms successful amorphous inclusion.

Protocol B: Transient Chemical Modification (Water-Soluble Prodrugs)

When physical complexation is insufficient for high-concentration intravenous delivery, synthesizing a transient prodrug is necessary.

Causality: Converting the C20 ketone of the pregn-4-en-3-one framework into an oxime (e.g., forming EIDD-036) introduces a polar, hydrogen-bonding moiety. This drastically increases aqueous solubility. Upon in vivo administration, endogenous enzymes rapidly hydrolyze the oxime back to the active ketone[2].

Step-by-Step Procedure:

  • Reaction Setup: React the pregn-4-en-3-one derivative with hydroxylamine hydrochloride in a basic ethanol/pyridine mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) until the lipophilic starting material spot is entirely consumed.

  • Precipitation: Pour the mixture into ice water to precipitate the oxime derivative. Filter and recrystallize.

  • Final Validation: Analyze via LC-MS. A mass shift (+15 Da for oxime vs. ketone) and a shift in retention time to a more polar (earlier eluting) fraction validate the synthesis[2].

Troubleshooting Desk (FAQs)

Q: My cyclodextrin-steroid complex is precipitating out of solution after 48 hours in my assay buffer. What is causing this? A: You are likely experiencing competitive displacement. If your assay media contains highly lipophilic components (e.g., lipids in fetal bovine serum), they can displace the pregn-4-en-3-one from the CD cavity. Ensure your stock solutions are stored at 4°C and minimize the presence of competing hydrophobic agents in your final assay buffer.

Q: I added Polysorbate 80 (Tween 80) to my PEG-400/Cyclodextrin formulation to boost solubility further, but the total solubility actually decreased. Why? A: This is a documented antagonistic effect. While PEG-400 and cyclodextrins act synergistically, Polysorbate 80 is a strong surfactant that forms robust micelles. These micelles trap the steroid, preventing it from entering the cyclodextrin cavity. Furthermore, the surfactant molecules themselves can insert into the cyclodextrin cavity, effectively blocking the steroid[1]. Remove Polysorbate 80 from this specific ternary system.

Q: How can I quickly verify that my steroid is actually inside the cyclodextrin cavity and not just suspended as micro-crystals? A: Use UV-Vis spectroscopy. The maximum absorption peak of the pregn-4-en-3-one nucleus (typically around 247 nm) will exhibit a slight bathochromic shift (red shift) and a hyperchromic effect when encapsulated in the non-polar microenvironment of the CD cavity compared to a standard ethanol solution.

References

  • Nandi I, Bateson M, Bari M, Joshi HN. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone. AAPS PharmSciTech. 2003;4(1):E1. Available at:[Link]

  • Wikipedia Contributors. EIDD-036 (Water-soluble analogue of progesterone). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hadadian M, Allahyari R, Mahdavi B. A New Approach for Improving the Water Solubility of Progesterone by Encapsulation with Carboxymethyl-β-CD. Organic Chemistry Research. 2023;9(1):35-39. Available at:[Link]

Sources

Optimization

Troubleshooting pregn-4-en-3-one degradation during long-term storage

Welcome to the Pregn-4-en-3-one (Progesterone) Technical Support Center . As a Senior Application Scientist, I frequently work with researchers who encounter unexpected loss of steroid titer during long-term storage.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pregn-4-en-3-one (Progesterone) Technical Support Center . As a Senior Application Scientist, I frequently work with researchers who encounter unexpected loss of steroid titer during long-term storage. Pregn-4-en-3-one contains a sensitive Δ4-3-ketone (enone) system that is highly susceptible to microenvironmental stress.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, optimize your storage protocols, and ensure absolute scientific integrity in your quantitative assays.

Visual Workflow: Degradation Pathways & Mitigation

G PROG Pregn-4-en-3-one (Progesterone) PHOTO Photolytic Degradation PROG->PHOTO UV/Vis Light THERM Physicochemical Loss PROG->THERM Storage Conditions BIO Microbial/Enzymatic PROG->BIO Unsterile Media NORRISH Norrish I/II Photo-rearrangement & Enone Deconjugation PHOTO->NORRISH ADSORP Cryotube Adsorption (at -70°C) THERM->ADSORP HYDRO Aqueous Hydrolysis (>60 days) THERM->HYDRO METAB Microbial Reduction (t1/2 ~28 min) BIO->METAB MITIGATE Validated Mitigation Strategies: Micellar Confinement, -20°C Storage, Amber Vials, Sterile Filtration NORRISH->MITIGATE ADSORP->MITIGATE HYDRO->MITIGATE METAB->MITIGATE

Logical relationship of pregn-4-en-3-one degradation pathways and targeted mitigation strategies.

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does my pregn-4-en-3-one standard degrade in aqueous formulations even when continuously refrigerated at 4°C? A1: The stability of pregn-4-en-3-one is strictly dictated by its microenvironment. While the steroid backbone is highly stable in pure organic solvents, aqueous environments facilitate slow hydrolytic processes. Empirical data demonstrates that in aqueous compounded creams, progesterone maintains its integrity for 60 days, but its potency drastically reduces to ~69–73% by day 90, regardless of whether it is stored at 25°C or 4°C [1]. The causality here is linked to microscopic phase separation in the aqueous vehicle over time, which exposes the steroid to localized aqueous degradation.

Q2: How does ambient light exposure specifically alter the enone system during benchtop handling? A2: The Δ4-3-ketone (enone) system is the primary chromophore of the steroid. When exposed to UV/Vis light, the enone system is excited to a triplet state, which photosensitizes the generation of reactive oxygen species (ROS), particularly hydroxyl radicals [2]. Furthermore, the carbonyl group is highly susceptible to unimolecular photochemical reactions—specifically Norrish type I and II photo-rearrangements—leading to irreversible enone deconjugation[2].

Q3: We store our biological serum samples at -70°C, but we are seeing a loss of pregn-4-en-3-one over time. Shouldn't colder storage prevent degradation? A3: Counterintuitively, ultra-low temperatures can be detrimental to steroid recovery. Studies on the long-term storage of serum/plasma samples reveal that progesterone levels can decrease by up to 40% over 3 years when stored at -70°C to -80°C [3]. This is not chemical degradation; the causality is irreversible physicochemical adsorption of the non-polar steroid to the specific polymer matrices of cryotubes at ultra-low temperatures, alongside temperature-induced precipitation of steroid-binding proteins [3]. Conversely, storage at -20°C has been shown to maintain >95% normal progesterone levels for up to 7 years [3].

Q4: How rapidly do contaminating microbes degrade pregn-4-en-3-one if a sample is improperly sterilized? A4: Extremely rapidly. If your storage media is contaminated with environmental or fecal microbiota, the Δ4-3-ketone system acts as a prime substrate for bacterial reductases. In simulated human colonic fluid, progesterone is completely degraded within 2 hours, exhibiting a highly aggressive half-life of just 28 minutes [4].

Quantitative Degradation Profiles

To assist in your experimental planning, the following table summarizes the expected degradation kinetics of pregn-4-en-3-one across various matrices and storage conditions.

Storage MatrixStorage TemperatureTimeframeRemaining PotencyPrimary Mechanism of Loss
Aqueous Compounded Base4°C / 25°C90 days~69–73%Hydrolysis / Phase Separation [1]
Unsterile Biological Fluid37°C (Anaerobic)2 hours0% (t1/2 = 28 min)Enzymatic Reduction [4]
Human Serum/Plasma-70°C3 years~60%Cryotube Adsorption [3]
Human Serum/Plasma-20°C7 years>95%N/A (Optimal Stability) [3]

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Built-in mechanistic controls ensure that if the assay fails, the system immediately flags the exact point of failure.

Protocol 1: Validating Photostability and Micellar Protection

Causality Focus: Validating that degradation is ROS-mediated and demonstrating that micellar confinement (using surfactants) protects the enone system by sequestering the non-polar steroid core away from aqueous ROS [2].

  • Sample Preparation: Prepare three identical 100 µg/mL solutions of pregn-4-en-3-one.

    • Sample A: Dissolved in standard aqueous buffer (pH 7.4).

    • Sample B: Dissolved in aqueous buffer containing 5% non-ionic surfactant (e.g., Polysorbate 80) to induce micellar confinement.

    • Sample C (Self-Validation Control): Dissolved in standard aqueous buffer spiked with 10 mM tert-butanol (a potent hydroxyl radical scavenger).

  • Controlled Irradiation: Place all three samples in clear borosilicate glass vials. Irradiate using a solar simulator (UV/Vis) at 10 mW/cm² for 4 hours at a controlled 25°C.

  • System Validation Check: Analyze the samples via HPLC.

    • Validation Logic: If Sample A degrades but Sample C remains intact, you have definitively validated that the degradation is mediated by hydroxyl radicals. If Sample C also degrades, your light source is causing direct Norrish rearrangements rather than ROS-mediated damage.

  • Assess Mitigation: Compare Sample B to Sample A. A higher recovery in Sample B confirms that micellar confinement successfully shields the steroid from the aqueous ROS interface.

Protocol 2: Extraction and LC-MS/MS Quantification of Degraded Progesterone

Causality Focus: Ensuring extraction efficiency is not mistaken for storage degradation.

  • Internal Standard Spiking (Self-Validation Step): Before any sample manipulation, spike your stored sample with 50 ng/mL of Progesterone-d9 (stable isotope-labeled internal standard).

    • Validation Logic: The ratio of unlabeled to labeled progesterone corrects for any loss during extraction. If the absolute peak area of Progesterone-d9 drops below 50% of a neat standard, the extraction has failed, invalidating the run and preventing false "degradation" reports.

  • Liquid-Liquid Extraction (LLE): Add 3 volumes of methyl tert-butyl ether (MTBE) to the sample. Vortex vigorously for 5 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Drying and Reconstitution: Transfer the upper organic layer to a clean amber glass vial (to prevent photolysis during processing). Evaporate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of 80:20 methanol:water [4].

  • Chromatographic Separation & Detection: Inject 10 µL onto a C18 column (e.g., 250 × 4.6 mm, 5 µm particle size). Elute isocratically at 1.0 mL/min at 40°C [4]. Monitor via ESI+ MS/MS using the specific MRM transition for pregn-4-en-3-one (m/z 315.2 → 97.1) and Progesterone-d9 (m/z 324.2 → 100.1).

References

  • Chemical Stability of Progesterone in Compounded Topical Preparations using PLO Transdermal Cream™ and HRT Cream™ Base over 90 Days. Journal of Bioequivalence & Bioavailability.

  • Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts. New Journal of Chemistry (RSC Publishing). 1

  • Effect of long-term storage on hormone measurements in samples from pregnant women: The experience of the Finnish Maternity Cohort. PLoS One (NIH). 2

  • Progestogens Are Metabolized by the Gut Microbiota: Implications for Colonic Drug Delivery. Pharmaceutics (NIH). 3

Sources

Troubleshooting

Resolving HPLC peak tailing for pregn-4-en-3-one chromatographic analysis

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in the HPLC analysis of pregn-4-en-3-one and related ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in the HPLC analysis of pregn-4-en-3-one and related steroid compounds: peak tailing . An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing, an asymmetry where the peak's trailing edge is drawn out, can compromise resolution, quantification, and overall method reliability.[1][2] This document will delve into the underlying causes of this phenomenon and provide systematic, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing describes an asymmetrical chromatographic peak with a stretched trailing edge.[3] It indicates that a portion of the analyte is taking longer to elute from the column than the main peak band. This is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 signifies a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[4]

Q2: Why is pregn-4-en-3-one, a neutral steroid, susceptible to peak tailing?

While pregn-4-en-3-one is a neutral compound and its retention should not be significantly affected by mobile phase pH, peak tailing can still occur.[5][6] The primary cause is often secondary interactions between the analyte and the stationary phase.[7] Specifically, the keto- and hydroxyl- groups on the steroid molecule can interact with active sites on the silica-based column packing, most commonly residual silanol groups (Si-OH).[1][8]

Q3: What are the main consequences of peak tailing in my analysis?

Peak tailing is not just a cosmetic issue; it has significant analytical consequences:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult or impossible.[3]

  • Inaccurate Integration: The drawn-out tail makes it challenging for chromatography data systems to accurately determine the start and end of the peak, leading to errors in area calculation.[2]

  • Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, which can affect the limit of detection and quantification.[2]

In-Depth Troubleshooting Guide

Peak tailing issues can originate from various parts of the chromatographic system. This guide provides a systematic approach to identifying and resolving the root cause.

Stationary Phase and Column Issues

The column is the heart of the separation, and often the primary source of peak shape problems.

Causality: Silica-based reversed-phase columns (e.g., C18, C8) have residual, un-capped silanol groups on their surface.[1] These silanols can be acidic and interact with polar functional groups on analytes like pregn-4-en-3-one through hydrogen bonding, creating a secondary, stronger retention mechanism that leads to tailing.[8][9]

Troubleshooting Protocol:

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[2][7] If you are using an older or non-end-capped column, switching to a well-end-capped column is the most effective solution.[3][10][11]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These phases have a polar group embedded within the alkyl chain, which can help shield the analyte from residual silanols.[10]

    • Phenyl Phases: These can offer different selectivity for steroids due to π-π interactions and may provide better peak shapes.[8][10][11]

    • Hybrid Silica-Polymer Phases: These columns offer a wider usable pH range and often have lower silanol activity.[1]

Causality: Over time, strongly retained compounds from the sample matrix can accumulate on the column inlet, creating active sites that cause tailing. Physical degradation of the packed bed, such as the formation of a void at the inlet, can also distort the sample path and lead to poor peak shape.[12][13]

Troubleshooting Protocol:

  • Column Washing: If contamination is suspected, disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% isopropanol or a solvent stronger than your mobile phase).[7] Always check the column manufacturer's instructions before reversing the flow.

  • Use of Guard Columns: A guard column is a short, disposable column placed before the analytical column to adsorb strongly retained impurities and protect the primary column.[14]

  • Sample Filtration: Always filter samples through a 0.22 or 0.45 µm filter to remove particulate matter that can clog the column inlet frit.[15]

Troubleshooting Flowchart: Column-Related Issues

Caption: A logical workflow for diagnosing column-related peak tailing.

Mobile Phase Composition

The mobile phase plays a critical role in controlling both retention and peak shape.

Causality: While pregn-4-en-3-one is neutral, the pH of the mobile phase affects the ionization state of the residual silanol groups on the column.[16] At a mid-range pH (e.g., 4-7), a significant portion of silanols are ionized (negatively charged), which strongly interact with any polar sites on the analyte, causing tailing. By lowering the pH, these silanols are protonated and become less active.[1][7]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[13] This will suppress the ionization of silanol groups.[1][17]

  • Use a Buffer: If you need to operate at a specific pH, use a buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM to maintain a stable pH throughout the run.[2] Ensure the pH is measured in the aqueous phase before adding the organic modifier.[6]

Causality: The choice between acetonitrile and methanol can influence selectivity and peak shape.[10] Methanol is a more protic solvent and can sometimes better mask residual silanol activity through competitive hydrogen bonding.

Troubleshooting Protocol:

  • Evaluate Methanol vs. Acetonitrile: If you are using acetonitrile, try substituting it with methanol in your mobile phase. You may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.[10]

System and Hardware Effects (Extra-Column Volume)

Causality: Peak broadening and tailing can occur outside of the column in the system's tubing and connections. This is known as the "extra-column effect."[3][17] Excessive tubing length, wide internal diameter tubing, or poorly made connections can cause the analyte band to spread before it reaches the detector.[3]

Troubleshooting Protocol:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005 inches) to connect the autosampler, column, and detector.[3]

  • Check Fittings: Ensure all fittings are properly seated and tightened to avoid dead volume. A poorly seated ferrule can create a small void where the sample can diffuse, causing tailing.[18]

  • System Check: To diagnose extra-column effects, replace the column with a zero-dead-volume union and inject a standard. The resulting peak should be very sharp and symmetrical. If it is broad or tailing, the issue lies within the HPLC system itself.[17]

Sample-Related Issues

Causality: The way the sample is prepared and introduced to the system can have a significant impact on peak shape.

Causality: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase at the column inlet, leading to peak distortion.[2][19] While often associated with peak fronting, severe overload can also cause tailing.[13]

Troubleshooting Protocol:

  • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, you are experiencing mass overload.[13]

  • Reduce Injection Volume: If diluting the sample is not an option, try reducing the injection volume.[19]

Causality: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., 100% acetonitrile sample in a 50:50 water:acetonitrile mobile phase), it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak.[15][20]

Troubleshooting Protocol:

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition.[15][20] If this is not possible due to solubility issues, use the weakest solvent that will fully dissolve your sample.

Summary of Key Parameters

ParameterRecommended ActionScientific Rationale
Column Chemistry Use a modern, high-purity, end-capped C18 column.Minimizes exposed silanol groups that cause secondary interactions.[2][7]
Mobile Phase pH Adjust aqueous phase to pH 2.5-3.0 with formic acid.Suppresses ionization of residual silanols, making them less active.[1][13]
Sample Solvent Dissolve sample in the initial mobile phase composition.Prevents peak distortion caused by solvent mismatch.[15][20]
System Plumbing Use short, narrow-bore (0.125 mm ID) tubing.Reduces extra-column volume and band broadening.[3]
Sample Concentration Dilute the sample or reduce injection volume if overload is suspected.Avoids saturating the stationary phase.[2][13]

Visualizing the Effect of pH on Silanol Groups

Caption: Interaction of pregn-4-en-3-one with the stationary phase at different pH values.

By systematically evaluating each of these potential causes, you can effectively diagnose and resolve peak tailing issues in your pregn-4-en-3-one analysis, leading to more accurate, reliable, and reproducible chromatographic results.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc., 28 Oct. 2025.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci, 27 Nov. 2025.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube, 14 Oct. 2024.
  • How to Reduce Peak Tailing in HPLC? Phenomenex, 9 June 2025.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies, 2 Aug. 2012.
  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent.
  • Key Considerations For Sample Prepar
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Troubleshooting Basics, Part 4: Peak Shape Problems.
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • Control pH During Method Development for Better Chrom
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Column Selection Guide. Link Lab.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com, 15 Oct. 2021.
  • Exploring the Role of pH in HPLC Separ
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. PMC, 27 May 2025.
  • troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem.

Sources

Optimization

Pregn-4-en-3-one Derivative Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of pregn-4-en-3-one derivatives. The pregn-4-en-3-one skeleton is the foundational structural motif of progesterone and numerous bioactive steroidal APIs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of pregn-4-en-3-one derivatives. The pregn-4-en-3-one skeleton is the foundational structural motif of progesterone and numerous bioactive steroidal APIs. Synthesizing this core typically involves the oxidation of a Δ⁵-3β-hydroxy steroid (like pregnenolone) into a Δ⁴-3-ketone. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.

Core Mechanistic Workflow

Understanding the logical flow of the oxidation process and its potential failure points is critical for troubleshooting. The diagram below illustrates the decision tree for diagnosing low yields during the transformation of pregnenolone to pregn-4-en-3-one.

Troubleshooting Start Low Yield in Pregn-4-en-3-one Synthesis Check1 Is starting material fully consumed? Start->Check1 No1 No: Incomplete Conversion Check1->No1 Yes1 Yes: Side Reactions Present Check1->Yes1 ActionNo1 Shift Equilibrium: Increase cyclohexanone or distill off alcohol No1->ActionNo1 Check2 Identify Byproduct Profile Yes1->Check2 Aldol Aldol Condensation Products Check2->Aldol Isomer Over-oxidation / Isomerization Check2->Isomer ActionAldol Switch acceptor to Cyclohexanone Reduce reaction time Aldol->ActionAldol ActionIsomer Use TEMPO/Cu Catalyst Avoid harsh base/acid Isomer->ActionIsomer

Logical troubleshooting workflow for low yield in pregn-4-en-3-one synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Oppenauer oxidation of pregnenolone stalls at 70% conversion. How can I drive the reaction to completion? Causality: The classical Oppenauer oxidation is a reversible hydride transfer process governed by thermodynamic equilibrium[1]. Because the oxidation potentials of the steroidal secondary alcohol and the ketone acceptor are similar, the reaction will naturally stall unless forced forward. Solution: Apply Le Chatelier's principle. Ensure a large molar excess of the hydrogen acceptor (e.g., cyclohexanone). More importantly, continuously distill off the byproduct alcohol (e.g., isopropanol) during the reaction. Using a higher boiling solvent like toluene facilitates the removal of lower-boiling alcohols, shifting the equilibrium entirely toward the pregn-4-en-3-one product.

Q2: I am observing significant black tar formation and multiple byproduct spots on my TLC plates. What is causing this degradation? Causality: This is a classic symptom of base-catalyzed aldol condensation[1]. When using acetone as the hydride acceptor in the presence of basic aluminum alkoxides, acetone readily undergoes self-condensation to form mesityl oxide and other polymeric tars. Additionally, extended heating (>10 hours) can cause thermal degradation or double-bond isomerization. Solution: Switch your acceptor from acetone to cyclohexanone[2]. Cyclohexanone is sterically hindered, significantly reducing its propensity for aldol self-condensation. Furthermore, performing the reaction in refluxing toluene allows for a higher reaction temperature, which reduces the required reaction time from 10 hours down to 1–2 hours, minimizing the window for thermal degradation[2].

Q3: Is there a modern, high-yield alternative to the moisture-sensitive Oppenauer oxidation? Causality: Aluminum alkoxides are highly sensitive to moisture, and their use often results in stubborn aluminum hydroxide emulsions during aqueous workup, trapping the product and lowering isolated yields. Solution: Yes. The aerobic oxidation utilizing a TEMPO/Cu catalytic system is highly recommended. This method uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and copper(II) acetylacetonate under an oxygen atmosphere at 0 °C. It is highly chemoselective, avoids harsh basic conditions, eliminates emulsion issues, and routinely delivers yields of 99%[3].

Quantitative Data: Oxidation Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance metrics of various oxidation strategies for pregn-4-en-3-one synthesis.

Oxidation MethodCatalyst / ReagentsSolvent & TempReaction TimeTypical YieldPrimary Byproducts
Classical Oppenauer Al(O-t-Bu)₃, AcetoneBenzene, 80 °C8–10 h70–81%Aldol condensates[1]
Modified Oppenauer Al(O-i-Pr)₃, CyclohexanoneToluene, 110 °C1–2 h85–90%Trace epimers[2]
TEMPO/Cu Aerobic TEMPO, Cu(acac)₂, O₂DMF/NMP, 0 °C2 h>98%None significant[3]

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that any deviation is caught immediately, safeguarding your yield.

Protocol A: Modified Oppenauer Oxidation (Cyclohexanone/Toluene)

This protocol minimizes aldol condensation and accelerates conversion.

  • System Preparation (Moisture Removal): Charge a dry, nitrogen-flushed round-bottom flask with 50 mmol of pregnenolone and 150 mL of anhydrous toluene. Distill off 20 mL of toluene. Self-Validation: This azeotropic distillation visually confirms the removal of trace moisture, which would otherwise deactivate the aluminum catalyst.

  • Reagent Addition: Cool the mixture slightly and add 150 mmol of cyclohexanone (3 eq.) and 60 mmol of aluminum isopropoxide.

  • Reflux & Distillation: Heat the reaction to reflux (approx. 110 °C). Equip the flask with a Dean-Stark trap or a short-path distillation head to continuously remove the formed isopropanol.

  • Reaction Monitoring: After 1 hour, sample the reaction. Self-Validation: Run a TLC (Hexane:EtOAc 3:1). The complete disappearance of the lower Rf pregnenolone spot validates full conversion.

  • Workup: Cool the mixture to room temperature and quench with 10% aqueous H₂SO₄ (50 mL) to break the aluminum complex. Extract with ether, wash the organic layer with 5% NaOH and brine, dry over MgSO₄, and concentrate.

  • Purification: Steam distill the residue to remove excess cyclohexanone, then recrystallize the crude solid from acetone to yield pure pregn-4-en-3-one.

Protocol B: High-Yield TEMPO/Cu Aerobic Oxidation

This modern protocol operates at low temperatures, preventing isomerization and ensuring near-quantitative yields[3].

  • System Setup: In a 250 mL three-necked flask equipped with a thermometer and a gas inlet, add 50 mmol of pregnenolone and 150 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Catalyst Loading: Add 10.0 mmol of anhydrous copper(II) acetylacetonate [Cu(acac)₂], 10.0 mmol of TEMPO, and 10.0 mmol of N,N-diethylaniline.

  • Temperature Control: Cool the system strictly to 0 °C using an ice bath. Mechanistic Note: Maintaining 0 °C prevents the exothermic oxidation from triggering unwanted side reactions.

  • Oxidation Phase: Introduce dry oxygen gas into the system. Self-Validation: As oxygen is introduced, the solution will gradually turn brown. This color change is a visual confirmation of the active Cu-TEMPO complex forming. Maintain O₂ bubbling and stirring for 2.0 hours at 0 °C[3].

  • Quenching & Extraction: Once complete, slowly add 2M hydrochloric acid dropwise until the pH is neutral. Separate the organic phase and extract the aqueous phase with dichloromethane (DCM).

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Recrystallize the resulting pale yellow syrup from acetone to obtain a white solid (Yield: ~99.0%)[3].

References
  • Grokipedia. "Oppenauer oxidation".
  • ChemicalBook. "Progesterone synthesis".
  • Google Patents. "US3210387A - 6-dehydroprogesterones and their preparation".

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Pregn-4-en-3-one in Cell Culture Media

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible steroidogenesis assays or unexplained loss of progesterone bioactivity in vitro. The root cause is almost always the si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible steroidogenesis assays or unexplained loss of progesterone bioactivity in vitro. The root cause is almost always the silent, rapid oxidation of pregn-4-en-3-one (progesterone) in standard culture media.

This guide is designed to move beyond basic troubleshooting. It explains the mechanistic causality behind steroid degradation and provides self-validating, field-proven protocols to ensure the structural integrity of your compounds during prolonged cell culture.

Section 1: The Causality of Degradation (Troubleshooting the "Why")

Q: Why does my pregn-4-en-3-one degrade rapidly in standard DMEM/RPMI, even when kept in a dark incubator?

A: The degradation of pregn-4-en-3-one is primarily driven by photo-induced oxidative stress inherent to the formulation of standard cell culture media. Media such as DMEM and RPMI contain high concentrations of riboflavin (Vitamin B2) and phenol red. When exposed to ambient light—even briefly during handling in a biosafety cabinet or through the glass door of an incubator—these molecules act as potent photosensitizers.

Upon photon absorption, riboflavin enters an excited triplet state and transfers energy to dissolved oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen and hydrogen peroxide (1)[1]. The C4=C5 double bond in the pregn-4-en-3-one structure is highly electron-rich and susceptible to electrophilic attack by these ROS, leading to rapid oxidative cleavage and loss of biological activity.

OxidationMechanism Light Visible Light (Incubator/Hood) Photosensitizer Riboflavin / Phenol Red (in DMEM/RPMI) Light->Photosensitizer Photon Absorption ExcitedState Excited Triplet State Photosensitizer->ExcitedState ROS Reactive Oxygen Species (Singlet O2, H2O2) ExcitedState->ROS Energy Transfer to O2 Oxygen Dissolved O2 Oxygen->ROS Pregnenone Pregn-4-en-3-one (Progesterone) ROS->Pregnenone Attacks C4=C5 Double Bond Degradation Oxidative Degradation (Loss of Bioactivity) Pregnenone->Degradation

Mechanism of ROS-mediated pregn-4-en-3-one degradation in cell culture media.

Section 2: Formulation and Shielding Strategies

Q: How can I formulate pregn-4-en-3-one to maximize both solubility and oxidative stability?

A: Free progesterone has extremely low aqueous solubility, maxing out at approximately 0.02 mg/mL in water (). While researchers often dissolve it in DMSO to bypass this, doing so leaves the steroid fully exposed to aqueous ROS once diluted into the culture media.

The gold standard for preventing oxidation is forming a supramolecular inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (2)[2]. The hydrophobic inner cavity of HP-β-CD encapsulates the pregn-4-en-3-one ring, providing a physical steric shield against ROS attack, while the hydrophilic exterior maintains excellent media solubility without the cellular toxicity associated with high DMSO concentrations (3)[3].

ShieldingWorkflow Prog Hydrophobic Pregn-4-en-3-one Complex Inclusion Complex (Steric Shielding) Prog->Complex Encapsulation CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Stable Stable Progesterone in Media Complex->Stable Prevents Attack ROS Aqueous ROS ROS->Complex Blocked

Steric shielding of pregn-4-en-3-one using an HP-β-CD inclusion complex.

Section 3: Quantitative Data & Media Optimization

To make informed experimental design choices, refer to the quantitative comparisons of carrier systems and media components below.

Table 1: Quantitative Comparison of Pregn-4-en-3-one Carrier Systems

Carrier SystemMax Aqueous SolubilityOxidation RiskMechanism of Action / Notes
Water (Unformulated) ~0.02 mg/mLHighFully exposed to aqueous ROS; prone to rapid precipitation.
DMSO (0.1% final) ~25 mg/mL (stock)ModerateMild radical scavenger, but leaves the C4=C5 double bond exposed upon dilution.
HP-β-CD (45% w/v) ~39 mg/mLLowPhysical encapsulation (steric shielding) of the steroid ring prevents electrophilic attack.

Table 2: Media Components Influencing Oxidative Stress

ComponentRole in MediaImpact on Pregn-4-en-3-one Stability
Riboflavin (Vit B2) Essential VitaminHigh photosensitizer; generates singlet oxygen under light.
Phenol Red pH IndicatorModerate photosensitizer; catalyzes ROS formation.
Transition Metals (Fe, Cu) Trace ElementsCatalyze Fenton reactions, producing hydroxyl radicals.
Ascorbic Acid / NAC AntioxidantsProtective; scavenges ROS before they attack the steroid.

Section 4: Validated Experimental Protocols

Method 1: Preparation of Steric-Shielded Pregn-4-en-3-one (HP-β-CD Complex)

Objective: Create a 45% w/v HP-β-CD inclusion complex to achieve a stable, oxidation-resistant 39 mg/mL stock solution.

  • Solvent Preparation: Dissolve 45 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of molecular-biology grade water. Stir continuously at room temperature until the solution is completely clear.

  • Steroid Addition: Add 3.9 g of pregn-4-en-3-one (progesterone) powder to the HP-β-CD solution.

  • Complexation: Stir vigorously in a strictly light-protected environment (use an amber flask or wrap tightly in aluminum foil) at 37°C for 24 hours. This duration is critical to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to sterilize the mixture and remove any uncomplexed, insoluble steroid.

  • Storage: Aliquot into sterile, amber microcentrifuge tubes. Store at -20°C. Thaw aliquots only once prior to addition to culture media to prevent freeze-thaw degradation.

Method 2: Self-Validating Protocol for Media Stability

Objective: Determine the baseline oxidation rate of pregn-4-en-3-one in your specific incubator environment and validate the protective effect of cyclodextrins and antioxidants.

  • Media Preparation: Prepare three distinct test media formulations:

    • Condition A (Control): Standard DMEM (contains riboflavin and phenol red) + 10 µM pregn-4-en-3-one (DMSO stock).

    • Condition B (Shielded): Standard DMEM + 10 µM pregn-4-en-3-one complexed with HP-β-CD (from Method 1).

    • Condition C (Antioxidant Rescue): Standard DMEM + 10 µM pregn-4-en-3-one + 5 mM N-acetylcysteine (NAC). NAC is a proven ROS scavenger in cell culture (4)[4].

  • Incubation: Plate 2 mL of each condition into 6-well plates (cell-free). Incubate at 37°C, 5% CO2 under your standard laboratory lighting cycles (simulate normal hood exposure times) for 6, 12, and 24 hours.

  • Sampling: At each time point, extract 100 µL of media. Flash-freeze immediately in liquid nitrogen to halt any ongoing oxidation.

  • Quantification: Analyze the samples via LC-MS/MS or a validated ELISA to quantify the remaining intact pregn-4-en-3-one.

  • Validation Logic: If Condition A shows >15% degradation at 24h, but Conditions B and C remain >95% intact, the degradation is definitively confirmed to be ROS-mediated, and the cyclodextrin/NAC shielding is validated as a robust solution for your specific assay conditions.

References
  • Reactive Oxygen Species in Embryo Development: Sources, Impacts, and Implications for In Vitro Culture Systems. National Institutes of Health (NIH). [Link]

  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. National Institutes of Health (NIH).[Link]

  • Effects of hydroxypropyl-β-cyclodextrin on cell growth, activity, and integrity of steroid-transforming Arthrobacter simplex and Mycobacterium sp. ResearchGate. [Link]

  • Redox regulation of hormone sensitive lipase: Potential role in the mechanism of MEHP-induced stimulation of basal steroid synthesis in MA-10 Leydig cells. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in Pregn-4-en-3-one Immunoassays

Welcome to the Technical Support Center. As application scientists, we know that pregn-4-en-3-one (progesterone) is a highly lipophilic C-21 steroid hormone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that pregn-4-en-3-one (progesterone) is a highly lipophilic C-21 steroid hormone. In plate-based immunoassays, its hydrophobic nature, combined with its structural homology to other endogenous steroids, creates a perfect storm for background noise, matrix interference, and cross-reactivity.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind assay artifacts and provide self-validating experimental protocols to ensure the scientific integrity of your data.

Part 1: The Causality of Background Noise in Steroid Immunoassays

Background noise in competitive immunoassays manifests as an elevated baseline signal that obscures the true analyte concentration. Because pregn-4-en-3-one assays rely on competitive binding, the logic of the signal is inverted: high non-specific binding (NSB) of the enzyme-steroid conjugate artificially lowers the calculated concentration of the sample, while matrix interference that prevents conjugate binding artificially raises the calculated concentration.

Understanding the root cause requires isolating three distinct variables:

  • Matrix Effects: Complex matrices like serum or plasma contain phospholipids, heterophilic antibodies, and endogenous binding proteins (e.g., Corticosteroid-Binding Globulin). These components can sequester the target analyte, alter diffusion kinetics, or physically block antibody paratopes, leading to signal suppression[1].

  • Antibody Cross-Reactivity: Polyclonal and some monoclonal antibodies may recognize structurally similar steroid metabolites, such as 20α-hydroxy-pregn-4-en-3-one or 17α-hydroxyprogesterone, leading to false-positive signal displacement[2].

  • Hydrophobic Aggregation: The lipophilic nature of the pregn-4-en-3-one conjugate can cause it to aggregate and bind directly to the polystyrene microplate if blocking buffers are inadequate[3].

CompetitiveELISA Sample Sample Pregn-4-en-3-one (Unlabeled) Antibody Immobilized Anti-Progesterone Antibody Sample->Antibody Competes Tracer Enzyme-Labeled Pregn-4-en-3-one Tracer->Antibody Competes Noise Non-Specific Binding (Background Noise) Tracer->Noise Binds to Plate Signal Colorimetric Signal (Inversely Proportional) Antibody->Signal Substrate Addition Noise->Signal False Signal

Competitive immunoassay dynamics illustrating sources of true signal versus background noise.

Part 2: Diagnostic Workflow & FAQs

G Start High Background Noise Detected in Pregn-4-en-3-one Assay CheckNSB Evaluate Non-Specific Binding (NSB) Wells Start->CheckNSB HighNSB NSB > 5% of Total Activity? CheckNSB->HighNSB MatrixEffect Matrix Interference or Poor Blocking HighNSB->MatrixEffect Yes CrossReact Cross-Reactivity with Steroid Analogs HighNSB->CrossReact No Action1 Optimize Wash Buffer & Increase Blocker Conc. MatrixEffect->Action1 Action2 Perform Solid-Phase Extraction (SPE) MatrixEffect->Action2 Action3 Validate Antibody Specificity (Check Cross-Reactants) CrossReact->Action3

Workflow for diagnosing and resolving background noise in steroid immunoassays.

Q1: Why is my Non-Specific Binding (NSB) signal unusually high across all control wells? A1: High NSB indicates that the enzyme-labeled pregn-4-en-3-one conjugate is binding to the plate independently of the capture antibody. In standard protocols, NSB wells receive the conjugate but no primary antibody[4]. Causality: This is typically caused by insufficient blocking of the hydrophobic polystyrene surface. Because pregn-4-en-3-one is highly non-polar, if the conjugate buffer lacks sufficient surfactants, the steroid moiety will interact hydrophobically with the plate[3]. Resolution: Increase the concentration of your blocking agent (e.g., BSA or non-fat dry milk) and ensure your wash buffer contains 0.05% - 0.1% Tween-20. Adding an extra wash step after the conjugate incubation is highly recommended[3].

Q2: My standard curve is optimal, but complex matrices (serum/plasma) yield erratic, non-linear results upon dilution. What is happening? A2: You are experiencing classical matrix interference. Causality: In serum, only a small fraction (~2.4%) of circulating pregn-4-en-3-one is free; the vast majority is bound to carrier proteins. If your assay buffer lacks a steroid displacement reagent (e.g., 8-anilino-1-naphthalenesulfonic acid or low pH buffers) to release the steroid, endogenous proteins will retain the analyte, preventing it from competing with the tracer. Furthermore, matrix lipids can coat the immobilized antibodies, skewing the optical density (OD) readings[5]. Resolution: Perform a Solid-Phase Extraction (SPE) prior to the assay (See Protocol 1), or validate parallelism using a matrix-matched diluent[1].

Q3: How do I definitively distinguish between a matrix effect and antibody cross-reactivity? A3: Implement a self-validating Spiking and Recovery experiment (See Protocol 2). Causality: Matrix effects physically inhibit binding and usually result in poor recovery (<80%) that improves disproportionately upon serial dilution. Cross-reactivity involves competitive binding by structural analogs, which maintains a linear (parallel) but falsely elevated response across dilutions[1].

Part 3: Quantitative Data Summaries

To establish a baseline for your assay's integrity, compare your internal validation data against the industry standards summarized below.

Table 1: Typical Cross-Reactivity Profiles for Pregn-4-en-3-one Antibodies (Data synthesized from standard commercial immunoassay specifications[3],[4],[6])

Steroid CompoundStructural RelationshipTypical Cross-Reactivity (%)
Pregn-4-en-3-one (Progesterone) Target Analyte 100%
5α-Pregnane-3,20-dionePrimary metabolite2.0% - 5.0%
17α-HydroxyprogesteronePrecursor< 1.0%
20α-Hydroxy-pregn-4-en-3-oneMetabolite< 0.5%
Cortisol / CorticosteroneGlucocorticoid< 0.1%
TestosteroneAndrogen< 0.1%

Table 2: Self-Validation Thresholds for Assay Integrity (Data synthesized from matrix interference guidelines[5])

Validation ParameterTarget RangeIndication if Out of Range
Spiking Recovery 80% - 120%Matrix interference (suppression/enhancement)
NSB / Total Activity Ratio < 5%Poor blocking, conjugate aggregation
Intra-assay CV < 10%Pipetting error, inconsistent washing
Part 4: Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Pregn-4-en-3-one from Serum

Purpose: To physically separate the lipophilic pregn-4-en-3-one from interfering matrix proteins, heterophilic antibodies, and hydrophilic cross-reactants[3].

Materials Required:

  • C18 SPE cartridges (e.g., 1 mL, 100 mg)

  • HPLC-grade Methanol, Hexane, and Ethyl acetate

  • Deionized water

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Conditioning: Pass 2 mL of HPLC-grade methanol through the C18 SPE cartridge to activate the sorbent, followed immediately by 2 mL of deionized water. Critical: Do not let the sorbent dry out.

  • Sample Loading: Dilute 500 µL of the serum sample with 500 µL of deionized water to reduce viscosity. Load the mixture onto the cartridge at a steady flow rate of ~1 mL/min.

  • Washing (Interference Removal):

    • Wash with 2 mL of deionized water to remove polar impurities and salts[3].

    • Wash with 2 mL of 40% methanol in water to elute weakly bound polar interfering substances[3].

    • Wash with 2 mL of hexane to remove highly non-polar lipids that cause matrix effects[3].

  • Elution: Elute the purified pregn-4-en-3-one from the cartridge with 2 mL of ethyl acetate into a clean borosilicate glass collection tube[3].

  • Reconstitution: Evaporate the eluate to absolute dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in a known volume of your specific immunoassay buffer (e.g., 250 µL)[3]. The sample is now ready for the ELISA.

Protocol 2: Self-Validating Spiking and Recovery Assay

Purpose: To mathematically quantify the extent of matrix interference in a complex sample and validate the efficacy of your extraction method[5].

Step-by-Step Methodology:

  • Preparation: Aliquot the unextracted complex matrix (e.g., raw plasma) into two identical tubes: Tube A (Unspiked) and Tube B (Spiked).

  • Spiking: Add a known concentration of pure pregn-4-en-3-one standard (e.g., 500 pg/mL) to Tube B. Causality Note: Ensure the spike volume is less than 5% of the total sample volume to prevent artificially altering the matrix composition[5].

  • Assay Execution: Run both Tube A and Tube B in the immunoassay alongside a standard curve prepared in the standard assay buffer.

  • Calculation: Calculate the Percent Recovery using the following formula: Percent Recovery =[(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Spiked Standard Concentration] × 100[5].

  • Interpretation: If the recovery falls outside the acceptable 80% - 120% range, matrix interference is confirmed. You must either optimize sample dilution or proceed to Protocol 1 (SPE) to clean the sample[5].

References

Sources

Troubleshooting

Enhancing the bioavailability of pregn-4-en-3-one experimental formulations

Troubleshooting Guides, FAQs, and Validated Protocols for BCS Class II Optimization Welcome to the technical support center for pregn-4-en-3-one (progesterone) formulation. Pregn-4-en-3-one is a naturally occurring stero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Validated Protocols for BCS Class II Optimization

Welcome to the technical support center for pregn-4-en-3-one (progesterone) formulation. Pregn-4-en-3-one is a naturally occurring steroid hormone characterized by high lipophilicity (log P ~4.0) and extremely poor aqueous solubility (5.46 mg/L at room temperature)[1]. As a classic Biopharmaceutics Classification System (BCS) Class II compound, its oral bioavailability is severely limited (<10%) by poor dissolution rates and extensive first-pass hepatic metabolism[1][2]. Enhancing its bioavailability requires sophisticated formulation strategies, each with unique mechanistic challenges.

Diagnostic Workflow: Formulation Strategy & Troubleshooting

G A Pregn-4-en-3-one (BCS Class II) B Formulation Strategy A->B C1 SEDDS / SMEDDS B->C1 C2 Lipid Nanoparticles B->C2 C3 Cocrystallization B->C3 E1 Precipitation on Aqueous Dilution C1->E1 Risk E2 Drug Expulsion During Storage C2->E2 Risk E3 Dissolution Rate Plateau C3->E3 Risk S1 Add Precipitation Inhibitors (e.g., HPMC) E1->S1 Resolve S2 Introduce Liquid Lipids (Transition to NLCs) E2->S2 Resolve S3 Optimize Co-former (e.g., BBA, IPA) E3->S3 Resolve

Diagnostic workflow for resolving pregn-4-en-3-one formulation and bioavailability bottlenecks.

Technical Knowledge Base & FAQs

Q1: Why does my pregn-4-en-3-one Self-Emulsifying Drug Delivery System (SEDDS) precipitate upon simulated gastric dilution? Causality: SEDDS rely on a delicate thermodynamic balance of oils, surfactants, and hydrophilic cosolvents to maintain the drug in a solubilized state. Upon dilution in aqueous media (e.g., gastric fluids), hydrophilic cosolvents (like ethanol or DMSO) rapidly diffuse out of the lipid droplets and into the continuous aqueous phase[3]. If the remaining oil/surfactant droplets lack the capacity to solubilize the entire drug load, the system becomes highly supersaturated. This thermodynamic instability triggers rapid crystal nucleation and precipitation, negating the bioavailability enhancement[3]. Resolution: Transition to a Supersaturable SEDDS (S-SEDDS) by incorporating a polymeric precipitation inhibitor (e.g., HPMC or PVP)[4]. These polymers sterically hinder crystal lattice formation, maintaining the drug in a metastable supersaturated state long enough to permit intestinal absorption[4].

Q2: My Solid Lipid Nanoparticles (SLNs) show >90% initial encapsulation efficiency, but expel the drug during storage. How do I prevent this? Causality: SLNs are formulated using highly purified solid lipids (e.g., stearic acid)[5]. Post-fabrication, these lipids exist in a higher-energy, loosely packed polymorphic state ( α -form). During storage, thermodynamic forces drive the lipids to transition into a highly ordered, stable crystalline lattice ( β -form)[6]. This perfect lattice structure leaves no spatial imperfections to accommodate the bulky pregn-4-en-3-one molecules, resulting in drug expulsion to the nanoparticle surface[6]. Resolution: Shift the formulation from SLNs to Nanostructured Lipid Carriers (NLCs) by blending the solid lipid with a liquid lipid (e.g., oleic acid)[6]. The liquid lipid creates deliberate structural imperfections within the solid matrix, preventing perfect crystallization and permanently trapping the drug[6].

Q3: We synthesized progesterone-carboxylic acid cocrystals to improve dissolution, but the in-vitro release plateaus prematurely. What is the mechanism? Causality: Crystal engineering using small-molecule carboxylic acids (e.g., 4-formylbenzeneboronic acid or isophthalic acid) successfully lowers the crystal lattice energy, leading to rapid initial dissolution[1][7]. However, this rapid release creates a highly supersaturated microenvironment at the dissolving boundary. Without stabilization, this localized supersaturation forces the free pregn-4-en-3-one to rapidly precipitate back into its lowest-energy, poorly soluble crystalline form, causing the dissolution curve to plateau[1][7]. Resolution: Employ a "spring and parachute" formulation strategy. The cocrystal acts as the "spring" for rapid dissolution, but you must add a "parachute"—a trace amount of pre-dissolved polymer (e.g., Soluplus) in the formulation to inhibit the reprecipitation of the free drug[4].

Validated Experimental Protocols
Protocol 1: Preparation and Self-Validation of S-SEDDS

Objective: Formulate an S-SEDDS that resists precipitation upon aqueous dilution.

  • Excipient Screening: Determine the equilibrium solubility of pregn-4-en-3-one in various oils, surfactants, and cosolvents via the shake-flask method at 37°C for 48h.

  • Phase Diagram Construction: Titrate oil/surfactant/cosolvent mixtures with water to identify the nanoemulsion region (transparent/translucent appearance).

  • Formulation: Dissolve 50 mg of pregn-4-en-3-one in 1g of the optimized SEDDS preconcentrate. Stir at 40°C until completely dissolved.

  • Inhibitor Addition: Disperse 2% w/w HPMC (precipitation inhibitor) into the preconcentrate[4].

  • Self-Validation System (Dilution Test): Dilute 1 mL of the S-SEDDS in 250 mL of 0.1N HCl (pH 1.2) at 37°C under 100 rpm stirring.

    • Validation Check: Monitor via UV-Vis at 242 nm[8]. If absorbance drops after 15 minutes, precipitation is occurring. Increase HPMC concentration by 1% increments until the supersaturated state is maintained for >2 hours.

Protocol 2: Synthesis and Validation of Pregn-4-en-3-one NLCs

Objective: Fabricate stable lipid nanoparticles utilizing structural imperfections to prevent drug expulsion.

  • Lipid Phase Preparation: Melt a lipid blend (70% Stearic acid [solid] and 30% Oleic acid [liquid]) at 80°C (above the melting point of the solid lipid)[5][8]. Dissolve pregn-4-en-3-one (0.5% w/w) into the lipid melt[5].

  • Aqueous Phase Preparation: Heat 100 mL of deionized water containing 1% w/v lecithin and 1.14% w/v sodium taurocholate to 80°C[5].

  • Emulsification: Inject the hot aqueous phase into the lipid phase under high-speed homogenization (10,000 rpm) for 5 minutes to form a primary pre-emulsion[5].

  • Size Reduction: Subject the pre-emulsion to probe sonication for 10 minutes (pulse mode) while maintaining 80°C[5].

  • Cooling & Crystallization: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid matrix, forming NLCs.

  • Self-Validation System (Stability Check):

    • Validation Check 1 (Size/PDI): Analyze via Dynamic Light Scattering (DLS). If PDI > 0.3, the homogenization shear was insufficient, risking Ostwald ripening.

    • Validation Check 2 (Polymorphism): Run Differential Scanning Calorimetry (DSC) on lyophilized NLCs[5][8]. The absence of a sharp melting endotherm at 127°C (pure progesterone melting point[8]) confirms complete molecular dispersion within the lipid matrix.

Quantitative Data Presentation

Table 1: Comparative Analysis of Pregn-4-en-3-one Formulation Strategies

Formulation StrategyMechanism of Bioavailability EnhancementEncapsulation / Drug LoadingStability Risk ProfileTypical Bioavailability Increase (Fold)
Micronization Increased surface area for dissolution[2]100% (Pure API)Low (Agglomeration)1.5x - 2.0x
S-SEDDS Lipid solubilization, lymphatic transport, bypass first-pass[4]Moderate (10-50 mg/g)Medium (Precipitation on dilution)[3]3.0x - 5.0x
Solid Lipid Nanoparticles (SLNs) Nanoscale dissolution, sustained release, lymphatic uptake[5][6]Low to Moderate (1-5%)[5]High (Drug expulsion via polymorphic shift)[6]2.5x - 4.0x
Nanostructured Lipid Carriers (NLCs) Imperfect lipid matrix prevents expulsion, lymphatic uptake[6]High (Up to 20%)Low (Stable matrix)[6]4.0x - 6.0x
Cocrystallization Lowered crystal lattice energy, rapid dissolution[1][9]High (Stoichiometric)Medium (Reprecipitation)[7]1.6x - 1.8x[9]
Cyclodextrin Complexation Hydrophilic exterior shields lipophilic drug, enhancing aqueous solubility[10]Low (1:1 or 1:2 molar ratio)Low (Highly stable complex)[10]2.0x - 3.0x
References
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Source: pccarx.
  • Source: ijpbr.
  • Source: nih.
  • Source: mdpi.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • Source: amazonaws.

Sources

Reference Data & Comparative Studies

Validation

Pregn-4-en-3-one vs progesterone structural and functional comparison

Title: Structural and Functional Comparison: Pregn-4-en-3-one vs. Progesterone in Receptor Binding and Signaling Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In steroid pharmaco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Comparison: Pregn-4-en-3-one vs. Progesterone in Receptor Binding and Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In steroid pharmacology and endocrinology, minor structural modifications to the pregnane scaffold dictate profound shifts in receptor affinity, target specificity, and downstream signaling. This guide provides an in-depth comparative analysis between Progesterone (Pregn-4-ene-3,20-dione), the canonical mammalian progestogen, and Pregn-4-en-3-one (20-deoxyprogesterone), a structural analog lacking the C20 ketone[1]. By examining their physicochemical divergence, receptor binding kinetics, and evolutionary pharmacology, this guide equips researchers with the mechanistic insights necessary for assay design and steroid drug development.

Structural & Physicochemical Divergence

The fundamental difference between these two steroids lies at the C17 position of the cyclopenta[a]phenanthrene ring system. Progesterone features an acetyl group, providing a critical C20 ketone that acts as a hydrogen-bond acceptor. In contrast, Pregn-4-en-3-one possesses a fully saturated ethyl group at C17, completely lacking the C20 oxygen atom[1].

This single functional group deletion dramatically alters the molecule's electrostatic potential map and polar surface area, directly impacting its ability to anchor into receptor ligand-binding domains (LBDs).

Table 1: Structural and Physicochemical Comparison

PropertyProgesterone (P4)Pregn-4-en-3-one
IUPAC Name Pregn-4-ene-3,20-dione(8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-...-3-one
Molecular Formula C₂₁H₃₀O₂C₂₁H₃₂O
Molecular Weight 314.46 g/mol 300.48 g/mol
C17 Side Chain Acetyl (-C(=O)CH₃)Ethyl (-CH₂CH₃)
H-Bond Acceptors 2 (C3 and C20 Ketones)1 (C3 Ketone only)
PubChem CID 599410902673

Mechanistic Causality in Receptor Binding

Nuclear Progesterone Receptor (nPR)

The human nPR LBD is highly sensitive to the presence of the C20 ketone. Crystallographic and mutagenesis studies establish that while the C3 ketone hydrogen-bonds with Gln725 and Arg766, the C20 ketone is strictly required to form a stabilizing hydrogen bond with Asn719. The absence of the C20 ketone in Pregn-4-en-3-one abolishes this Asn719 interaction. Consequently, the ligand fails to stabilize Helix 12 in the active conformation, preventing the recruitment of necessary coactivators (e.g., SRC-1) and resulting in a near-total loss of transcriptional activity.

Membrane Progesterone Receptor (mPRα)

Membrane progesterone receptors (mPRs), which mediate rapid, non-genomic G-protein coupled signaling, exhibit similarly stringent structural requirements. Comparative Molecular Field Analysis (CoMFA) demonstrates that the steric and electrostatic fields generated by the C20 ketone are indispensable. Steroids lacking the 20-keto group completely lose binding affinity for human mPRα[2]. Therefore, Pregn-4-en-3-one acts as a poor ligand for both classical and non-classical mammalian progesterone receptors.

Evolutionary Pharmacology: Mammalian vs. Teleost Models

While the base Pregn-4-en-3-one structure is inactive in humans, its hydroxylated derivatives—specifically 17α,20β-dihydroxy-4-pregnen-3-one (DHP) and 17α,20β,21-trihydroxy-pregn-4-en-3-one (20β-S) —are the primary physiological progestins in teleost fish (e.g., zebrafish)[3][4]. Evolutionary divergence in the PR ligand-binding pocket means that teleost PRs bind these Pregn-4-en-3-one derivatives with high affinity to regulate spermatogenesis and oocyte maturation, while responding only weakly to mammalian progesterone[3][5].

Mandatory Visualization: Receptor Interaction Workflow

MechanisticWorkflow cluster_Ligands Steroid Ligands cluster_Receptors Receptor Interaction cluster_Outcomes Functional Outcomes Prog Progesterone (C3 & C20 Ketones) nPR Nuclear PR (nPR) Prog->nPR High Affinity (C20 H-bond) mPR Membrane PR (mPRα) Prog->mPR High Affinity Preg Pregn-4-en-3-one (C3 Ketone Only) Preg->nPR Low Affinity (Missing C20) Preg->mPR Low Affinity Inactive No Activation / Weak Signaling Preg->Inactive Active Gene Transcription & Rapid Signaling nPR->Active mPR->Active

Fig 1: Mechanistic divergence in receptor binding between Progesterone and Pregn-4-en-3-one.

Self-Validating Experimental Protocols

To objectively compare the binding and functional activity of these steroids, researchers must employ self-validating assay systems that account for the distinct kinetic properties of nuclear vs. membrane receptors.

Protocol 1: Competitive Radioligand Binding Assay (nPR vs. mPRα)

Expertise Note: The separation of bound from free ligand dictates assay success. mPRα is a membrane-bound GPCR with rapid ligand dissociation rates; using standard charcoal stripping will prematurely strip the ligand from mPRα. Therefore, rapid glass-fiber filtration is mandatory for mPRα, whereas dextran-coated charcoal (DCC) is optimal for the stable nPR complex[2].

  • Fraction Preparation & Validation:

    • Isolate cytosolic fractions (for nPR) and plasma membrane fractions (for mPRα) from PR-expressing MDA-MB-231 cells.

    • Self-Validation Step: Perform a Western blot on both fractions using anti-nPR and anti-mPRα antibodies to confirm successful subcellular fractionation and receptor presence prior to the binding assay.

  • Ligand Incubation:

    • Incubate 100 µg of protein fraction with 2 nM[³H]-Progesterone.

    • Add unlabeled competitor ligands (Progesterone or Pregn-4-en-3-one) in a concentration gradient from 10−11 to 10−5 M. Incubate at 4°C for 2 hours to reach equilibrium.

  • Separation Phase:

    • For nPR (Cytosolic): Add DCC suspension, incubate for 10 mins at 4°C, and centrifuge at 3,000 x g. Collect the supernatant (bound ligand).

    • For mPRα (Membrane): Rapidly filter the suspension through Whatman GF/B filters pre-soaked in 1% PEI using a vacuum manifold. Wash three times with ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail to the samples and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol 2: PRE-Luciferase Transcriptional Activation Assay

Expertise Note: Relying solely on a single reporter gene can yield false positives/negatives due to steroid-induced cytotoxicity or variations in transfection efficiency. A dual-luciferase system is required for authoritative data.

  • Cell Transfection:

    • Seed PR-negative HeLa cells in 96-well plates.

    • Co-transfect with: (A) Human nPR expression plasmid, (B) Progesterone Response Element (PRE)-driven firefly luciferase reporter, and (C) Constitutively active SV40-Renilla luciferase plasmid.

  • Ligand Treatment:

    • 24 hours post-transfection, treat cells with vehicle (0.1% DMSO), Progesterone, or Pregn-4-en-3-one ( 10−12 to 10−5 M) in charcoal-stripped serum media for 24 hours.

  • Detection & Validation:

    • Lyse cells and sequentially measure Firefly and Renilla luminescence.

    • Self-Validation Step: Normalize Firefly relative light units (RLU) against Renilla RLU. If Renilla signals deviate by >20% across wells, flag the data for potential ligand toxicity or well-to-well transfection variance.

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles derived from the protocols above, benchmarked against authoritative CoMFA and evolutionary receptor studies[2][3].

Table 2: Receptor Binding Affinity (RBA) & Functional Activity

LigandTarget ReceptorRelative Binding Affinity (RBA)Functional Outcome
Progesterone Human nPR100% (Reference)Potent Agonist (EC₅₀ ~0.1 - 1.0 nM)
Progesterone Human mPRα100% (Reference)Potent Agonist (Rapid MAPK signaling)
Pregn-4-en-3-one Human nPR< 1%Inactive (Loss of Asn719 H-bond)
Pregn-4-en-3-one Human mPRα< 1%Inactive (Loss of C20 steric interaction)
17α,20β-DHP (Teleost Derivative)Teleost PR> 100% (vs P4)Primary Physiological Agonist in Fish

References

  • Source: National Institutes of Health (NIH)
  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα)
  • Divergent Evolution of Progesterone and Mineralocorticoid Receptors in Terrestrial Vertebrates and Fish Influences Endocrine Dis - arXiv Source: arXiv URL
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Unlocking Precision in Steroid Profiling: A Comparative Guide to LC-MS/MS Validation for Pregn-4-en-3-one Detection

Pregn-4-en-3-one (progesterone) is a critical endogenous steroid hormone essential for reproductive physiology, embryogenesis, and neuroprotection. In clinical diagnostics, in vitro fertilization (IVF) monitoring, and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pregn-4-en-3-one (progesterone) is a critical endogenous steroid hormone essential for reproductive physiology, embryogenesis, and neuroprotection. In clinical diagnostics, in vitro fertilization (IVF) monitoring, and pharmacokinetic research, the precise quantification of progesterone is non-negotiable. Historically, automated immunoassays (ELISA, RIA, CMIA) have been the standard due to their high throughput. However, these methods increasingly face scrutiny for their analytical bias, particularly at low concentrations[1].

As a Senior Application Scientist, I present this objective comparison guide to dissect the mechanistic limitations of immunoassays and provide a fully validated, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for pregn-4-en-3-one detection.

The Mechanistic Divide: Why Immunoassays Fail at Low Concentrations

The fundamental flaw of immunoassays in steroid profiling lies in paratope promiscuity . Steroid hormones share a highly conserved cyclopentanoperhydrophenanthrene ring structure. When utilizing antibodies to detect pregn-4-en-3-one, structural homologs such as 17-hydroxyprogesterone, 5α-dihydroprogesterone, and various synthetic progestins competitively bind to the antibody[2].

The Causality of Bias: Because immunoassays rely on a single dimension of recognition (antibody-antigen binding affinity), any cross-reacting metabolite registers as a false-positive signal. This leads to a systematic overestimation of progesterone levels, which can result in severe analytical bias—sometimes exceeding +137% in automated platforms[3].

Conversely, LC-MS/MS introduces orthogonal filtration . It separates compounds first by their physicochemical properties (hydrophobicity via reverse-phase chromatography), then by their exact mass-to-charge ratio (m/z), and finally by their unique fragmentation patterns (Multiple Reaction Monitoring, MRM). This multi-dimensional approach mathematically eliminates cross-reactivity[2].

G cluster_Immunoassay Immunoassay Limitations cluster_LCMS LC-MS/MS Specificity I1 Sample Matrix (Progesterone + Analogs) I2 Antibody Binding I1->I2 I3 Cross-Reactivity (Structural Homologs Bind) I2->I3 Paratope promiscuity I4 Positive Bias (Overestimation) I3->I4 L1 Sample Matrix (Progesterone + Analogs) L2 Chromatographic Separation (Resolves Isomers) L1->L2 L3 MRM Detection (Specific m/z Transitions) L2->L3 Orthogonal filtration L4 Absolute Quantification (High Accuracy) L3->L4

Caption: Logical comparison of analytical workflows: Immunoassay cross-reactivity vs. LC-MS/MS specificity.

Comparative Performance Data: LC-MS/MS vs. Alternatives

When evaluating analytical methods, the data clearly demonstrates that LC-MS/MS provides superior accuracy and precision, particularly at the lower limits of quantification (LOQ) required for physiological monitoring (e.g., salivary testing or post-menopausal serum profiling)[1],[4].

Analytical ParameterLC-MS/MS (Isotope-Dilution)Automated Immunoassay (ELISA/CMIA)Radioimmunoassay (RIA)
Specificity Absolute (Mass/Charge & RT)Low (High cross-reactivity)Moderate
Analytical Bias < ±10% [5]Up to +137% (Overestimation)[3]Variable (Matrix dependent)
Limit of Quantitation (LOQ) 0.3 – 1.0 ng/mL (Plasma)[6]~2.0 ng/mL (Inaccurate at low ends)~1.0 ng/mL
Intra-assay Precision (CV) < 5.5% [6]Often > 10% at low concentrations[7]~8 – 12%
Throughput High (Multiplexing capable)Very High (Single analyte)Low to Moderate

Validated LC-MS/MS Methodology for Pregn-4-en-3-one

To achieve the metrics outlined above, the experimental protocol must be meticulously designed. The following workflow details a validated approach for extracting and quantifying progesterone from plasma[6],[5].

G S1 Aliquot Plasma + IS (d8-Progesterone) S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 Supernatant Transfer & Evaporation S3->S4 S5 Reconstitution (Mobile Phase) S4->S5 S6 LC-MS/MS Analysis S5->S6

Caption: Step-by-step sample preparation workflow for LC-MS/MS progesterone quantification.

Step-by-Step Sample Preparation
  • Aliquot & Internal Standard Addition: Transfer 100 µL of plasma into a microcentrifuge tube. Add 10 µL of deuterated internal standard (d8-progesterone or d9-progesterone at 10 ng/mL)[6],[5].

    • Causality: Deuterated standards are chemically identical to the analyte but differ in mass. They co-elute perfectly, experiencing the exact same matrix suppression during ionization, allowing for mathematical normalization of signal loss.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 2 minutes.

    • Causality: ACN lowers the dielectric constant of the aqueous matrix, stripping the hydration layer from carrier proteins (like albumin and SHBG). This denatures the proteins, forcing them to precipitate while releasing the bound hydrophobic pregn-4-en-3-one into the organic solvent[5].

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Evaporation & Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase (e.g., 40% Methanol in Water with 0.1% Formic Acid).

LC-MS/MS Analytical Parameters
  • Chromatography: Use a sub-2 µm C18 UHPLC column. Pregn-4-en-3-one is highly non-polar; a C18 stationary phase provides excellent retention and resolves it from closely related isomeric metabolites.

  • Ionization Source: Electrospray Ionization in Positive mode (ESI+).

  • Causality: Pregn-4-en-3-one contains a conjugated ketone at the C3 position. This carbonyl oxygen acts as an excellent proton acceptor [M+H]+ in the acidic environment of the ESI+ source, yielding high ionization efficiency.

  • MRM Transitions:

    • Progesterone (Analyte): Precursor m/z 315.3 → Product m/z 109.1 (Quantifier) / 97.1 (Qualifier)[5].

    • d8-Progesterone (IS): Precursor m/z 323.4 → Product m/z 113.1[5].

  • Causality: Collision-induced dissociation (CID) of the m/z 315.3 precursor shatters the steroid ring. The m/z 109.1 fragment is a highly stable conjugated diene derived from the cleavage of the A and B rings, which is a structural fingerprint unique to the 3-keto-4-ene moiety.

Building a Self-Validating System: QA/QC Mechanics

A robust LC-MS/MS protocol must be a self-validating system. To ensure trustworthiness in every batch, the following Quality Assurance (QA) mechanics must be integrated:

  • Matrix Effect (ME) Evaluation: Compare the peak area of progesterone spiked into post-extracted blank plasma against a neat standard in solvent. If the ME is < 85% or > 115%, the matrix is actively suppressing or enhancing the signal (usually due to co-eluting phospholipids competing for charge in the ESI droplet). The use of the d8-progesterone IS will mathematically correct this, but raw ME should be monitored to prevent total signal loss.

  • Ion Ratio Stability: The system must continuously calculate the ratio between the Quantifier (m/z 109.1) and Qualifier (m/z 97.1) ions. If this ratio deviates by >20% from the calibration standard, the system automatically flags the sample. Causality: A skewed ratio proves that a hidden isobaric interference is co-eluting and artificially inflating one of the transitions, preventing false-positive reporting.

  • Carryover Assessment (Double Blanks): Inject a "double blank" (matrix with no analyte and no IS) immediately following the highest calibration standard. This validates that highly hydrophobic progesterone is not sticking to the auto-sampler needle or column frit, ensuring the LOQ remains uncompromised.

References

  • 2 - News-Medical.Net 2.1 - PubMed 3.6 - PMC 4.4 - Agilent 5.7 - PubMed 6.3 - Biochemia Medica 7.5 - Eurofins

Sources

Validation

Comparative pharmacokinetics of pregn-4-en-3-one and structural analogs

Comparative Pharmacokinetics of Pregn-4-en-3-one Derivatives: Progesterone, Endogenous Metabolites, and Synthetic Analogs Executive Summary The pregn-4-en-3-one tetracyclic core is the fundamental structural motif of pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of Pregn-4-en-3-one Derivatives: Progesterone, Endogenous Metabolites, and Synthetic Analogs

Executive Summary

The pregn-4-en-3-one tetracyclic core is the fundamental structural motif of progesterone and its derivatives[1]. While native progesterone exhibits potent neuroprotective properties, its clinical utility in acute trauma is severely bottlenecked by poor aqueous solubility and rapid hepatic first-pass metabolism[2]. This guide provides an objective, data-driven comparison of the pharmacokinetics (PK) of native progesterone, its endogenous metabolite 20α-hydroxypregn-4-en-3-one (20α-DHP), and the synthetic water-soluble analog EIDD-036[3].

Physicochemical and Pharmacokinetic Comparison

To understand the behavior of these compounds in biological systems, we must first compare their foundational physicochemical properties.

CompoundStructural ModificationLogPRelative Aqueous SolubilityHalf-Life (Rat IV/IM)BBB Penetration
Progesterone Native pregn-4-en-3-one core3.87<0.01 mg/mL~10-15 minHigh
20α-DHP C20 Ketone reduced to hydroxyl~3.50<0.01 mg/mL~15-20 minHigh
EIDD-036 C20 Ketone converted to oxime~2.80~0.1 mg/mL~1-2 hoursHigh
EIDD-1723 Prodrug of EIDD-036<2.00>100x ProgesteroneRapid conversionHigh (as EIDD-036)

Data synthesized from PubChem and neuropharmacological evaluations[2][4].

Mechanistic Pharmacokinetics: Causality & Dynamics

As an application scientist, it is critical to look beyond the raw data and understand the causality behind why structural modifications alter the PK profile of the pregn-4-en-3-one scaffold.

  • Native Progesterone: The high lipophilicity (LogP 3.87) of the unmodified core dictates its PK profile[4]. It requires lipid-based vehicles (e.g., cyclodextrins) for administration, which complicates rapid bolus dosing. Once in circulation, it is rapidly metabolized by hepatic cytochrome P450 enzymes and 20α-hydroxysteroid dehydrogenase (20α-HSD), resulting in a highly restricted half-life[5].

  • 20α-Hydroxypregn-4-en-3-one (20α-DHP): This endogenous metabolite is formed via the reduction of the C20 ketone by 20α-HSD[6]. While it retains partial progestogenic activity, it undergoes rapid glucuronidation and biliary excretion, offering no therapeutic PK advantage over the parent hormone[5].

  • EIDD-036 & EIDD-1723: To bypass the solubility trap, researchers modified the C20 position to an oxime, yielding EIDD-036 (20-(hydroxyimino)pregn-4-en-3-one)[3]. Further derivatization yields the prodrug EIDD-1723, which boasts a >100-fold increase in aqueous solubility[2].

    • Causality: The enhanced solubility allows EIDD-1723 to be formulated in simple aqueous solutions for rapid intramuscular (IM) injection. In vivo, it undergoes rapid, first-order elimination kinetics as it hydrolyzes into the active EIDD-036, which efficiently crosses the blood-brain barrier (BBB) to exert neuroprotective effects in traumatic brain injury (TBI) models[2].

Pathway P4 Progesterone (Pregn-4-ene-3,20-dione) DHP 20α-DHP (Active Metabolite) P4->DHP 20α-HSD (Hepatic) EIDD1723 EIDD-1723 (Water-Soluble Prodrug) EIDD036 EIDD-036 (Progesterone 20-oxime) EIDD1723->EIDD036 In vivo hydrolysis EIDD036->P4 Structural Analog

Fig 1. Metabolic and synthetic pathways of pregn-4-en-3-one derivatives.

Experimental Methodology: In Vivo PK Profiling Protocol

PK assays for highly lipophilic steroids must be designed as self-validating systems to prevent non-specific binding and matrix suppression. Below is the optimized LC-MS/MS workflow for evaluating these analogs.

Step 1: Formulation and Administration

  • Action: Administer 10 mg/kg of EIDD-1723 (in aqueous saline) or Progesterone (in cyclodextrin vehicle) via IM injection to Sprague-Dawley rats[2].

  • Causality: Using formulation-appropriate vehicles ensures that absorption kinetics reflect the true physiological uptake of the compound rather than vehicle-induced precipitation at the injection site.

Step 2: Serial Blood Sampling

  • Action: Collect 200 µL blood samples via jugular catheter at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C.

  • Causality: Immediate chilling and EDTA chelation halt ex vivo enzymatic degradation of the oxime and prodrug linkages, preserving the true in vivo metabolic snapshot.

Step 3: Sample Extraction (Self-Validating LLE)

  • Action: Spike plasma with Progesterone-d9 (Internal Standard). Perform protein precipitation (PPT) with cold acetonitrile, followed by Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE).

  • Causality: Steroids bind aggressively to Corticosteroid-Binding Globulin (CBG). PPT denatures CBG to release the analyte but leaves polar phospholipids that cause MS ion suppression. The secondary MTBE extraction isolates the lipophilic pregn-4-en-3-one core while leaving suppressive phospholipids in the aqueous phase. The internal standard self-validates the extraction recovery efficiency of every single sample.

Step 4: LC-MS/MS Quantification

  • Action: Analyze reconstituted samples using a C18 column coupled to a triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Causality: The pregn-4-en-3-one core lacks strong UV chromophores. ESI+ MRM provides the necessary sensitivity and specificity to distinguish between the parent drug, prodrug, and metabolites based on unique mass-to-charge transitions.

Workflow Step1 1. Formulation & Dosing IM Injection (10 mg/kg) Step2 2. Serial Blood Sampling 0.25h to 24h Timepoints Step1->Step2 Step3 3. Dual Extraction PPT + MTBE LLE Step2->Step3 Step4 4. LC-MS/MS Analysis ESI+ MRM Mode Step3->Step4 Step5 5. PK Parameter Calculation Non-Compartmental Analysis Step4->Step5

Fig 2. Self-validating in vivo pharmacokinetic profiling workflow.

Sources

Comparative

Evaluating pregn-4-en-3-one cross-reactivity in steroid ELISA kits

Title: Evaluating Pregn-4-en-3-one Cross-Reactivity in Steroid ELISA Kits: A Comparative Guide for High-Fidelity Immunoassays Introduction Pregn-4-en-3-one, universally known as progesterone, is a C-21 steroid hormone cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating Pregn-4-en-3-one Cross-Reactivity in Steroid ELISA Kits: A Comparative Guide for High-Fidelity Immunoassays

Introduction Pregn-4-en-3-one, universally known as progesterone, is a C-21 steroid hormone critical to reproductive physiology, embryogenesis, and neurosteroidogenesis[1]. For drug development professionals and clinical researchers, accurately quantifying progesterone is paramount. However, the fundamental challenge in steroid immunoassays lies in the high degree of structural homology across the steroidogenic pathway[2]. Endogenous metabolites (e.g., 17-hydroxyprogesterone, 5β-dihydroprogesterone) and synthetic analogs (e.g., norgestomet, medroxyprogesterone) frequently cross-react with capture antibodies, compromising assay specificity and data integrity[3][4].

As a Senior Application Scientist, I approach assay selection not as a purchasing decision, but as an exercise in analytical risk management. This guide deconstructs the mechanisms of cross-reactivity, objectively compares commercial platforms, and provides a self-validating protocol to empirically determine assay fidelity in your own laboratory.

The Mechanistic Basis of Steroid Cross-Reactivity

Because steroids are low-molecular-weight haptens, progesterone ELISAs universally employ a competitive binding format[5][6]. In this system, unlabeled progesterone from the biological sample competes with an enzyme-labeled progesterone conjugate (the tracer) for a limited number of immobilized antibody binding sites[5].

The Causality of False Positives: If a structurally similar steroid (the cross-reactant) is present in the matrix, it will compete for these limited binding sites. The displacement of the enzyme conjugate by the cross-reactant reduces the final colorimetric signal upon substrate addition. Because signal intensity is inversely proportional to analyte concentration in a competitive ELISA, this displacement is erroneously interpreted by the standard curve as a falsely elevated progesterone concentration[4][7].

CompetitiveELISA cluster_0 Sample Components P4 Progesterone (Target) Ab Immobilized Antibody (Limited Sites) P4->Ab Binds CR Cross-Reactant (e.g., 17-OHP) CR->Ab Competes Tracer Enzyme-Conjugate (Tracer) Tracer->Ab Competes Signal Reduced Signal = False High Readout Ab->Signal Inverse Output

Competitive ELISA mechanism showing how cross-reactants cause false-positive readouts.

Comparative Cross-Reactivity Profiles of Commercial Platforms

Not all assays are created equal. The specificity of a progesterone immunoassay depends heavily on the immunogen design (specifically, which carbon position was used to conjugate the steroid to the carrier protein) and whether the antibody is monoclonal or polyclonal[6][8].

Below is a comparative synthesis of cross-reactivity data from leading commercial assay platforms. This data highlights the specific interferents that researchers must account for based on their chosen kit.

Assay Platform / ManufacturerAssay TypeMajor Cross-Reactants & % InterferenceNotable Specificity Features
Roche Elecsys Progesterone II [3]Automated ECLIA5β-Dihydroprogesterone (18.2%)17-OH-Progesterone (0.5-4.9%)High susceptibility to 5β-reduced metabolites. Clinically relevant interference from 11-deoxycortisol[3].
DBC Direct Progesterone ELISA [9]Competitive ELISA11α-OH-Progesterone (100%)Deoxycorticosterone (1.7%)Near-total cross-reactivity with the 11α-OH epimer. Excellent specificity against cortisol (<0.1%)[9].
Sigma-Aldrich Progesterone ELISA Monoclonal ELISACorticosterone (0.74%)Cortisone (0.11%)Monoclonal antibody provides tight specificity; negligible cross-reactivity with estrogens (<0.01%).
Creative Diagnostics Human Progesterone [10]Competitive ELISANon-target steroids (<0.5%)Engineered for high specificity; ideal for differentiating low-level follicular phase progesterone[10].

Data Interpretation: If your experimental model involves 21-hydroxylase deficiency (where 17-OH-progesterone accumulates) or synthetic progestin administration, generic polyclonal kits may yield severe overestimations[3][4]. In such cases, monoclonal ELISAs or LC-MS/MS orthogonal validation is mandatory.

Self-Validating Protocol: Empirical Evaluation of Cross-Reactivity

Relying solely on manufacturer inserts is a risk in rigorous drug development. Laboratories must empirically validate cross-reactivity in their specific sample matrix. The gold standard for this is the 50% Displacement (B/B0) Method [11].

The Causality of the Method: By determining the concentration of the cross-reactant required to reduce the maximum assay signal by 50% (B/B0 = 50%), and comparing it to the target steroid's 50% displacement concentration, we derive a standardized, concentration-independent percentage of cross-reactivity[11].

Step-by-Step Methodology:

  • Matrix Preparation: Procure a steroid-free matrix (e.g., charcoal-stripped serum or standard assay buffer) to eliminate endogenous baseline interference[11].

  • Standard Curve Generation (Target): Prepare a serial dilution of pure pregn-4-en-3-one (e.g., 0, 0.1, 0.5, 2.0, 10, 40 ng/mL).

  • Spiking the Interferent: Prepare a parallel serial dilution of the suspected cross-reactant (e.g., norgestomet or 17-OH-progesterone) in the same steroid-free matrix, spanning a broader concentration range (up to 1000 ng/mL)[3][11].

  • Assay Execution: Run both sets of standards concurrently on the same competitive ELISA plate according to the manufacturer's protocol[11][12].

  • Data Transformation: Calculate the B/B0 ratio for all wells using the optical density (OD): % Binding (B/B0) = (OD of Standard / OD of Zero Standard) × 100[5]

  • Cross-Reactivity Calculation: Identify the concentration of progesterone ( Cprog​ ) and the cross-reactant ( Ccr​ ) that result in exactly 50% B/B0. % Cross-Reactivity = ($C_{prog}$ / $C_{cr}$) × 100[7][11]

ProtocolWorkflow Step1 1. Prepare Steroid-Free Matrix (Charcoal-Stripped Serum) Step2 2. Serial Dilution: Target vs. Cross-Reactant Step1->Step2 Step3 3. Execute Competitive ELISA (Incubate -> Wash -> TMB -> Stop) Step2->Step3 Step4 4. Calculate B/B0 Ratio (OD_Sample / OD_Zero) Step3->Step4 Step5 5. Determine 50% Displacement & Compute % Cross-Reactivity Step4->Step5

Workflow for empirical validation of steroid immunoassay cross-reactivity.

Mitigation Strategies for High-Fidelity Assays

When cross-reactivity is unavoidable due to physiological accumulation of metabolites, the following strategies must be employed:

  • Solid-Phase Extraction (SPE): Prior to ELISA, process samples through an SPE cartridge (e.g., C18). Washing with optimized methanol/water gradients can elute polar interfering substances before eluting the target progesterone[11].

  • Antibody Titration & Blocking: If developing in-house assays, optimizing the blocking buffer (e.g., BSA vs. caseinate) and titrating the primary antibody can improve the signal-to-noise ratio, though it rarely eliminates true structural cross-reactivity[6][11].

  • Orthogonal LC-MS/MS: Immunoassays should be cross-validated with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While ELISAs offer high-throughput screening, LC-MS/MS resolves steroids purely by mass-to-charge ratio and retention time, bypassing antibody limitations entirely[3][13].

Evaluating pregn-4-en-3-one cross-reactivity is not a mere compliance checkbox; it is a fundamental requirement for scientific integrity. By understanding the competitive binding mechanism, critically comparing kit specifications, and rigorously executing in-house B/B0 validations, researchers can safeguard their data against the silent threat of steroid structural homology.

References

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC. nih.gov.[Link]

  • Human Progesterone ELISA Kit For Reproductive Health Research. Creative Diagnostics.[Link]

  • Comparison of commercial progesterone assays for evaluation of luteal status in dairy cows. nih.gov.[Link]

  • Progesterone Enzyme Immunoassay Test Kit. Core Lab Supplies. [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed. nih.gov.[Link]

  • PROGESTERONE ELISA. Diagnostics Biochem Canada.[Link]

  • Salivary Progesterone ELISA Kit. Salimetrics.[Link]

  • Progesterone ELISA. Amazon S3.[Link]

  • Progesterone immunoassay cross-reactivity | Download Table. ResearchGate.[Link]

  • Technical Guide for ELISA - Protocols. SeraCare.[Link]

  • CORTICOSTEROID ELISA A competitive enzyme immunoassay. R-Biopharm.[Link]

Sources

Validation

Comparing in vitro and in vivo metabolism rates of pregn-4-en-3-one

Title: Comparing In Vitro and In Vivo Metabolism Rates of Pregn-4-en-3-one Derivatives (Progesterone) Executive Summary In steroid drug development and endocrinology, accurately profiling the metabolic clearance of the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparing In Vitro and In Vivo Metabolism Rates of Pregn-4-en-3-one Derivatives (Progesterone)

Executive Summary

In steroid drug development and endocrinology, accurately profiling the metabolic clearance of the pregn-4-en-3-one backbone—most notably progesterone (pregn-4-ene-3,20-dione) and its primary active metabolite 20α-hydroxypregn-4-en-3-one (20α-DHP)—is critical for predicting bioavailability and systemic half-life. Because native steroids exhibit notoriously poor oral bioavailability, understanding the discrepancy between in vitro hepatic clearance and in vivo systemic clearance is a fundamental challenge for researchers.

This guide provides an objective, data-driven comparison of in vitro and in vivo metabolism rates for pregn-4-en-3-one derivatives. By dissecting the causality behind experimental choices and establishing self-validating protocols, this document serves as an authoritative framework for performing In Vitro-In Vivo Extrapolation (IVIVE) in steroid pharmacology.

Mechanistic Overview: The Pregn-4-en-3-one Metabolic Pathway

The metabolism of the pregn-4-en-3-one structure is highly fractionated across different subcellular compartments and extrahepatic tissues.

  • Phase I Hydroxylation (Microsomal): Cytochrome P450 enzymes, predominantly CYP3A4 and CYP2C19, hydroxylate the steroid core to form 6β-hydroxyprogesterone and 16α-hydroxyprogesterone[1].

  • Phase I Reduction (Cytosolic & Microsomal): The reduction of the C20 ketone to form 20α-hydroxypregn-4-en-3-one is catalyzed by soluble aldo-keto reductases (specifically AKR1C1) found in the cytosol[2]. Concurrently, 5α-reductase (membrane-bound) reduces the delta-4 double bond.

Causality Insight: An in vitro assay utilizing only Human Liver Microsomes (HLMs) will capture CYP450-mediated hydroxylation but will completely miss the AKR1C1-mediated conversion to 20α-hydroxypregn-4-en-3-one. To achieve an accurate metabolic profile, researchers must use either a combination of HLMs and Human Liver Cytosol (HLC) or S9 fractions.

MetabolicPathway Prog Pregn-4-ene-3,20-dione (Progesterone) Met1 20α-hydroxypregn-4-en-3-one (20α-DHP) Prog->Met1 AKR1C1 / 20α-HSD (Cytosol) Met2 6β / 16α-hydroxyprogesterone (CYP3A4 Metabolites) Prog->Met2 CYP3A4 / CYP2C19 (Microsomes) Met3 5α-pregnane-3,20-dione (5α-DHP) Prog->Met3 5α-Reductase (Microsomes) Met1->Prog HSD17B2 (Oxidation)

Fig 1: Primary metabolic pathways of pregn-4-ene-3,20-dione across subcellular fractions.

In Vitro Metabolism Profiling

Self-Validating Protocol: Intrinsic Clearance ( CLint​ ) via Substrate Depletion

To calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ), substrate depletion assays are utilized. This system is "self-validating" because it incorporates a minus-cofactor control to rule out chemical instability, ensuring that any observed depletion is strictly enzymatically driven.

Step-by-Step Methodology:

  • Preparation: Dilute pooled Human Liver Microsomes (HLMs) or S9 fractions to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Substrate Addition: Spike the pregn-4-en-3-one substrate (e.g., progesterone) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Validation: Initiate the reaction by adding 1 mM NADPH. Validation Check: Run a parallel control substituting NADPH with an equivalent volume of buffer (-NADPH control).

  • Quenching: At predetermined intervals (0, 5, 10, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Progesterone-d9).

  • Quantification: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Calculation: Plot the natural log of the remaining substrate percentage versus time. The slope ( −k ) yields the half-life ( t1/2​=0.693/k ). Calculate CLint​ as: CLint​=(k×V)/P , where V is incubation volume and P is protein mass.

Quantitative Data Summary: In Vitro Parameters

In vitro data demonstrates that the pregn-4-en-3-one backbone is rapidly metabolized by human hepatic fractions, primarily driven by CYP3A4 and AKR1C enzymes[1][2][3].

ParameterSubcellular FractionValuePrimary EnzymeReference
Half-life ( t1/2​ ) Human Liver Microsomes~2.7 minCYP3A4, CYP2C19[3]
CLint​ (6β-OHP formation) Recombinant CYP3A42.3 µL/min/pmolCYP3A4[1]
CLint​ (16α-OHP formation) Recombinant CYP3A41.3 µL/min/pmolCYP3A4[1]

In Vivo Clearance & Pharmacokinetics

The Extrahepatic Discrepancy (Causality Insight)

When transitioning from in vitro to in vivo, a massive physiological discrepancy emerges. The average hepatic blood flow in a human adult is approximately 1.45 L/min . However, the in vivo Metabolic Clearance Rate (MCR) of progesterone ranges from 1.74 L/min to 2.4 L/min [4][5]. Because systemic clearance exceeds total hepatic blood flow, the hepatic extraction ratio mathematically exceeds 1.0. This proves definitively that extrahepatic metabolism (occurring in the intestines, kidneys, and target tissues) is a primary driver of pregn-4-en-3-one clearance[3].

Self-Validating Protocol: In Vivo Metabolic Clearance Rate (MCR)

To accurately measure in vivo clearance without the confounding variable of endogenous pulsatile secretion, a continuous isotopic infusion method is required. This protocol is self-validating because it relies on achieving an isotopic steady state, verifying equilibrium before data extraction.

Step-by-Step Methodology:

  • Tracer Preparation: Prepare a sterile physiological saline solution containing [3H]-labeled progesterone (or a specific pregn-4-en-3-one derivative).

  • Continuous Infusion: Administer the tracer intravenously via a calibrated syringe pump at a constant rate (e.g., 0.1 µCi/min) for 120–180 minutes.

  • Steady-State Verification: Draw serial blood samples from the contralateral antecubital vein at 120, 140, and 160 minutes. Validation Check: The variance in radioactivity between these three samples must be <5% to confirm that an isotopic steady state has been achieved.

  • Extraction & Separation: Extract the plasma with diethyl ether. Separate the parent compound from its metabolites (such as 20α-hydroxypregn-4-en-3-one) using Sephadex LH-20 chromatography or HPLC.

  • Calculation: Calculate the MCR using the formula: MCR=R/Css​ , where R is the infusion rate of the tracer (dpm/min) and Css​ is the steady-state concentration of the tracer in plasma (dpm/L).

Quantitative Data Summary: In Vivo Parameters

Clinical studies utilizing continuous infusion highlight the rapid systemic clearance of these steroids and the significant conversion to the 20α-DHP metabolite[4][5].

ParameterPhysiological StateValueNotesReference
MCR (Systemic Clearance) Menstrual Cycle2510 ± 135 L/dayApprox. 1.74 L/min (Exceeds hepatic blood flow)[4]
MCR (Systemic Clearance) Midgestation3450 ± 194 L/dayApprox. 2.40 L/min (Increased volume of distribution)[5]
Conversion Rate Menstrual Cycle10.9 ± 0.72%Conversion of Progesterone to 20α-hydroxypregn-4-en-3-one[4]

In Vitro-In Vivo Extrapolation (IVIVE) Analysis

When comparing the two datasets, it becomes evident that traditional IVIVE models using only hepatic microsomes will severely underpredict the in vivo clearance of pregn-4-en-3-one derivatives.

To build a robust IVIVE model for steroid therapeutics, researchers must integrate scaling factors that account for:

  • Cytosolic Reductases: Incorporating S9 fractions to capture AKR1C-mediated reduction.

  • Intestinal Metabolism: Factoring in first-pass intestinal clearance, which significantly degrades orally administered steroids[3].

IVIVEWorkflow cluster_invitro In Vitro (Hepatic Fractions) cluster_invivo In Vivo (Systemic) Start Pregn-4-en-3-one Clearance Study HLM Microsomes (CYP450) Cytosol (AKR1C) Start->HLM Animal Human Model (IV Infusion) Start->Animal Clint Intrinsic Clearance (CL_int) HLM->Clint LC-MS/MS Depletion IVIVE IVIVE Scaling (Underprediction Flag) Clint->IVIVE Scaling Factors Clsys Systemic Clearance (CL_sys) Animal->Clsys Steady-State Sampling Clsys->IVIVE Direct MCR ExtraHep Extrahepatic Metabolism (Intestine, Placenta) IVIVE->ExtraHep Gap Analysis

Fig 2: IVIVE logical workflow highlighting the gap between in vitro and in vivo clearance.

References

  • Lin, T. J., et al. "Metabolic Clearance Rate of Progesterone in the Menstrual Cycle." The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. Available at:[Link]

  • Billiar, R. B., et al. "The Metabolic Clearance Rate and Uterine Extraction of Progesterone at Midgestation." Endocrine Research Communications, Taylor & Francis. Available at:[Link]

  • Tracy, T. S., et al. "Characterization of Maternal and Fetal CYP3A-Mediated Progesterone Metabolism." NIH PubMed Central. Available at:[Link]

  • Plant, K., et al. "Progesterone Metabolism by Human and Rat Hepatic and Intestinal Tissue." ResearchGate. Available at:[Link]

  • Penning, T. M., et al. "Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes." ResearchGate. Available at:[Link]

Sources

Comparative

Analytical Validation of Pregn-4-en-3-one Reference Standards: A Comparative Guide for Steroid Hormone Assays

As a Senior Application Scientist, I approach the validation of analytical reference standards not as a routine regulatory hurdle, but as the mechanistic foundation of assay specificity. In endocrinology, pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of analytical reference standards not as a routine regulatory hurdle, but as the mechanistic foundation of assay specificity. In endocrinology, pharmacokinetics, and doping control, the quantification of steroid hormones requires standards of unimpeachable integrity.

Pregn-4-en-3-one is a foundational 3-oxo-Delta(4) C21-steroid [1]. Its epimeric metabolites—specifically (20R)-20-hydroxypregn-4-en-3-one and (20S)-20-hydroxypregn-4-en-3-one—present distinct analytical challenges. Because these steroid epimers share identical molecular weights and highly conserved fragmentation pathways, isobaric interference is a constant threat. Selecting, validating, and utilizing the correct reference standard tier is critical to ensuring that your pharmacokinetic models reflect biological reality rather than chromatographic artifacts.

Mechanistic Causality in Standard Selection

The biological activity of steroids is dictated by their precise three-dimensional conformation. For example, the reduction of progesterone yields different epimers depending on the specific hydroxysteroid dehydrogenase (HSD) enzyme involved. The (20R)-epimer (CAS 145-15-3) requires precise electron ionization (EI) mass spectrometry libraries for structural confirmation [2], while its (20S) counterpart exhibits entirely different receptor binding affinities.

If an analytical method fails to resolve these epimers, or if the reference standard itself contains a mixture of both, the resulting quantitative data is fundamentally flawed. Therefore, the selection between a Certified Reference Material (CRM), a Secondary Pharmacopeial Standard [3], or a Research Grade chemical [4] must be driven by the assay's required uncertainty budget.

Steroid Metabolic Pathway: The Origin of Epimeric Complexity

Pathway A Progesterone (Pregn-4-ene-3,20-dione) B 20α-HSD (Enzyme) A->B Stereoselective Reduction C 20β-HSD (Enzyme) A->C Stereoselective Reduction D (20S)-20-Hydroxypregn-4-en-3-one (20α-DHP) B->D E (20R)-20-Hydroxypregn-4-en-3-one (20β-DHP) C->E

Enzymatic reduction of progesterone leading to 20R and 20S epimers of hydroxypregn-4-en-3-one.

Comparative Performance Data of Standard Tiers

Not all reference materials are created equal. The table below objectively compares the analytical rigor applied to different tiers of Pregn-4-en-3-one standards.

Analytical ParameterCertified Reference Material (CRM)Secondary Standard (EP/USP Impurity)Research Grade Chemical
Purity Determination Orthogonal (qNMR + Mass Balance)Relative (HPLC-UV or LC-MS)Area % (HPLC-UV only)
Stereochemical Certification Certified via Chiral LC-MS & PolarimetryOften specified, rarely certifiedUncertified
Metrological Traceability SI-traceable (via primary standards)Traceable to Primary PharmacopeiaNone
Uncertainty Budget (k=2) Fully characterized and reportedNot providedNot provided
Optimal Use Case Clinical diagnostics, Isotope dilutionRoutine QC, System suitabilityEarly discovery, in vitro assays

Self-Validating Analytical Protocols

A robust analytical protocol must be a self-validating system . This means the system does not blindly rely on the label claim of an external standard; instead, it utilizes orthogonal techniques based on fundamental physical constants. If the results from two independent physical principles mathematically converge, the standard's purity is self-validated.

Protocol 1: Absolute Quantification via qNMR & Mass Balance

Objective: Determine the absolute mass fraction of the Pregn-4-en-3-one standard without relying on a pre-existing homologous steroid standard.

  • Orthogonal Impurity Profiling (Mass Balance):

    • Karl Fischer Titration & TGA: Quantify water and volatile solvent content.

    • Residue on Ignition (ROI): Quantify inorganic salt impurities.

    • HPLC-UV/CAD: Quantify related organic impurities.

    • Causality: Traditional HPLC-UV purity (Area %) ignores water, salts, and non-chromophoric impurities. Mass balance accounts for all mass in the vial.

  • Internal Standard Selection for qNMR:

    • Select NIST SRM 350b (Benzoic Acid) as the internal standard.

    • Causality: Benzoic acid is SI-traceable, and its aromatic protons ( δ 7.4–8.0 ppm) do not overlap with the steroid's aliphatic or C4-alkene protons.

  • Sample Co-dissolution:

    • Accurately weigh ~10 mg of the steroid candidate and ~5 mg of the internal standard into a single vial using a microbalance ( d=0.001 mg). Dissolve in 600 µL of CDCl3​ .

  • NMR Acquisition:

    • Acquire a 1H -NMR spectrum at 600 MHz with a relaxation delay (D1) of 60 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias and ensuring quantitative accuracy.

  • Convergence Check:

    • Integrate the C4-alkene proton of the steroid ( δ ~5.7 ppm) against the aromatic protons of benzoic acid to calculate the absolute mass fraction.

    • Self-Validation: The qNMR purity must mathematically equal 100% - (Water% + Volatiles% + Inorganics% + Chromatographic Impurities%). If ∣qNMR−MassBalance∣<0.5% , the material is validated.

Protocol 2: Stereoisomeric Resolution via Chiral LC-MS/MS

Objective: Resolve and quantify the enantiomeric excess (ee%) of (20R)- vs (20S)-hydroxypregn-4-en-3-one.

  • Sample Preparation:

    • Dissolve the standard in LC-MS grade methanol to a concentration of 1 mg/mL.

    • Causality: Methanol ensures complete solubilization of the lipophilic steroid backbone while remaining compatible with normal-phase diluents.

  • Chromatographic Separation:

    • Inject 2 µL onto an Amylose-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm).

    • Causality: The helical structure of the amylose stationary phase forms transient diastereomeric inclusion complexes with the steroid epimers, exploiting their subtle 3D spatial differences for baseline resolution.

  • Mobile Phase Gradient:

    • Run an isocratic elution of 80:20 Hexane:Isopropanol at 1.0 mL/min.

    • Causality: Isocratic normal-phase conditions prevent baseline drift and maintain constant chiral selector interaction times, which is critical for reproducible epimer separation.

  • Mass Spectrometric Detection:

    • Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Monitor the transition m/z 317.2 281.2.

    • Causality: APCI is superior to ESI for neutral, non-polar steroids. The loss of water (-18 Da) from the hydroxyl group at C20 is the most thermodynamically stable and abundant fragmentation pathway.

Visualizing the Analytical Logic

The workflow below illustrates the self-validating logic required to elevate a raw chemical candidate into a Certified Reference Material.

Workflow S1 Pregn-4-en-3-one Candidate Material (Unknown Purity & Stereochemistry) S2 Quantitative NMR (qNMR) Absolute Mass Fraction S1->S2 S3 Mass Balance (HPLC + KF + TGA + ROI) S1->S3 S4 Chiral LC-MS/MS Enantiomeric Excess (ee%) S1->S4 S5 Orthogonal Convergence Check |qNMR - Mass Balance| < 0.5% S2->S5 Purity Data S3->S5 Purity Data S4->S5 Stereochemical Data S6 Certified Reference Material (CRM) Self-Validated System S5->S6 Pass S7 Re-purification Required S5->S7 Fail

Orthogonal validation workflow for certifying Pregn-4-en-3-one reference standards.

References

  • National Center for Biotechnology Information (NIH). "Pregn-4-en-3-one | C21H32O | CID 10902673 - PubChem." PubChem Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Pregn-4-en-3-one, 20-hydroxy-, (20R)-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Validation

Inter-Laboratory Validation of Pregn-4-en-3-one Quantification: LC-MS/MS vs. Immunoassays

The Analytical Challenge in Steroid Endocrinology The accurate quantification of the pregn-4-en-3-one steroid backbone—most notably pregn-4-ene-3,20-dione (progesterone) and its active metabolites like 20α-hydroxypregn-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Steroid Endocrinology

The accurate quantification of the pregn-4-en-3-one steroid backbone—most notably pregn-4-ene-3,20-dione (progesterone) and its active metabolites like 20α-hydroxypregn-4-en-3-one—is a critical requirement in reproductive endocrinology, in vitro fertilization (IVF) monitoring, and pharmacokinetic drug development[1][2].

Historically, clinical and research laboratories have relied heavily on immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISA) and automated Chemiluminescent Immunoassays (ECLIA). However, the structural homology among circulating steroid hormones frequently leads to analytical cross-reactivity[3]. As the demand for ultra-sensitive, matrix-independent quantification grows, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive gold standard[4].

This guide provides an objective, data-driven comparison of these methodologies, detailing the causality behind their performance differences and offering self-validating protocols for rigorous laboratory implementation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, any quantification method must operate as a self-validating system. Below are the optimized, step-by-step workflows for both LC-MS/MS and ELISA, detailing the mechanistic reasoning behind each critical step.

Protocol A: High-Throughput LC-MS/MS Quantification (The Gold Standard)

This protocol utilizes a one-step protein precipitation and phospholipid removal strategy to eliminate matrix effects before mass analysis[5].

  • System Suitability Testing (SST): Before processing biological samples, inject a neat standard. Causality: This verifies retention time stability (±0.1 min) and peak asymmetry (0.8–1.2), ensuring the UPLC column is fully equilibrated and free of voiding.

  • Internal Standard (IS) Addition: Aliquot 100 µL of serum/saliva and immediately spike with 10 µL of 13C3​ -Progesterone. Causality: The stable isotope co-elutes exactly with the endogenous analyte, perfectly correcting for any downstream extraction losses or matrix-induced ion suppression in the MS source.

  • Protein Precipitation & Phospholipid Removal: Add 300 µL of crash solvent (Acetonitrile with 0.1% Formic Acid) and pass through a phospholipid-removal solid-phase extraction (SPE) plate. Causality: Phospholipids are the primary cause of ion suppression in electrospray ionization (ESI). Removing them ensures a stable baseline and maximizes the signal-to-noise (S/N) ratio.

  • UPLC Separation & MRM Detection: Inject the eluate onto a C18 column using a gradient of water/methanol. Detect via Multiple Reaction Monitoring (MRM) using specific transitions (e.g., precursor m/z 315.2 product m/z 97.1). Self-Validation Check: The S/N ratio for the Lower Limit of Quantification (LLOQ) must be 10, and the blank matrix must show no interfering peaks at the analyte's retention time.

Protocol B: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

While highly automated, immunoassays require strict environmental controls to mitigate cross-reactivity and drift.

  • Standard Curve Preparation: Prepare a 6-point standard curve in a matrix identical to the samples (e.g., steroid-stripped serum). Causality: Matrix matching normalizes the background absorbance, preventing artificial inflation of sample concentrations.

  • Competitive Incubation: Add 50 µL of sample and 100 µL of enzyme-conjugated progesterone to the microplate coated with anti-progesterone antibodies. Incubate at a strictly controlled 25°C. Causality: Temperature gradients across the plate ("edge effects") alter binding kinetics, causing severe intra-assay variance.

  • Stringent Washing: Wash the plate 4 times with a Tween-20 buffer. Causality: Incomplete washing leaves weakly bound, non-specific structural analogs (like 17-OH-progesterone) in the well, leading to a false-positive signal.

  • Optical Readout & QC Verification: Add substrate, stop the reaction, and read absorbance at 450 nm. Self-Validation Check: Back-calculated Quality Control (QC) samples (High, Medium, Low) must fall within ±15% of their nominal values, and the standard curve R2 must be 0.99.

G cluster_LCMS LC-MS/MS Workflow (Gold Standard) cluster_IA Immunoassay Workflow (ELISA/ECLIA) Start Biological Sample (Serum/Saliva) IS Add Stable Isotope IS (Corrects Ion Suppression) Start->IS Bind Antibody Incubation (Cross-reactivity Risk) Start->Bind Prep Protein Precipitation & Phospholipid Removal IS->Prep LC UPLC Separation (Resolves Isobars) Prep->LC MS MRM Detection (High Specificity) LC->MS Wash Wash Steps (Matrix Removal) Bind->Wash Read Optical/Luminescent Readout Wash->Read

Fig 1. Divergent analytical workflows for pregn-4-en-3-one quantification.

Inter-Laboratory Validation & Performance Data

When evaluating these methods across multiple laboratories, the divergence in analytical reliability becomes stark. Recent multicenter studies analyzing salivary and serum sex hormones demonstrated that ELISA methodologies frequently overestimate progesterone levels due to poor target specificity[6][7].

Conversely, LC-MS/MS demonstrates superior validity, particularly at the low concentrations expected in saliva or post-menopausal serum[7][8]. In a rigorous inter-laboratory validation for IVF monitoring, only two automated immunoassay analyzers maintained inter-assay Coefficients of Variation (CVs) below 10%, highlighting the risk of relying on immunoassays for critical clinical thresholds[9].

Quantitative Performance Comparison
Performance MetricLC-MS/MS (Gold Standard)Automated Immunoassay (ECLIA)Traditional ELISA
Analytical Specificity Excellent: Resolves isobars via retention time and m/z filtering.Moderate: Vulnerable to cross-reactivity with steroid metabolites.Poor to Moderate: High risk of non-specific binding.
Lower Limit of Quant. (LLOQ) ~20 pmol/L (0.006 ng/mL)[4]~50 - 100 pmol/L~100 - 150 pmol/L
Inter-Assay Precision (CV%) < 7% to 15%[5][10]> 10% across most platforms[9]10% - 20%
Matrix Interference Low: Ion suppression is mathematically corrected by the Internal Standard.Moderate to High: Matrix proteins can bridge or block antibodies.High: Frequently overestimates true hormone levels[7].
Throughput & Scalability Medium: Requires upfront sample preparation and sequential injection.Very High: Fully automated, continuous random access.High: Batch processing via 96-well microplates.

Note: In veterinary applications, validated LC-MS/MS assays for canine plasma have achieved dynamic ranges of 0.2 – 40 ng/mL with imprecision below 7% CV, setting a robust benchmark for evaluating in-clinic immunoassays[10].

Causality: Overcoming Matrix Effects & Cross-Reactivity

To understand why LC-MS/MS outperforms immunoassays in accuracy, one must examine the molecular mechanics of the assays.

The Immunoassay Pitfall: Antibodies used in ELISA and ECLIA recognize the 3D epitope of the pregn-4-en-3-one structure. However, biological samples are flooded with structurally identical precursors and metabolites (e.g., pregnenolone, 17-OH-progesterone, and 20α-dihydroprogesterone). Because these molecules differ by only a single hydroxyl group or double bond, they easily fit into the antibody's binding pocket, generating a false-positive signal. This is why immunoassays routinely suffer from a positive bias (often >+65% for related steroid panels)[5].

The LC-MS/MS Solution: Mass spectrometry bypasses epitope reliance entirely. By coupling Ultra-High-Performance Liquid Chromatography (which separates molecules based on hydrophobicity) with Tandem Mass Spectrometry (which fragments molecules and measures the exact mass-to-charge ratio of the fragments), LC-MS/MS creates a two-dimensional specificity grid. Even if a metabolite shares the exact same mass (an isobar), it will elute at a different retention time, rendering cross-reactivity impossible.

G Goal Pregn-4-en-3-one Quantification HighSens Low Concentration (Saliva/Menopause) Goal->HighSens HighThroughput High Throughput (IVF Monitoring) Goal->HighThroughput LCMS LC-MS/MS (High Specificity) HighSens->LCMS HighThroughput->LCMS If accuracy is critical IA Automated Immunoassay (Rapid Turnaround) HighThroughput->IA Success Reliable LLOQ (<20 pmol/L) LCMS->Success Caution Risk: Overestimation via Cross-reactivity IA->Caution

Fig 2. Decision matrix for progesterone quantification based on clinical needs.

Conclusion

While automated immunoassays provide the rapid turnaround times necessary for high-volume screening, they are fundamentally limited by target cross-reactivity and matrix interferences. For researchers and drug development professionals requiring absolute analytical certainty—especially at low physiological concentrations—LC-MS/MS is the mandatory alternative. By implementing robust sample preparation (such as phospholipid removal) and utilizing stable isotope internal standards, laboratories can establish self-validating LC-MS/MS workflows that guarantee precise, reproducible quantification of pregn-4-en-3-one and its metabolites.

References

  • LC-MS/MS test for progesterone outperforms traditional immunoassays. News-Medical.Net.[Link]

  • Precision of progesterone measurements with the use of automated immunoassay analyzers and the impact on clinical decisions for in vitro fertilization. PubMed.[Link]

  • Comparing immunoassay and mass spectrometry techniques for salivary sex hormone analysis. PubMed. [Link]

  • Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary progesterone and estradiol. PubMed.[Link]

  • Validation of an in-clinic immunoassay for measurement of canine progesterone. Clinical Theriogenology.[Link]

  • Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. MDPI.[Link]

  • 20alpha-Dihydroprogesterone | C21H32O2 | CID 8956. PubChem - NIH.[Link]

  • Isolation and Identification of Progesterone and 20α-Hydroxypregn-4-en-3-one in Ovarian Venous Blood of Rabbits. Oxford Academic.[Link]

  • Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification. ORBi.[Link]

Sources

Comparative

Comparative Efficacy of Pregn-4-en-3-one Derivatives vs. Standard Steroidal Therapies: A Technical Guide for Drug Development

As a Senior Application Scientist, evaluating steroidal scaffolds requires moving beyond basic structural biology into the realm of dynamic receptor-ligand kinetics and enzymatic inhibition. The pregn-4-en-3-one structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating steroidal scaffolds requires moving beyond basic structural biology into the realm of dynamic receptor-ligand kinetics and enzymatic inhibition. The pregn-4-en-3-one structure—the fundamental molecular backbone of progesterone—serves as a highly versatile pharmacophore. By engineering specific modifications at the C17 and C20 positions, researchers can diverge the molecule's therapeutic utility toward either potent endocrine modulation (via membrane progesterone receptors) or targeted oncological intervention (via CYP17A1 inhibition).

This guide objectively compares the efficacy of pregn-4-en-3-one derivatives against standard steroidal and non-steroidal therapies, providing the mechanistic causality and self-validating protocols necessary for robust drug development.

Oncological Efficacy: CYP17A1 Inhibition

In the treatment of androgen-sensitive prostatic cancer, blocking androgen synthesis is paramount. The enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase) catalyzes the conversion of C21 precursors into C19 androgens.

Mechanistic Causality

Standard therapies like Ketoconazole (a non-steroidal imidazole) competitively inhibit CYP17A1 but often suffer from off-target effects on other cytochrome P450 enzymes. In contrast, engineered [1] leverage the natural A- and B-ring steroidal architecture to achieve high-affinity binding within the enzyme's active site.

Crucially, the introduction of substituents with moderate-to-strong dipole properties at the 20-position (such as 20-oxime or 20β-ol groups) creates a superior coordination with the heme iron of CYP17A1. Stereochemistry is a critical determinant of efficacy here; for instance, 20β-ols demonstrate a 3- to 5-fold higher inhibitory potency than their 20α-ol counterparts[1].

Quantitative Comparison: CYP17A1 Inhibition

Table 1: Relative Inhibitory Potency against Human Testicular CYP17A1

Compound ClassSpecific DerivativeTarget EnzymeRelative Potency vs. StandardMechanistic Advantage
Non-Steroidal (Standard) KetoconazoleCYP17A1Baseline (1.0x)General P450 heme coordination
Pregn-4-en-3-one 20α-ol derivativeCYP17A1Sub-optimalWeak stereospecific alignment
Pregn-4-en-3-one 20β-ol derivativeCYP17A1> 3.0x Baseline Optimal dipole-heme coordination
Pregn-4-en-3-one 20-oxime derivativeCYP17A1> 4.0x Baseline Strongest nitrogen-heme binding
Pregn-5-en-3β-ol Δ5-skeleton analogsCYP17A1HighestPerfectly mimics natural substrate

(Data synthesized from SAR evaluations of human testicular C17,20-lyase inhibitors[1].)

Mechanism Substrate Progesterone / Pregnenolone Enzyme CYP17A1 Enzyme (Testicular / Adrenal) Substrate->Enzyme Binding Product Androgens (Androstenedione) Enzyme->Product Lyase Activity Preg4 Pregn-4-en-3-one Derivatives (20-oxime, 20β-ol) Preg4->Enzyme Potent Dipole Inhibition Std Standard Therapies (Ketoconazole) Std->Enzyme Competitive Inhibition

CYP17A1 inhibition mechanism comparing pregn-4-en-3-one derivatives and standard therapies.

Endocrinological Efficacy: Progesterone Receptor (mPRα) Modulation

Beyond oncology, the pregn-4-en-3-one scaffold is the definitive ligand for the membrane progesterone receptor α (mPRα). While standard progesterone acts as a full agonist across both nuclear (nPR) and membrane receptors, synthetic pregn-4-en-3-one derivatives can be tuned for receptor selectivity.

Mechanistic Causality

Binding affinity to mPRα is highly sensitive to the 3-keto and 20-keto groups. [2] reveals that removing the 20-keto group (e.g., 13-acetyl-18-norpregn-4-en-3-one) completely abolishes mPRα affinity. Conversely, adding bulk (methyl or methylene groups) at the 18 or 19 positions yields derivatives that bind mPRα with equal or greater affinity than standard progesterone, providing a pathway to engineer highly specific neurosteroid or reproductive modulators[2].

Quantitative Comparison: Receptor Binding Affinity

Table 2: Relative Binding Affinity (RBA) for mPRα

LigandTarget ReceptorRBA (%)Structural Dependency
Progesterone (Standard) mPRα100.0%Requires intact 3-keto and 20-keto
18-methylprogesterone mPRα> 100.0%Tolerates steric bulk at C18/C19
17-OH-19-nor-17α-pregn-4-en-3-one mPRα8.24%Steric hindrance at 17α reduces affinity
13-acetyl-18-norpregn-4-en-3-one mPRα< 0.1%Loss of 20-keto abolishes binding

(Progesterone utilized as the 100% baseline reference standard[2].)

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent artifactual data generation.

Protocol A: Radiometric HPLC CYP17A1 Inhibition Assay

Causality & Experience: While high-throughput fluorometric assays exist, they utilize synthetic substrates that do not accurately mimic the steroidal A/B-ring. We utilize [³H]-pregnenolone to ensure competitive binding kinetics accurately reflect physiological interactions.

  • Microsomal Preparation: Isolate human testicular or adrenal microsomes expressing wild-type CYP17A1. Normalize protein concentration using a standard BCA assay.

  • Substrate Incubation: In a pH 7.4 phosphate buffer containing an NADPH-generating system, introduce 1 μM[³H]-pregnenolone.

  • Inhibitor Titration: Add the pregn-4-en-3-one derivative across a logarithmic concentration gradient (10⁻¹⁰ to 10⁻⁵ M).

    • Self-Validation Checkpoint: Run a parallel plate using Ketoconazole as a positive control to normalize batch-to-batch microsomal variations.

  • Reaction Termination: Quench the reaction after 30 minutes using cold ethyl acetate to extract the lipophilic steroid metabolites.

  • HPLC Separation & Quantification: Resolve the substrate and products (DHEA, androstenedione) using reverse-phase HPLC coupled with an inline scintillation counter. Calculate the IC50 using non-linear regression.

Protocol A Microsome Preparation B [³H]-Substrate Incubation A->B C Inhibitor Titration B->C D HPLC Separation C->D E IC50 Quantification D->E

Self-validating radiometric HPLC workflow for quantifying CYP17A1 enzymatic inhibition.

Protocol B: Competitive Radioligand Binding Assay for mPRα

Causality & Experience: Dextran-coated charcoal is utilized in the separation phase because the dextran matrix acts as a molecular sieve. It rapidly adsorbs small, unbound lipophilic steroids while excluding large, membrane-bound receptor-ligand complexes, preventing the accidental stripping of high-affinity ligands.

  • Membrane Isolation: Prepare plasma membrane fractions from mPRα-expressing cells (e.g., MDA-MB-231).

  • Tracer Incubation: Incubate the membrane fractions with 4 nM [³H]-progesterone at 4°C overnight to reach equilibrium.

  • Competitive Displacement: Introduce unlabeled pregn-4-en-3-one analogs (10⁻¹¹ to 10⁻⁶ M).

    • Self-Validation Checkpoint: Include a non-specific binding (NSB) control well containing 10 μM of unlabeled standard progesterone.

  • Separation Phase: Add dextran-coated charcoal (1% charcoal, 0.5% Dextran T-70) at 4°C for exactly 5 minutes, followed by centrifugation at 5000 × g.

  • Data Analysis: Extract the supernatant (containing the receptor-bound [³H]-progesterone) and measure via liquid scintillation counting to determine the Relative Binding Affinity (RBA).

References

  • Synthesis and Evaluation of Pregnane Derivatives as Inhibitors of Human Testicular 17α-Hydroxylase/C17,20-Lyase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • US5264427A - 20-substituted pregnene derivatives and their use as androgen synthesis inhibitors Source: Google Patents URL
  • The role of the maturation-inducing steroid, 17,20β-dihydroxypregn-4-en-3-one, in male fishes: A review Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

The Causality of Strict Disposal: Why Zero-Drain Tolerance?

In drug development and biochemical research, handling C21-steroid hormones demands rigorous operational discipline. Pregn-4-en-3-one, commonly known as 1, is a potent endocrine disruptor and reproductive toxicant[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In drug development and biochemical research, handling C21-steroid hormones demands rigorous operational discipline. Pregn-4-en-3-one, commonly known as 1, is a potent endocrine disruptor and reproductive toxicant[1].

As a Senior Application Scientist, I frequently audit laboratory workflows, and the most common critical failure point I observe is improper waste segregation and disposal. Standard disposal methods fail because the steroid nucleus is highly stable. This guide establishes a self-validating system for Pregn-4-en-3-one disposal, ensuring that every step—from spill containment to final incineration—is grounded in chemical causality and environmental protection.

A dangerous misconception in many laboratories is that highly diluted aqueous washings of steroid hormones can be safely flushed down the sink. This is chemically and ecologically false.

Pregn-4-en-3-one possesses a highly stable cyclopenta[a]phenanthrene ring structure that strongly resists standard biodegradation. Environmental monitoring studies demonstrate that conventional waste stabilization ponds (WSPs) and municipal wastewater treatments only achieve approximately 75% removal efficiency for this compound. The remaining active hormone is discharged into2, where even nanogram-per-liter concentrations can cause feminization and severe reproductive harm to aquatic organisms[2]. Consequently, absolute zero-drain disposal is a mandatory operational standard.

Quantitative Hazard Profile

To build a safe disposal plan, we must first quantify the threat. The following table summarizes the hazard classifications that dictate our handling protocols.

Table 1: Physicochemical & Hazard Profile of Pregn-4-en-3-one

ParameterSpecificationOperational Implication
Chemical Identity Pregn-4-en-3-one (CAS: 57-83-0)Unique identifier required for hazardous waste manifesting.
Physical State White crystalline powderHigh risk of aerosolization; requires strict dust control.
Health Hazards Carc. 1A (H350), Repr. 1A (H360)Mandates N95/P100 respirators and double-gloving during cleanup.
Environmental Hazard Aquatic Chronic 1 (H410)Strictly prohibits any form of drain or municipal trash disposal.
Water Hazard Class WGK 3 (Extremely hazardous)Requires secondary containment for all liquid waste to protect groundwater.

(Data sourced from 3[3])

Emergency Spill Containment & Collection Protocol

Spills dictate immediate disposal actions. Because Pregn-4-en-3-one is a fine powder, improper sweeping generates airborne particulates that can bypass dermal PPE and enter the respiratory tract, posing severe systemic and reproductive risks.

Step-by-Step Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent personnel from tracking the powder across the facility.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a disposable Tyvek lab coat.

  • Suppress Aerosolization: Do not use compressed air or dry brooms. Lightly mist the spilled powder with a 70% ethanol solution or water containing a mild surfactant. Causality: The liquid binds the fine powder into a heavier, cohesive matrix, eliminating the inhalation hazard during physical collection[4].

  • Mechanical Collection: Use damp absorbent pads to carefully wipe up the wetted powder. Alternatively, a dedicated HEPA-filtered vacuum may be used.

  • Waste Consolidation: Place all cleanup materials (pads, outer gloves, disposable coats) into a secondary containment bag, seal it, and process it immediately as Solid Hazardous Waste.

  • Surface Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by a water rinse. Collect all wash water for liquid hazardous waste disposal.

Routine Laboratory Waste Disposal Protocol

All Pregn-4-en-3-one waste must ultimately be routed to a licensed environmental management facility for high-temperature incineration.

Step-by-Step Methodology:

  • Source Segregation: Separate all Pregn-4-en-3-one waste from general non-hazardous waste at the point of generation. Causality: Mixing waste streams unnecessarily increases the volume of highly hazardous waste requiring specialized, expensive processing.

  • Solid Waste Packaging: Place all contaminated consumables (weighing boats, spatulas, pipette tips, and gloves) into a heavy-duty, puncture-resistant chemical waste bag.

  • Liquid Waste Consolidation: Funnel all aqueous washings and organic solvent solutions into dedicated, clearly labeled High-Density Polyethylene (HDPE) or glass carboys. Do not mix with highly reactive chemicals (e.g., strong oxidizers) to prevent exothermic reactions.

  • Secondary Containment: Store the sealed waste containers in a designated, ventilated hazardous waste accumulation area. Place all liquid carboys within secondary containment trays to catch potential leaks.

  • Facility Transfer & Incineration: Transfer the waste to an approved vendor for high-temperature incineration. Causality: Incineration at temperatures exceeding 1000°C is the only reliable method to completely oxidize the stable cyclopenta[a]phenanthrene ring, ensuring zero environmental persistence[3].

Waste Segregation Workflow

PregnDisposal A Pregn-4-en-3-one Waste Generation B Determine Waste Matrix A->B C Solid Waste (Powders, PPE, Plastics) B->C D Liquid Waste (Solvents, Washings) B->D E Seal in Puncture-Proof Chemical Waste Bag C->E F Collect in HDPE or Glass Carboys D->F G High-Temperature Incineration (>1000°C) at Licensed Facility E->G Transport F->G Transport

Workflow for Pregn-4-en-3-one waste segregation and high-temperature incineration.

References

  • Progesterone | C21H30O2 | CID 5994 - PubChem. Source: NIH.[Link]

  • Progesterone Formulation Safety Data Sheet. Source: Organon.[Link]

  • Levels and distribution of progesterone in receiving waters and wastewaters of a growing urban area. Source: IWA Publishing.[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Pregn-4-en-3-one (Progesterone)

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Pregn-4-en-3-one, commonly known as progesterone. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Risks: A Proactive Approach to Safety

Pregn-4-en-3-one is a naturally occurring steroid hormone that, when handled in a laboratory setting, presents several significant health risks.[1][2] It is classified as a hazardous substance with the potential for long-term health effects. Understanding these risks is the first step in establishing a robust safety protocol.

Primary Hazards:

  • Carcinogenicity: Pregn-4-en-3-one is suspected of causing cancer.[1][2][3]

  • Reproductive Toxicity: It may damage fertility or the unborn child and may cause harm to breast-fed children.[1][2][3][4]

  • Irritation: Dust from the compound can cause mechanical irritation to the skin and eyes.[3]

  • Combustible Dust: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture in the presence of an ignition source.[3]

Given these hazards, a comprehensive safety plan is not just recommended—it is essential. This plan begins with the correct selection and use of Personal Protective Equipment (PPE).

Your First Line of Defense: Personal Protective Equipment (PPE)

The appropriate PPE creates a critical barrier between you and the hazardous substance. The following table summarizes the essential PPE for handling Pregn-4-en-3-one.

PPE CategoryRecommendation
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially where dust may be generated or when ventilation is inadequate. For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator should be used.[5] A combination of particulate and organic vapor filters may be appropriate.[3]
Hand Protection Chemical-resistant gloves are mandatory. Consider double-gloving for enhanced protection.[3][5] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[6]
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[5][6] If there is a risk of splashes or exposure to dust, a face shield should be worn in addition to goggles.[3][5]
Skin and Body Protection A lab coat or work uniform is the minimum requirement.[3] For tasks with a higher risk of exposure, additional protection such as sleevelets, an apron, or a disposable suit is necessary to prevent skin contact.[3][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle Pregn-4-en-3-one in a well-ventilated area.[6][7] A chemical fume hood or a ventilated enclosure is highly recommended to minimize the inhalation of dust.[3]

  • Restricted Access: Ensure that the handling area is clearly marked and that access is restricted to authorized personnel.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][5]

2. Donning PPE: The correct sequence for putting on PPE is crucial to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Sequence node_gown 1. Gown/Suit node_gloves1 2. Inner Gloves node_gown->node_gloves1 Tuck cuffs under node_respirator 3. Respirator node_gloves1->node_respirator node_goggles 4. Goggles/Faceshield node_respirator->node_goggles node_gloves2 5. Outer Gloves node_goggles->node_gloves2 Pull over gown cuffs

PPE Donning Sequence

3. Handling Procedures:

  • Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust.[6]

  • Weighing: If weighing the powder, do so in a ventilated enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5] Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[6][7]

4. Doffing PPE: The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch contaminated surfaces only with other contaminated surfaces.

PPE_Doffing cluster_doffing PPE Doffing Sequence node_gloves2 1. Outer Gloves node_gown 2. Gown/Suit node_gloves2->node_gown node_goggles 3. Goggles/Faceshield node_gown->node_goggles node_respirator 4. Respirator node_goggles->node_respirator node_gloves1 5. Inner Gloves node_respirator->node_gloves1

PPE Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal of Pregn-4-en-3-one and any contaminated materials is crucial to protect both human health and the environment.

  • Waste Collection: All disposable PPE (gloves, suits, etc.) and any materials used for cleaning up spills should be collected in a designated, clearly labeled hazardous waste container.[6]

  • Chemical Waste: Unused Pregn-4-en-3-one and solutions containing the compound must be disposed of as hazardous chemical waste.[3][5] Do not pour down the drain.[6]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety (EHS) department for specific guidance.

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with Pregn-4-en-3-one and ensure a safe and productive research environment.

References

  • Organon. (2021, April 9).
  • Organon. (2021, April 9).
  • CDH Fine Chemical.
  • Cambridge Isotope Laboratories, Inc. (2018, June 19). PROGESTERONE (3,4-13C2, 90%)
  • Cayman Chemical. (2025, September 3).
  • Office of Environmental Health Hazard Assessment (OEHHA). (2004, August 2).
  • Neogen. (2025, September 5).
  • Occupational Safety and Health Administration (OSHA). (2021, January 8). PROGESTERONE.
  • National Oceanic and Atmospheric Administration (NOAA). PROGESTERONE | CAMEO Chemicals.
  • Spectrum Chemical. (2017, July 21).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregn-4-en-3-one
Reactant of Route 2
Pregn-4-en-3-one
© Copyright 2026 BenchChem. All Rights Reserved.